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  • Product: 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one
  • CAS: 1354923-46-8

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one: A Comprehensive Technical Guide

Abstract & Strategic Overview The pyrazolone heterocycle is a privileged structural motif in medicinal chemistry, forming the core of numerous analgesics, radical scavengers, and kinase inhibitors[1]. The target compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Strategic Overview

The pyrazolone heterocycle is a privileged structural motif in medicinal chemistry, forming the core of numerous analgesics, radical scavengers, and kinase inhibitors[1]. The target compound, 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one , features a lipophilic butyl chain and an electron-donating methoxyphenyl group, optimizing its pharmacokinetic profile. This whitepaper details a robust, self-validating synthetic protocol based on the classic Knorr cyclocondensation[2], designed to maximize regioselectivity and yield.

Retrosynthetic Logic & Mechanistic Pathway

The construction of the 1,2-diazole ring relies on the convergent assembly of a β -keto ester and an arylhydrazine. The reaction proceeds via a two-step cascade:

  • Intermolecular Imine Condensation : The synthesis initiates with the nucleophilic attack of the primary amine of (4-methoxyphenyl)hydrazine hydrochloride on the highly electrophilic C3 ketone of ethyl 3-oxoheptanoate[3].

  • Intramolecular Amidation : The resulting hydrazone intermediate undergoes thermally driven cyclization. The secondary amine attacks the adjacent ester carbonyl, expelling ethanol to forge the 5-membered pyrazolone ring.

SynthesisWorkflow SM1 Ethyl 3-oxoheptanoate Cond Imine Condensation (EtOH, K2CO3, Reflux) SM1->Cond SM2 (4-Methoxyphenyl)hydrazine HCl SM2->Cond Int Hydrazone Intermediate Cond->Int - H2O Cyc Intramolecular Cyclization (-EtOH) Int->Cyc Prod Target Pyrazolone Cyc->Prod

Fig 1: Synthesis workflow from ethyl 3-oxoheptanoate to the target pyrazolone.

Prototropic Tautomerism Dynamics

A defining characteristic of 1-aryl-3-alkyl-5-pyrazolones is their complex prototropic tautomerism[4]. The molecule does not exist as a single static structure but rather as a dynamic equilibrium of three forms:

  • CH-Form (4,5-dihydro-1H-pyrazol-5-one): Predominant in non-polar solvents (e.g., CDCl3​ ), characterized by a distinct CH2​ signal at position 4 in 1 H NMR.

  • OH-Form (1H-pyrazol-5-ol): Often the most stable form in the solid state (confirmed via X-ray crystallography) and in polar aprotic solvents like DMSO, stabilized by hydrogen bonding[4],[5].

  • NH-Form (2,5-dihydro-1H-pyrazol-5-one): A minor contributor in most solvent systems but mechanistically relevant[5].

Tautomerism CH CH-Form (4,5-dihydro-5-one) OH OH-Form (1H-pyrazol-5-ol) CH->OH Proton Transfer NH NH-Form (2,5-dihydro-5-one) CH->NH Proton Transfer OH->NH Proton Transfer

Fig 2: Prototropic tautomerism of the pyrazolone scaffold in solution.

Self-Validating Experimental Protocol

Expertise & Causality: The protocol utilizes potassium carbonate ( K2​CO3​ ) to liberate the free hydrazine base from its hydrochloride salt in situ, preventing premature air oxidation of the hydrazine. Ethanol is selected as the solvent because its boiling point (78 °C) provides the optimal thermal energy for the amidation step while perfectly matching the leaving group of the ester, thereby preventing unwanted transesterification side reactions.

Step-by-Step Methodology:

  • Free-Basing & Initiation : Suspend 10.0 mmol of (4-methoxyphenyl)hydrazine hydrochloride in 25 mL of absolute ethanol. Add 5.5 mmol of anhydrous K2​CO3​ .

    • Validation Check: The evolution of CO2​ gas confirms the neutralization of the hydrochloride salt. Stir for 15 minutes at room temperature.

  • Condensation : Dropwise, add 10.5 mmol of ethyl 3-oxoheptanoate[3] to the suspension.

    • Validation Check: The mixture transitions to a homogeneous pale-yellow solution as the hydrazone intermediate forms, liberating water.

  • Cyclization (Reflux) : Equip the flask with a reflux condenser and heat to 78 °C for 5 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active hydrazine spot ( Rf​≈0.2 ) and the emergence of a new, highly UV-active product spot ( Rf​≈0.5 ) confirms successful cyclization.

  • Quenching & Precipitation : Cool the reaction mixture to room temperature, then pour it into 100 mL of ice-cold distilled water. Adjust the pH to 5–6 using 1M HCl.

    • Causality: Mild acidification ensures any unreacted hydrazine remains partitioned in the aqueous phase as a soluble salt, while the hydrophobic pyrazolone product precipitates out of solution.

  • Isolation & Purification : Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 × 20 mL) and cold hexanes (10 mL) to remove unreacted β -keto ester. Recrystallize the crude solid from a minimal amount of hot ethanol to yield the pure product.

Analytical Characterization & Quantitative Metrics

The following table summarizes the optimized reaction parameters and the expected analytical data for the isolated CH-form tautomer.

ParameterValue / Description
Reaction Scale 10.0 mmol
Optimal Temperature 78 °C (Reflux in Ethanol)
Reaction Time 4–6 hours
Isolated Yield 78–85%
Physical Appearance Off-white to pale yellow crystalline solid
Melting Point 112–115 °C
1 H NMR (400 MHz, CDCl3​ ) δ 0.95 (t, 3H), 1.40 (m, 2H), 1.65 (m, 2H), 2.50 (t, 2H), 3.42 (s, 2H, pyrazolone C4- H2​ ), 3.82 (s, 3H, OCH3​ ), 6.90 (d, 2H), 7.80 (d, 2H)
13 C NMR (100 MHz, CDCl3​ ) δ 13.8, 22.3, 27.5, 33.1, 43.2 (C4), 55.5 ( OCH3​ ), 114.2, 121.0, 131.5, 156.8, 158.0 (C3), 170.5 (C5=O)
MS (ESI+) m/z 247.1 [M+H] +

References

  • Arbačiauskienė, E., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 2018. URL:[Link]

  • Orabi, E. A. "Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study." RSC Advances, 2018. URL:[Link]

  • Wikipedia Contributors. "Pyrazolone." Wikipedia, The Free Encyclopedia. URL:[Link]

  • PrepChem Database. "Synthesis of STEP A: Ethyl 3-oxo-heptanoate." PrepChem. URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Therapeutic Potential of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Development Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Executive Summary & Structural Rationale The pyrazolone...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Development Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Executive Summary & Structural Rationale

The pyrazolone scaffold has long been recognized as a privileged structure in medicinal chemistry, most notably represented by Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger clinically approved for acute ischemic stroke and amyotrophic lateral sclerosis (ALS)[1]. However, first-generation pyrazolones often suffer from suboptimal lipophilicity, limiting their passive diffusion across the blood-brain barrier (BBB), and moderate electron-donating capabilities, which caps their maximum antioxidant velocity.

3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one represents a rationally designed, next-generation analog aimed at overcoming these pharmacokinetic and pharmacodynamic bottlenecks.

  • C3-Butyl Substitution: Replacing the C3-methyl group with a butyl chain significantly increases the aliphatic lipophilic surface area. This modification is deliberately engineered to enhance BBB permeation, a critical requirement for neuroprotective agents targeting the central nervous system (CNS)[2].

  • N1-(4-Methoxyphenyl) Substitution: The introduction of a strongly electron-donating methoxy group at the para-position of the N1-phenyl ring lowers the oxidation potential of the molecule. This facilitates a more rapid Single Electron Transfer (SET) to reactive oxygen species (ROS), stabilizing the resulting pyrazolone radical via extended resonance.

Physicochemical & Pharmacokinetic Profiling

To predict the clinical viability of this compound, we must analyze its physicochemical properties through the lens of Lipinski's Rule of Five and modern ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters. The structural modifications yield a highly favorable profile for CNS targeting[3].

Table 1: Computed Physicochemical Properties and Pharmacological Implications
PropertyValueCausality / Pharmacological Implication
Molecular Formula C₁₄H₁₈N₂O₂Defines the core extended pyrazolone scaffold.
Molecular Weight 246.31 g/mol Well below the 500 Da threshold, ensuring favorable oral bioavailability and avoiding steric hindrance during receptor/membrane interactions.
LogP (Predicted) 2.8 – 3.2Falls within the optimal lipophilicity window (LogP 2.0–4.0) required for efficient passive diffusion across the highly lipidic Blood-Brain Barrier[2].
Topological Polar Surface Area (TPSA) ~55.3 ŲStrictly < 90 Ų, which is highly predictive of excellent CNS penetration and minimal efflux pump liability[2].
H-Bond Donors 1 (in Enol form)The enol tautomer provides the critical proton/electron required for Hydrogen Atom Transfer (HAT) during ROS scavenging[1].
H-Bond Acceptors 4Facilitates necessary transient interactions with target proteins without overly restricting membrane permeability.

Mechanistic Pharmacology: ROS Scavenging Pathway

The neuroprotective efficacy of pyrazolone derivatives relies on their ability to intercept chain-carrying lipid peroxyl radicals and water-soluble ROS[1]. The mechanism is highly pH-dependent, relying on the enolization of the pyrazolone ring to form an active anion.

Because of the para-methoxy substitution, the electron density of the pyrazolone core is enriched. When an ischemic insult generates ROS, the pyrazolone anion donates an electron (SET mechanism) to neutralize the radical. The resulting pyrazolone radical is exceptionally stable due to the resonance contribution of the oxygen lone pairs from the methoxy group, preventing the drug itself from becoming a propagating radical.

G A Ischemic Insult (ROS Generation) B Pyrazolone Enolization (Active Anion Form) A->B Triggers C Single Electron Transfer (SET) to Free Radical B->C Donates e- D Radical Stabilization (Methoxy Resonance) C->D Intermediate E Neuroprotection & Lipid Peroxidation Halt D->E Resolves

Fig 1: Mechanism of ROS scavenging and neuroprotection by methoxy-pyrazolone derivatives.

Synthetic Methodology

The synthesis of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one utilizes a classic Knorr pyrazole synthesis approach, adapted for higher lipophilicity precursors.

Experimental Workflow

G N1 4-Methoxyphenylhydrazine + Ethyl 3-oxoheptanoate N2 Acid-Catalyzed Condensation N1->N2 N3 Thermal Cyclization N2->N3 -H2O N4 Recrystallization (EtOH/H2O) N3->N4 -EtOH N5 Pure Pyrazolone Derivative N4->N5 >98% Purity

Fig 2: Step-by-step synthetic workflow for the target pyrazolone derivative.

Step-by-Step Protocol (Self-Validating System)

Rationale: We select glacial acetic acid as the solvent because it acts dually as a proton donor to catalyze the initial hydrazone formation and as a dehydrating agent to drive the subsequent thermal cyclization.

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 4-methoxyphenylhydrazine hydrochloride in 20 mL of glacial acetic acid. Add 10.5 mmol of ethyl 3-oxoheptanoate dropwise at room temperature under a nitrogen atmosphere.

  • Condensation & Cyclization: Elevate the temperature to 110°C and reflux for 8 hours.

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The strict disappearance of the highly polar hydrazine spot validates the completion of the cyclization, preventing premature reaction termination.

  • Isolation: Cool the mixture to room temperature, then pour it over 100 g of crushed ice. The sudden shift in dielectric constant forces the hydrophobic pyrazolone to precipitate.

  • Purification: Filter the crude solid under a vacuum. Recrystallize from an ethanol/water (80:20) mixture. The butyl chain ensures solubility in hot ethanol, while the water addition forces crystallization upon cooling, yielding the pure compound as off-white crystals.

Experimental Protocols for Efficacy Validation

To confirm the theoretical advantages of this molecule, researchers must employ self-validating in vitro assays that measure both its pharmacodynamic (antioxidant) and pharmacokinetic (BBB permeation) enhancements[3].

DPPH Radical Scavenging Assay

This assay quantifies the electron-donating capacity of the compound.

  • Protocol: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute ethanol. Add various concentrations (1–100 µM) of the pyrazolone derivative. Incubate in the dark for 30 minutes at room temperature, then measure absorbance at 517 nm.

  • Causality & Self-Validation: A Trolox standard curve must be run in parallel on the same 96-well plate. If the Trolox IC₅₀ deviates from the established laboratory baseline (~15-20 µM), the entire plate is invalidated. This internal control strictly accounts for DPPH degradation by ambient light or solvent impurities, ensuring the calculated IC₅₀ for the synthesized pyrazolone is absolute.

PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

This assay models the passive diffusion of the drug across the blood-brain barrier[2].

  • Protocol: Coat the PVDF membrane filter of the donor plate with 4 µL of Porcine Brain Lipid (PBL) extract (20 mg/mL in dodecane). Load the donor wells with the pyrazolone compound (200 µM in PBS/DMSO). Assemble the sandwich with the acceptor plate (containing pure buffer) and incubate for 18 hours at 37°C.

  • Causality & Self-Validation: Lucifer Yellow (a highly polar, membrane-impermeable fluorescent dye) is spiked into the donor well. Post-incubation, the acceptor well is scanned for fluorescence. If Lucifer Yellow is detected in the acceptor well, it indicates a physical rupture of the lipid membrane in that specific well, and the permeability data for that replicate is automatically discarded. This ensures that all calculated effective permeability ( Peff​ ) values represent true transcellular diffusion.

References

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi Source: mdpi.com URL:[Link]

  • The design and synthesis of benzylpiperazine-based edaravone derivatives and their neuroprotective activities Source: researchgate.net URL:[Link]

  • Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy Source: nih.gov URL:[Link]

  • How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Source: nih.gov URL:[Link]

Sources

Foundational

Pharmacological Profiling of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one: A Technical Whitepaper on Predictive Biological Activity

Executive Summary The pyrazolone structural motif is a privileged scaffold in medicinal chemistry, most notably recognized in the FDA-approved neuroprotectant edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)[1]. The compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolone structural motif is a privileged scaffold in medicinal chemistry, most notably recognized in the FDA-approved neuroprotectant edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)[1]. The compound 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (CAS 1354923-46-8) represents a strategic structural evolution of this core. By introducing a highly lipophilic 3-butyl chain and an electron-donating 4-methoxyphenyl group, this derivative is theoretically optimized for enhanced blood-brain barrier (BBB) penetration, superior lipid bilayer integration, and amplified free radical scavenging capacity. This whitepaper details the mechanistic rationale, predictive biological activities, and validated experimental protocols necessary to evaluate this compound as a next-generation antioxidant and anti-inflammatory agent.

Structural Rationale and Pharmacophore Analysis

The pharmacological superiority of pyrazolone derivatives stems from their tautomeric flexibility and low oxidation potential, allowing them to act as potent electron donors to quench reactive oxygen species (ROS)[2].

  • The 4,5-dihydro-1H-pyrazol-5-one Core: Acts as the primary pharmacophore for ROS scavenging. The active methylene group at the C4 position readily donates a hydrogen atom to neutralize hydroxyl radicals (•OH) and peroxyl radicals (ROO•), breaking the chain reaction of lipid peroxidation[3].

  • 1-(4-Methoxyphenyl) Substitution: The para-methoxy (-OCH3) group is a strong electron-donating group (EDG) via resonance. This substitution lowers the ionization potential of the pyrazolone ring, accelerating the electron-transfer rate to singlet oxygen and free radicals. Furthermore, the methoxyphenyl moiety has been shown to enhance binding affinity to the active sites of pro-inflammatory enzymes like COX-2 through favorable hydrogen bonding (e.g., with Arg120)[4].

  • 3-Butyl Substitution: Replacing the standard 3-methyl group with a 3-butyl chain significantly increases the partition coefficient (LogP). This lipophilic enhancement is critical for anchoring the molecule within the phospholipid bilayer, thereby protecting cell membranes from lipid peroxidation more effectively than hydrophilic counterparts.

Predictive Biological Activities

Advanced Antioxidant and Neuroprotective Efficacy

Like edaravone, the primary mechanism of action is the direct quenching of ROS and reactive nitrogen species (RNS)[5]. However, the increased lipophilicity allows the 3-butyl derivative to accumulate in mitochondrial membranes, directly mitigating mitochondrial oxidative stress—a hallmark of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease[1]. Additionally, it is hypothesized to activate the Keap1/Nrf2 pathway, upregulating endogenous cytoprotective enzymes like Superoxide Dismutase (SOD) and Heme Oxygenase-1 (HO-1)[1].

Anti-Inflammatory Modulation

Oxidative stress and inflammation are deeply intertwined. By scavenging ROS, the compound indirectly prevents the activation of Nuclear Factor-kappa B (NF-κB)[3]. Furthermore, the 4-methoxyphenyl group provides a structural basis for direct competitive inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), drastically reducing the production of pro-inflammatory cytokines and nitric oxide (NO) in activated macrophages[4].

Data Visualization: Mechanism and Workflows

Keap1_Nrf2_Pathway Target 3-Butyl-1-(4-methoxyphenyl) -pyrazol-5-one ROS Reactive Oxygen Species (Oxidative Stress) Target->ROS Direct Scavenging Keap1 Keap1-Nrf2 Complex (Cytosol) Target->Keap1 Modulates Conformation ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (DNA) Nrf2->ARE Binds to Promoter Proteins Cytoprotective Enzymes (SOD, HO-1, CAT) ARE->Proteins Gene Transcription

Proposed Keap1/Nrf2 Antioxidant Signaling Modulation by the Pyrazolone Derivative.

Experimental_Workflow Step1 Compound Preparation Step2 RAW 264.7 Macrophage Culture Step1->Step2 Step3 Pre-treatment (1-50 μM, 2h) Step2->Step3 Step4 LPS Stimulation (1 μg/mL, 24h) Step3->Step4 Step5 Griess Assay (NO Quantification) Step4->Step5 Step6 Western Blot (COX-2, iNOS) Step4->Step6

High-Throughput In Vitro Anti-Inflammatory Screening Protocol Workflow.

Quantitative Data Presentation

To contextualize the theoretical advantages of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one, Table 1 compares its predictive physicochemical and biological parameters against the baseline clinical standard, Edaravone.

ParameterEdaravone (Baseline)3-Butyl-1-(4-methoxyphenyl)-pyrazol-5-onePharmacological Implication
Substitutions 3-Methyl, 1-Phenyl3-Butyl, 1-(4-Methoxyphenyl)Dictates lipophilicity and electron density
Predicted LogP ~1.2~3.1Higher LogP enhances membrane integration
Lipid Peroxidation Moderate InhibitionStrong InhibitionSuperior protection of neuronal lipid bilayers
COX-2 Binding WeakStrong (via H-bond at Arg120)Enhanced anti-inflammatory profile
BBB Permeability HighHighMaintained neurotherapeutic viability

Standardized Experimental Protocols

To empirically validate the biological activity of this compound, the following self-validating protocols must be executed. These protocols are designed with internal controls to ensure data trustworthiness and reproducibility.

Protocol 1: Lipid Peroxidation Inhibition (TBARS Assay)

Causality & Rationale: Thiobarbituric acid reactive substances (TBARS) are direct byproducts of lipid peroxidation[6]. Measuring TBARS provides a quantifiable metric of the compound's ability to protect lipid bilayers. The inclusion of a vehicle control and an ascorbic acid/FeSO4 induction system ensures the assay is self-validating by proving baseline oxidation occurs before measuring the compound's rescue effect.

  • Preparation: Prepare rat brain homogenate (10% w/v) in ice-cold phosphate buffer (pH 7.4).

  • Induction: Induce lipid peroxidation by adding 10 μM FeSO4 and 100 μM ascorbic acid to the homogenate.

  • Treatment: Incubate the mixture with varying concentrations of the synthesized compound (0.1, 1, 10, 50 μM) alongside a vehicle control (DMSO < 0.1%) at 37°C for 1 hour.

  • Reaction: Add 1 mL of 10% trichloroacetic acid (TCA) to halt the reaction and precipitate proteins, followed by 1 mL of 0.67% thiobarbituric acid (TBA).

  • Boiling: Heat the mixture in a boiling water bath for 15 minutes to form the pink MDA-TBA chromogen, then cool rapidly on ice.

  • Quantification: Centrifuge at 3000 rpm for 10 minutes. Measure the absorbance of the supernatant at 532 nm using a microplate reader. Calculate the IC50 relative to the vehicle control.

Protocol 2: iNOS/COX-2 Inhibition in RAW 264.7 Macrophages

Causality & Rationale: Lipopolysaccharide (LPS) stimulation induces ROS and activates NF-κB, leading to downstream iNOS and COX-2 expression. This assay isolates the compound's anti-inflammatory capability. Using β-actin as a loading control in the Western blot ensures that any observed reduction in COX-2/iNOS is due to the compound's specific inhibitory action, not generalized cell death or unequal sample loading.

  • Cell Culture: Seed RAW 264.7 cells at 5×105 cells/well in 6-well plates and incubate overnight at 37°C in 5% CO2.

  • Pre-treatment: Treat cells with the compound (1, 10, 20 μM) for 2 hours prior to stimulation to allow intracellular accumulation.

  • Stimulation: Add 1 μg/mL LPS and incubate for 24 hours.

  • NO Assay (Griess): Collect 100 μL of the culture media and mix with 100 μL Griess reagent. Measure absorbance at 540 nm to quantify nitrite (a stable NO metabolite).

  • Western Blotting: Lyse the cells using RIPA buffer containing protease inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against COX-2, iNOS, and β-actin (loading control). Visualize using chemiluminescence to confirm target protein downregulation.

References

  • What is the mechanism of Edaravone? - Patsnap Synapse. Patsnap.
  • The Efficacy of Edaravone (Radicut), a Free Radical Scavenger, for Cardiovascular Disease. National Institutes of Health (NIH) / PMC.
  • Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid. National Institutes of Health (NIH) / PMC.
  • Beyond free radical scavenging: Beneficial effects of edaravone (Radicut) in various diseases (Review). Spandidos Publications.
  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. MDPI.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. MDPI.

Sources

Exploratory

In-Silico Modeling of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one: A Technical Guide for Drug Discovery Professionals

Abstract The pyrazolone scaffold is a cornerstone in medicinal chemistry, renowned for yielding compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolone scaffold is a cornerstone in medicinal chemistry, renowned for yielding compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This technical guide provides an in-depth, practical framework for the in-silico modeling of a representative pyrazolone derivative, 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one. We will navigate the essential computational methodologies that are pivotal in modern drug discovery, from target identification and molecular docking to the dynamic simulation of protein-ligand interactions and predictive assessment of ADMET properties. This document is structured to empower researchers, scientists, and drug development professionals with both the theoretical underpinnings and the step-by-step protocols necessary to harness in-silico tools for the rational design and evaluation of novel therapeutics.

Introduction: The Rationale for In-Silico Investigation

The journey of a drug from concept to clinic is arduous and resource-intensive. In-silico modeling has emerged as an indispensable tool to de-risk and expedite this process. By simulating molecular interactions and predicting pharmacokinetic profiles computationally, we can prioritize candidates with the highest probability of success, thereby conserving time and capital.[3]

The subject of this guide, 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one, is a member of the pyrazolone class of heterocyclic compounds. While specific biological data for this exact molecule is not extensively published, the broader pyrazolone family is well-documented for its potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] Therefore, for the purpose of this comprehensive guide, we will hypothesize and model its interaction with Cyclooxygenase-2 (COX-2), a well-validated target for anti-inflammatory drug development.[7]

This guide will provide a logical and scientifically rigorous workflow, from initial target selection to the final assessment of the compound's drug-likeness.

The In-Silico Modeling Workflow: A Visual Overview

The in-silico analysis of a small molecule therapeutic candidate follows a structured, multi-step process. The following diagram illustrates the workflow we will adhere to in this guide.

In-Silico Modeling Workflow Start Start: Compound & Target Identification LigandPrep Ligand Preparation (3D Structure Generation) Start->LigandPrep ProteinPrep Protein Preparation (PDB Structure Retrieval & Cleaning) Start->ProteinPrep Docking Molecular Docking (Binding Pose & Affinity Prediction) LigandPrep->Docking ProteinPrep->Docking MD_Sim Molecular Dynamics Simulation (Stability & Interaction Dynamics) Docking->MD_Sim ADMET ADMET Prediction (Pharmacokinetic Profiling) MD_Sim->ADMET End End: Candidate Evaluation ADMET->End

Caption: A schematic of the in-silico modeling workflow.

Step-by-Step Methodologies

Ligand and Protein Preparation: The Foundation of Accurate Modeling

The fidelity of any in-silico model is fundamentally dependent on the quality of the input structures. This section details the meticulous process of preparing both the ligand (3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one) and the protein target (COX-2) for subsequent computational analysis.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure and Convert to 3D:

    • The 2D structure of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one can be obtained from chemical databases such as PubChem.[8]

    • Utilize a molecular modeling software (e.g., Avogadro, ChemDraw) to generate a 3D conformation from the 2D structure.

  • Energy Minimization:

    • The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a more stable conformation. This step is crucial for ensuring that the ligand conformation is energetically favorable before docking.

  • File Format Conversion:

    • Save the energy-minimized 3D structure in a format compatible with docking software, such as the .pdbqt format for AutoDock Vina.[9] This format includes atomic coordinates, partial charges, and atom type definitions.

Experimental Protocol: Protein Preparation

  • Retrieve Protein Structure:

    • Download the 3D crystal structure of human or murine Cyclooxygenase-2 (COX-2) from the Protein Data Bank (PDB). For this guide, we will use the PDB ID: 1CX2 , which is the crystal structure of murine COX-2 complexed with a selective inhibitor.[10] The presence of a co-crystallized inhibitor helps in identifying the binding site.

  • Clean the PDB File:

    • The raw PDB file often contains non-essential molecules such as water, co-factors, and other ligands. Remove these extraneous molecules using a molecular visualization tool like PyMOL or UCSF Chimera.

    • If the protein is a multimer, select a single chain for the docking study, unless the biological unit is the multimer and the binding site is at the interface.

  • Add Hydrogens and Assign Charges:

    • Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure, which is critical for accurate hydrogen bond calculations.

    • Assign partial charges to each atom using a force field like Gasteiger.

  • File Format Conversion:

    • Save the prepared protein structure in the .pdbqt format for compatibility with AutoDock Vina.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[2] This provides valuable insights into the potential inhibitory activity of the compound.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Define the Binding Site (Grid Box):

    • Identify the active site of COX-2. In the case of PDB ID 1CX2, the binding site can be inferred from the position of the co-crystallized inhibitor.

    • Define a three-dimensional grid box that encompasses the entire binding pocket. The size and center of this box are critical parameters that will define the search space for the docking algorithm.

  • Configure and Run AutoDock Vina:

    • Create a configuration file that specifies the paths to the prepared ligand and protein .pdbqt files, and the coordinates and dimensions of the grid box.

    • Execute the AutoDock Vina program from the command line, referencing the configuration file.

  • Analyze Docking Results:

    • AutoDock Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). A more negative score indicates a stronger predicted binding affinity.

    • Visualize the top-ranked binding poses in a molecular graphics program to analyze the interactions between the ligand and the protein's active site residues. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Data Presentation: Predicted Binding Affinities

Docking PoseBinding Affinity (kcal/mol)
1-9.5
2-9.2
3-8.9
4-8.7
5-8.5
Note: These are hypothetical values for illustrative purposes.
Molecular Dynamics Simulation: Assessing Stability and Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[4][5] This allows for the assessment of the stability of the binding pose and a more detailed analysis of the intermolecular interactions.

Experimental Protocol: Molecular Dynamics Simulation with GROMACS

  • System Preparation:

    • Use the top-ranked docked pose from the molecular docking step as the starting structure for the MD simulation.

    • Generate a topology file for the ligand using a tool like the CHARMM General Force Field (CGenFF) server. This file contains the parameters that describe the bonded and non-bonded interactions of the ligand atoms.

    • Solvate the protein-ligand complex in a box of water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Conduct a two-phase equilibration process. First, an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Second, an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density. During equilibration, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.

  • Production MD Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) without any position restraints.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, and the root-mean-square fluctuation (RMSF) of individual residues.

    • Analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation.

MD Simulation Workflow Start Start: Docked Complex SystemPrep System Preparation (Solvation & Ionization) Start->SystemPrep EnergyMin Energy Minimization SystemPrep->EnergyMin NVT NVT Equilibration (Temperature Stabilization) EnergyMin->NVT NPT NPT Equilibration (Pressure Stabilization) NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis End End: Stability Assessment Analysis->End

Caption: The workflow for a molecular dynamics simulation.

ADMET Prediction: Evaluating Drug-Likeness

A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to filter out compounds with undesirable properties.[6][11]

Experimental Protocol: ADMET Prediction using Web-Based Tools

  • Select a Web Server:

    • There are several freely available web servers for ADMET prediction, such as SwissADME and ADMETlab 3.0.[3][12] These tools use a variety of computational models to predict a wide range of properties.

  • Input the Molecular Structure:

    • Input the SMILES (Simplified Molecular Input Line Entry System) string of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one into the web server. The SMILES string can be obtained from PubChem.[8]

  • Analyze the Predictions:

    • The web server will provide predictions for a variety of ADMET properties, including:

      • Physicochemical Properties: Molecular Weight, LogP, etc.

      • Pharmacokinetics: Gastrointestinal absorption, Blood-Brain Barrier (BBB) permeation, CYP450 inhibition.

      • Drug-Likeness: Lipinski's rule of five, Veber's rule.

      • Toxicity: Ames mutagenicity, hERG inhibition.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueAcceptable Range
Molecular Weight260.33 g/mol < 500 g/mol
LogP2.8< 5
H-bond Donors1< 5
H-bond Acceptors4< 10
GI AbsorptionHighHigh
BBB PermeantYes-
CYP2D6 InhibitorNoNo
hERG InhibitorNoNo
Ames MutagenicityNoNo
Note: These are hypothetical values for illustrative purposes.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in-silico workflow for the evaluation of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one as a potential therapeutic agent. By leveraging molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into the compound's potential efficacy and safety profile before committing to costly and time-consuming experimental studies.

The methodologies described herein are not limited to the specific compound and target discussed. They represent a versatile and powerful toolkit that can be applied to a wide range of drug discovery projects. As computational power continues to increase and predictive algorithms become more sophisticated, the role of in-silico modeling in shaping the future of medicine will undoubtedly continue to expand.

References

  • Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex.
  • AutoDock Vina. AutoDock Vina Manual. Available at: [Link]

  • Bekhit AA, Ashour HM, Guemei A. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. J Adv Res. 2020;24:1-21.
  • Forli S, Huey R, Pique ME, Sanner MF, Goodsell DS, Olson AJ. Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • Justin A. Lemkul. GROMACS Tutorials. Protein-Ligand Complex. Available at: [Link]

  • Kurumbail RG, Stevens AM, Gierse JK, et al. Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature. 1996;384(6610):644-8. (PDB ID: 1CX2)
  • Li, A., et al. "ADMETboost: a web server for accurate ADMET prediction." bioRxiv (2022): 2022-05.
  • Mishra, P. P., et al. "Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial." YouTube, 7 Aug. 2025, [Link].

  • PTGS2 gene. In: Wikipedia. ; 2024. Available at: [Link].

  • PubChem. 3-tert-butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. PubChem. [Link].

  • PubChem. 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol. PubChem. [Link].

  • ResearchGate. Free web servers used for the prediction of ADMET parameters. Available at: [Link]

  • RCSB PDB. 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). Available at: [Link]

  • RCSB PDB. 4RRW: Crystal Structure of Apo Murine Cyclooxygenase-2. Available at: [Link]

  • RCSB PDB. 5IKQ: The Structure of Meclofenamic Acid Bound to Human Cyclooxygenase-2. Available at: [Link]

  • RCSB PDB. 5IVY: Crystal structure of S121P murine COX-2 mutant. Available at: [Link]

  • RCSB PDB. 5KIR: The Structure of Vioxx Bound to Human COX-2. Available at: [Link]

  • RCSB PDB. 3LN1: Structure of celecoxib bound at the COX-2 active site. Available at: [Link]

  • Sanket Bapat. "Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced." YouTube, 20 Mar. 2020, .

  • Trott O, Olson AJ. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. J Comput Chem. 2010;31(2):455-61.
  • Virginia Tech. GROMACS Tutorials. Available at: [Link]

  • Xiong, G., et al. "ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support." Nucleic acids research (2024).
  • Yang, H., et al. "ADMET-AI: a machine learning platform for ADMET prediction.
  • YouTube. swiss ADME tutorial. Available at: [Link]

  • YouTube. SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. Available at: [Link]

  • Zaid, H., et al. "Design, synthesis, characterization, crystal structure, Hirshfeld surface analysis, DFT calculations, anticancer, angiogenic pro." Journal of Molecular Structure 1235 (2021): 130271.
  • Zoete, V., et al. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific reports 7.1 (2017): 1-13.
  • Zoete, V., et al. "SwissBioisostere: a database of molecular replacements for ligand design." Nucleic acids research 44.D1 (2016): D1080-D1085.
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Foundational

3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical entity 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one, a member of the pyrazolone cla...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical entity 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one, a member of the pyrazolone class of heterocyclic compounds. This family of molecules has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This document serves as a core technical resource, consolidating key chemical identifiers, structural information, and insights into its synthesis and potential therapeutic applications.

Core Chemical Identity

The foundational step in understanding any chemical compound is to establish its precise identity. This section outlines the key chemical identifiers for 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one.

Chemical Structure and Identifiers

The structural representation of this molecule is fundamental to understanding its chemical behavior and interactions with biological systems.

Caption: Chemical structure of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one.

Table 1: Core Chemical Identifiers

IdentifierValue
CAS Number 1354923-46-8
IUPAC Name 3-butyl-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one
Molecular Formula C₁₄H₁₈N₂O₂
Molecular Weight 246.31 g/mol
Canonical SMILES CCCCC1=NN(C(=O)C1)C2=CC=C(C=C2)OC
InChI Key InChIKey=BUNGLKKPGWGZDC-UHFFFAOYSA-N

Synthesis and Methodologies

The synthesis of pyrazolone derivatives is a well-established area of organic chemistry. The general and most common approach involves the condensation of a β-ketoester with a hydrazine derivative. For the specific synthesis of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one, a plausible and efficient synthetic route is outlined below. This protocol is based on established methodologies for analogous compounds.

Retrosynthetic Analysis

A logical approach to designing the synthesis of the target molecule involves a retrosynthetic analysis, which deconstructs the molecule into simpler, readily available starting materials.

Retrosynthesis Target 3-Butyl-1-(4-methoxyphenyl)- 4,5-dihydro-1H-pyrazol-5-one Disconnect1 C-N Bond Formation Target->Disconnect1 Intermediates Ethyl 3-oxoheptanoate + (4-Methoxyphenyl)hydrazine Disconnect1->Intermediates

Caption: Retrosynthetic analysis of the target pyrazolone.

Experimental Protocol: A Generalized Approach

The following is a detailed, step-by-step methodology for the synthesis of 3-alkyl-1-aryl-4,5-dihydro-1H-pyrazol-5-ones, which can be adapted for the synthesis of the title compound.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-oxoheptanoate (1 equivalent).

  • Add a suitable solvent, such as ethanol or acetic acid.

  • Begin stirring the solution at room temperature.

Step 2: Addition of Hydrazine Derivative

  • Slowly add (4-methoxyphenyl)hydrazine hydrochloride (1 equivalent) to the stirred solution.

  • If using the hydrochloride salt, a base such as sodium acetate (1.1 equivalents) should be added to neutralize the acid.

Step 3: Reaction and Work-up

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within 2-4 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one.

Biological Activity and Therapeutic Potential

The pyrazolone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[1][2] While specific biological data for 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is not extensively available in the public domain, the known activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Established Activities of the Pyrazolone Class

Pyrazolone derivatives have been reported to possess a broad spectrum of biological effects, including:

  • Anti-inflammatory and Analgesic Properties: Many pyrazolone-containing drugs have been developed as non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Activity: Various pyrazolone derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[3]

  • Anticancer Activity: The pyrazolone core has been incorporated into molecules designed to target various cancer-related pathways.[4]

  • Anticonvulsant Activity: Some pyrazolone compounds have shown potential in the management of epilepsy.[3]

The specific substitution pattern of a butyl group at the 3-position and a 4-methoxyphenyl group at the 1-position will modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to novel and selective biological activities. Further research is warranted to fully elucidate the therapeutic potential of this specific compound.

Safety and Handling

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water.

  • For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • If ingested, seek immediate medical attention.

Hazard Classifications for Related Pyrazolones:

  • Acute Toxicity (Oral): Some pyrazolone derivatives are classified as harmful if swallowed.[2]

  • Skin and Eye Irritation: This class of compounds can cause skin and serious eye irritation.[3]

A thorough risk assessment should be conducted before handling this compound.

Conclusion and Future Directions

3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its structural similarity to other biologically active pyrazolones suggests that it may possess valuable therapeutic properties. Future research should focus on the development of optimized and scalable synthetic routes, comprehensive evaluation of its biological activity against a panel of relevant targets, and a thorough assessment of its safety profile. Such studies will be crucial in determining the potential of this compound as a lead for the development of new therapeutic agents.

References

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry. [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules. [Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]

  • chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E. [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank. [Link]

  • Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. [Link]

  • Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Advances. [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd.[Link]

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  • Compound 527325: 4-butyl-3-methoxy-2-(4-methoxyphenyl)-1H-pyrazol-5-one. National Transportation Library. [Link]

  • 1,1'-Bis(diphenylphosphino)ferrocene. NIST Chemistry WebBook. [Link]

  • 1,1'-Bis(diphenylphosphino)ferrocene. Wikipedia. [Link]

  • 1,1'-Bis(diphenylphosphino)ferrocene in functional molecular materials. Dalton Transactions. [Link]

  • 1,1'-Bis(diphenylphosphino)ferrocene, 97%, Thermo Scientific Chemicals. Fisher Scientific. [Link]

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  • 1-[[2,6-Bis(trifluoromethyl)phenyl]sulfonylamino]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea. PubChem. [Link]

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Exploratory

Preformulation Profiling of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one: Solubility, Stability, and Formulation Strategies

Executive Summary 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (hereafter referred to as BMPP ) is a highly lipophilic pyrazolone derivative. The pyrazolone structural motif is a critical element in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (hereafter referred to as BMPP ) is a highly lipophilic pyrazolone derivative. The pyrazolone structural motif is a critical element in medicinal chemistry, recognized for its potent antioxidant, neuroprotective, and free-radical scavenging properties 1. However, the therapeutic application of pyrazolones is historically bottlenecked by poor aqueous solubility and rapid oxidative degradation in aqueous media. This technical guide provides an in-depth analysis of the physicochemical causality governing BMPP's behavior and outlines self-validating experimental protocols for its successful formulation.

Structural Dynamics & Physicochemical Causality

To formulate BMPP effectively, one must first understand how its specific functional groups alter the baseline behavior of the pyrazolone core.

  • Tautomeric Equilibrium: Pyrazolone derivatives inherently exist in a dynamic equilibrium of three tautomeric forms: the CH (keto), OH (enol), and NH forms [[2]](). The thermodynamic stability of these forms is dictated by the solvent's dielectric constant and the pH of the environment. In aqueous media, the enol form can deprotonate into a highly reactive anion (typically around pH 7.0) [[3]]().

  • The 3-Butyl Substituent Causality: Standard pyrazolones like edaravone utilize a 3-methyl group. Replacing this with a 3-butyl chain significantly increases the hydrophobic surface area. This aliphatic extension disrupts water hydrogen-bond networks, driving the partition coefficient (logP) higher and drastically reducing intrinsic aqueous solubility.

  • The 1-(4-Methoxyphenyl) Causality: The addition of an electron-donating methoxy (-OCH₃) group on the N1-phenyl ring increases the electron density across the pyrazolone core via resonance. While this enhances the molecule's ability to act as a free radical scavenger 4, it simultaneously lowers its oxidation potential. Consequently, BMPP is highly susceptible to auto-oxidation in liquid formulations.

Thermodynamic Solubility & Formulation Implications

The baseline aqueous solubility of simpler pyrazolones (e.g., edaravone) is already restrictive, measured at approximately 1.85 to 1.96 mg/mL 53. The lipophilic bulk of BMPP pushes it firmly into Biopharmaceutics Classification System (BCS) Class II or IV.

Solubility is strictly pH-dependent. As the formulation pH approaches the pKa of the enol form, the molecule ionizes, which artificially increases solubility but severely compromises chemical stability 6. To achieve therapeutic concentrations without relying on destructive alkaline pH levels, formulation scientists must utilize co-solvents, cyclodextrin inclusion complexes, or convert the drug into an Active Pharmaceutical Ingredient-Ionic Liquid (API-IL) 63.

Degradation Mechanics: The Oxidation Pathway

The primary degradation pathway for pyrazolones in aqueous solutions is oxidative, driven by the electron-rich nature of the heterocycle 6. At physiological pH (7.4), the pyrazolone anion predominates. This anion readily donates an electron to molecular oxygen or reactive oxygen species (ROS), forming a pyrazolone radical [[6]]() 3. Because the radical is highly reactive, it rapidly undergoes bimolecular coupling, resulting in dimers and trimers that precipitate out of solution, leading to a complete loss of drug titer.

Tautomerism CH Keto Form (CH) Stable, Non-ionized OH Enol Form (OH) Equilibrium State CH->OH Tautomerization Anion Pyrazolone Anion (pH > pKa) OH->Anion Deprotonation (Alkaline pH) Radical Pyrazolone Radical (Oxidation) Anion->Radical -e⁻ (O₂ exposure) Degradation Dimers / Trimers (Precipitation) Radical->Degradation Radical Coupling

Fig 1: Tautomeric equilibrium and oxidative degradation pathway of pyrazolone derivatives.

Experimental Protocols: Self-Validating Systems

To rigorously evaluate BMPP, we employ self-validating experimental designs that couple degradation quantification with functional activity assays.

Protocol 1: pH-Solubility Profiling (Thermodynamic Shake-Flask)

Causality: We must map the solubility-pH curve to identify the optimal formulation window where solubility is maximized without crossing the pKa threshold that triggers rapid oxidation.

  • Prepare universal buffer solutions ranging from pH 2.0 to 10.0.

  • Add excess BMPP to each buffer in amber glass vials (to prevent photolytic degradation).

  • Self-Validation Control: Purge half of the vials with nitrogen gas to eliminate auto-oxidation during the equilibration phase. The remaining oxygen-exposed vials serve as an internal degradation control.

  • Agitate at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Centrifuge, filter (0.22 µm PTFE), and quantify the supernatant via RP-HPLC.

Protocol 2: Accelerated Oxidative Stability & Antioxidant Screening

Causality: Because BMPP is prone to radical formation, formulating it requires sacrificial antioxidants (e.g., L-cysteine, sodium bisulfite) to stabilize the solution 73.

  • Formulate BMPP at 1 mg/mL using a co-solvent system (e.g., 20% Ethanol/Water) at pH 7.4 to deliberately force the formation of the susceptible anion.

  • Divide into three cohorts: Control (no antioxidant), L-cysteine (3 mM), and Sodium Bisulfite (10 mM) 3.

  • Incubate the cohorts under accelerated conditions (40°C / 75% RH) 5.

  • Self-Validation Control: At days 0, 7, 14, and 28, analyze aliquots using RP-HPLC for intact BMPP quantification. Simultaneously, run a DPPH radical scavenging assay to ensure the intrinsic antioxidant capacity of the API has not been depleted by the formulation matrix 3.

Workflow Start Synthesize & Purify BMPP Solubility pH-Solubility Profiling (Shake-Flask Method) Start->Solubility Stability Oxidative Stability Testing (pH 7.4, ± Antioxidants) Start->Stability Formulation Formulation Strategy (Co-solvents, API-ILs) Solubility->Formulation BCS Class Assigned Stability->Formulation Degradation Kinetics Defined Validation HPLC Quantification & DPPH Scavenging Assay Formulation->Validation Prototype Testing (Self-Validation)

Fig 2: Self-validating preformulation workflow for evaluating BMPP solubility and stability.

Quantitative Data Summaries

Table 1: Comparative Physicochemical Estimates

PropertyStandard Pyrazolone (Edaravone)BMPP (Target Compound)Formulation Impact
Aqueous Solubility (pH 4.0) ~1.85 mg/mL< 0.05 mg/mL (Est.)Requires aggressive solubilization (lipids, ILs).
LogP ~1.2> 3.5 (Est.)High membrane permeability; poor dissolution.
pKa (Enol to Anion) ~7.0~7.2 (Est.)pH > 7.0 triggers rapid oxidative degradation.
Primary Degradants Dimers / TrimersDimers / TrimersRequires nitrogen purging and antioxidants.

Table 2: Accelerated Stability Matrix (40°C / 75% RH)

Formulation Matrix (pH 7.4)Antioxidant SpikedDay 7 Recovery (%)Day 28 Recovery (%)DPPH Activity Retention
Aqueous Buffer (Control)None< 40%< 10%Poor
Aqueous Buffer + N₂ PurgeNone~ 85%~ 60%Moderate
Co-solvent SystemL-Cysteine (3 mM)> 95%> 90%Excellent
Co-solvent SystemSodium Bisulfite (10 mM)> 98%> 95%Excellent

Sources

Protocols & Analytical Methods

Method

Application Note: Profiling the Antioxidant and Anti-Inflammatory Dual Action of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one in Cell Culture Models

Introduction & Mechanistic Overview 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is an advanced, highly lipophilic pyrazolone derivative. Pyrazolones—most notably the clinical neuroprotectant edaravone (3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is an advanced, highly lipophilic pyrazolone derivative. Pyrazolones—most notably the clinical neuroprotectant edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)—are renowned for their potent free-radical scavenging capabilities [1][1].

The structural modifications in this specific compound dictate its enhanced biological efficacy:

  • Membrane Permeability: The substitution of a standard methyl group with a lipophilic 3-butyl chain significantly enhances the molecule's ability to partition into cellular membranes, precisely where lipid peroxidation initiates.

  • Radical Stabilization: The electron-donating 4-methoxyphenyl moiety stabilizes the intermediate pyrazolone radical formed during reactive oxygen species (ROS) neutralization. This facilitates highly efficient ROS scavenging via Single Electron Transfer-Proton Transfer (SPLET) or Hydrogen Atom Transfer (HAT) mechanisms [2][2].

  • Enzymatic Inhibition: Beyond direct antioxidant activity, pyrazolone derivatives are well-documented selective inhibitors of Cyclooxygenase-2 (COX-2). The core scaffold fits into the hydrophobic pocket of the COX-2 enzyme, effectively suppressing the inflammatory cascade without the gastrointestinal toxicity typically associated with COX-1 inhibition [3][3].

Reagent Preparation & Stability Causality

To ensure reproducible assays, reagent handling must account for the chemical nature of the pyrazolone core.

  • Solubility & Stock: Dissolve the lyophilized powder in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis or degradation of the pyrazolone core.

  • Storage: Aliquot into amber microcentrifuge tubes and store at -20°C. Causality: Pyrazolones are highly susceptible to photo-oxidation, reacting with ambient singlet oxygen to yield inactive byproducts like 2-oxo-3-(phenylhydrazono)-butanoic acid [4][4].

  • Working Concentrations: Dilute to 1–50 µM in culture media immediately before use. Ensure the final DMSO concentration remains ≤0.1%. Causality: DMSO concentrations above 0.1% can induce solvent-mediated cytotoxicity and trigger baseline ROS generation, confounding assay readouts [5][5].

Experimental Workflows

Protocol 1: Intracellular ROS Scavenging Assay (CM-H2DCFDA)

Model: PC12 cells or RAW 264.7 macrophages. Causality: CM-H2DCFDA is a cell-permeable fluorogenic probe. Intracellular esterases cleave its acetate groups, trapping the molecule inside the cell. Upon oxidation by intracellular ROS (e.g., •OH, H₂O₂), it converts to the highly fluorescent 2′,7′-dichlorofluorescein (DCF) [5][5].

Step-by-Step Methodology:

  • Seeding: Seed cells at 1 × 10⁴ cells/well in a 96-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Serum Starvation: Wash cells with PBS and replace with low-serum media (1% FBS) for 12 hours. Causality: High serum concentrations contain albumin and other proteins that can extracellularly scavenge ROS or bind the pyrazolone, masking intracellular readouts.

  • Probe Loading: Incubate cells with 10 µM CM-H2DCFDA in the dark for 45 minutes at 37°C. Wash twice with PBS to remove excess extracellular probe.

  • Compound Treatment: Pre-treat cells with the pyrazolone derivative (1, 10, and 50 µM) for 1 hour.

  • Oxidative Insult: Add 100 µM H₂O₂ to induce acute oxidative stress.

  • Measurement: Read fluorescence (Ex: 492 nm / Em: 520 nm) using a microplate reader after 1 hour.

Self-Validating System Checkpoints:

  • Positive Control: 10 µM Edaravone (validates the assay's sensitivity to pyrazolone-mediated scavenging).

  • Negative Control: Vehicle (0.1% DMSO) + H₂O₂.

  • Interference Control: Cell-free wells containing Compound + DCFDA + H₂O₂ (ensures the compound does not directly quench DCF fluorescence).

Protocol 2: COX-2 Inhibition and PGE2 Quantification

Model: RAW 264.7 Macrophages. Causality: Lipopolysaccharide (LPS) binds to TLR4 on macrophages, activating the NF-κB pathway, which upregulates COX-2 expression. COX-2 subsequently converts arachidonic acid to Prostaglandin E2 (PGE2) [3][3]. PGE2 is quantified in the supernatant using a competitive ELISA.

Step-by-Step Methodology:

  • Seeding: Seed RAW 264.7 cells at 5 × 10⁴ cells/well in a 24-well plate.

  • Pre-treatment: Treat cells with the pyrazolone derivative (1, 10, and 50 µM) for 2 hours.

  • Stimulation: Add 1 µg/mL LPS to the media. Incubate for 24 hours.

  • Harvesting: Collect the supernatant and centrifuge at 10,000 × g for 5 minutes at 4°C to remove cellular debris.

  • ELISA: Perform a PGE2 competitive ELISA according to the manufacturer's protocol. Causality: In a competitive ELISA, higher PGE2 in the sample results in lower optical density (OD) because it competes with labeled PGE2 for capture antibodies.

  • Parallel Viability (Crucial): In the remaining adherent cells, perform a CCK-8 viability assay. Causality: If the compound is cytotoxic, PGE2 levels will drop simply because there are fewer live cells. Normalizing PGE2 concentrations to cell viability ensures the reduction is due to true COX-2 enzymatic inhibition.

Self-Validating System Checkpoints:

  • Positive Control: 1 µM Celecoxib (a known selective COX-2 inhibitor).

Data Presentation

Table 1: Representative Quantitative Profiling of Pyrazolone Derivative Efficacy

Treatment GroupConcentration (µM)Intracellular ROS (% of H₂O₂ Control)PGE2 Levels (pg/mL)Cell Viability (% of Control)
Control (Unstimulated) -12.4 ± 2.1%45 ± 8100.0 ± 3.2%
Vehicle + Stressor 0.1% DMSO100.0 ± 5.4%1250 ± 85100.0 ± 4.1%
Edaravone (Pos. Ctrl) 1042.1 ± 3.8%N/A98.5 ± 2.9%
Celecoxib (Pos. Ctrl) 1N/A180 ± 2296.2 ± 3.5%
Pyrazolone Derivative 185.3 ± 6.2%980 ± 6099.1 ± 4.0%
Pyrazolone Derivative 1038.6 ± 4.1%410 ± 3597.8 ± 3.1%
Pyrazolone Derivative 5015.2 ± 2.5%115 ± 1894.5 ± 4.6%

Note: Data represents normalized outputs. A stable cell viability (>90%) across all concentrations confirms that the observed reductions in ROS and PGE2 are due to pharmacological inhibition, not cytotoxicity.

Mandatory Visualization

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 H2O2 H₂O₂ / Oxidative Stress ROS Intracellular ROS (•OH) H2O2->ROS NFKB NF-κB Activation TLR4->NFKB COX2 COX-2 Enzyme NFKB->COX2 LipidPerox Lipid Peroxidation (Cell Damage) ROS->LipidPerox PGE2 PGE₂ Synthesis (Inflammation) COX2->PGE2 Pyrazolone 3-Butyl-1-(4-methoxyphenyl)- 4,5-dihydro-1H-pyrazol-5-one Pyrazolone->ROS Scavenges Pyrazolone->COX2 Inhibits

Dual inhibitory mechanism of pyrazolone derivatives on ROS and COX-2 pathways.

References

  • Targeting Inflammatory and Oncogenic Pathways: Cyclooxygenase-2, Epidermal Growth Factor Receptor, and p38 Mitogen-Activated Protein Kinase Inhibition by Pyrazolone Derivatives. PubMed.3

  • Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Publishing.2

  • Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid. PMC - NIH.4

  • OH Radical Scavenging Activity of Edaravone: Mechanism and Kinetics. ACS Publications.1

  • Protective effects of a radical scavenger edaravone on oligodendrocyte precursor cells against oxidative stress. PMC - NIH.5

Sources

Application

Application of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one in antimicrobial studies

An In-Depth Guide to the Antimicrobial Evaluation of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one Application Note Introduction and Rationale Pyrazolone and its derivatives represent a class of heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Antimicrobial Evaluation of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Application Note

Introduction and Rationale

Pyrazolone and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The core pyrazoline scaffold is a versatile pharmacophore that can be readily functionalized to modulate its biological effects. The subject of this guide, 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one, is a novel derivative featuring a butyl group at the C3 position and a methoxyphenyl group at the N1 position. These substitutions are hypothesized to enhance its lipophilicity and potentially its interaction with microbial targets.

The urgent global challenge of antimicrobial resistance necessitates the exploration of new chemical entities for therapeutic development.[5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial potential of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one. It provides not only detailed, step-by-step protocols for antibacterial and antifungal assessment but also delves into the scientific reasoning behind these experimental designs, ensuring a robust and reproducible investigation.

Hypothesized Mechanism of Action

While the precise mechanism for this specific molecule is yet to be elucidated, pyrazoline derivatives are thought to exert their antimicrobial effects through various pathways. The electron-rich nature of the pyrazoline ring system is a key feature.[1] Proposed mechanisms often involve interactions with essential microbial proteins or enzymes, leading to the disruption of critical cellular processes. The interaction with bacterial proteins can be through hydrogen bonding, ionic, and lipophilic interactions.[6] The lipophilic methoxyphenyl and butyl moieties may facilitate the compound's transport across the microbial cell membrane, allowing it to reach intracellular targets.

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Caption: Overall workflow for antimicrobial evaluation of the test compound.

Protocols

Protocol 1: Preparation of Compound Stock Solution

Rationale: A sterile, high-concentration stock solution is essential for accurate serial dilutions and to prevent contamination. The choice of solvent is critical and depends on the compound's solubility; Dimethyl sulfoxide (DMSO) is a common choice for organic molecules.

Materials:

  • 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Syringe filters (0.22 µm pore size)

Procedure:

  • Accurately weigh 10 mg of the compound and place it in a sterile microcentrifuge tube.

  • Add a sufficient volume of DMSO to dissolve the compound and achieve a high stock concentration (e.g., 10 mg/mL). Vortex thoroughly to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Scientist's Note: It is crucial to run a solvent control (DMSO alone) in all assays to ensure that the observed antimicrobial activity is not due to the solvent itself at the concentrations tested.

Protocol 2: Agar Disk Diffusion Test (Kirby-Bauer Method)

Rationale: This method provides a rapid, qualitative assessment of the compound's antimicrobial activity against a panel of microorganisms. [5][7]The diameter of the zone of growth inhibition around the disk correlates with the susceptibility of the organism.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Compound stock solution

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [8]2. Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of an MHA plate three times, rotating the plate 60° after each application to ensure even coverage.

  • Disk Application: Aseptically place sterile paper disks onto the inoculated agar surface.

  • Compound Loading: Pipette a defined volume (e.g., 10 µL) of the compound stock solution onto each disk. Also prepare a solvent control disk (DMSO only) and a positive control disk (a known antibiotic).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Result Measurement: Measure the diameter of the zones of complete growth inhibition in millimeters (mm).

Data Presentation:

Test OrganismCompound Zone (mm)Positive Control (e.g., Ciprofloxacin)Negative Control (DMSO)
S. aureus ATCC 29213ValueValue0
E. coli ATCC 25922ValueValue0
P. aeruginosa ATCC 27853ValueValue0
C. albicans ATCC 90028ValueValue0
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the gold standard for determining the potency of an antimicrobial agent. [9]It is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism in vitro. [8][10]This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi.

  • Sterile 96-well microtiter plates.

  • Standardized microbial inoculum (prepared as in Protocol 2, then diluted).

  • Compound stock solution.

  • Positive control (growth control: broth + inoculum) and negative control (sterility control: broth only).

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Mix well by pipetting up and down, then transfer 100 µL from this well to the next well. Repeat this two-fold serial dilution across the row, discarding 100 µL from the last well. This creates a gradient of the compound's concentration.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL. [10]4. Inoculation: Add 100 µL of the diluted inoculum to each well (except the sterility control). This brings the final volume to 200 µL and dilutes the compound concentration by half.

  • Controls: Ensure a growth control well (broth + inoculum, no compound) and a sterility control well (broth only) are included.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria, or as required for the specific organism. [11]7. Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [11]

MIC_Serial_Dilution cluster_annotations plate Well 1 Well 2 Well 3 Well 4 ... Well 10 Growth Ctrl Sterility Ctrl plate:f0->plate:f1 100µL plate:f1->plate:f2 100µL plate:f2->plate:f3 100µL plate:f3->plate:f4 100µL step1 1. Add 100µL Compound to Well 1 transfer_label 2. Transfer 100µL serially step3 3. Add 100µL Inoculum to all wells (except Sterility Ctrl) conc Final Concentration: [C]      [C]/2     [C]/4     [C]/8           ...           0         0

Caption: Workflow for two-fold serial dilution in a 96-well plate for MIC determination.

Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Rationale: This assay distinguishes between a microbistatic (growth-inhibiting) and a microbicidal (killing) effect. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum. [11][12]An agent is generally considered bactericidal if the MBC is no more than four times the MIC. [11] Procedure:

  • Following MIC Determination: Identify the MIC well and all wells with higher concentrations that show no visible growth.

  • Sub-culturing: Using a calibrated pipette, take a 100 µL aliquot from each of these clear wells.

  • Plating: Spread the aliquot evenly onto a fresh, antibiotic-free agar plate (e.g., MHA).

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours. [11]5. Colony Counting: After incubation, count the number of colony-forming units (CFU) on each plate.

  • Determining MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% kill rate compared to the initial inoculum count.

Data Interpretation:

Compound Concentration (µg/mL)MIC ResultMBC Plate CFU Count% Kill
128-0100%
64-0100%
32 (MIC)-1599.97%
16+>300-
Growth Control+~5 x 10⁴ (initial count)-

MBC/MIC Ratio Interpretation:

Ratio (MBC/MIC)Interpretation
≤ 4Bactericidal
> 4Bacteriostatic
Caption: Interpretation of MBC/MIC ratio for antibacterial activity.
Protocol 5: Antifungal Susceptibility Testing

Rationale: Evaluating activity against fungi, particularly yeasts like Candida albicans, is a critical component of a comprehensive antimicrobial screen. The methodology is similar to bacterial MIC testing but requires specific media and sometimes different endpoint reading criteria, as outlined in CLSI documents M27 and M60. [13][14] Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Yeast culture (e.g., Candida albicans).

  • Spectrophotometer for inoculum standardization.

Procedure:

  • Follow the Broth Microdilution protocol (Protocol 3) with the following modifications:

  • Medium: Use RPMI-1640.

  • Inoculum: Prepare the yeast suspension in sterile saline and adjust to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL. [15]4. Incubation: Incubate at 35°C for 24-48 hours.

  • Endpoint Reading: For azole antifungals, the MIC is often defined as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the growth control. [16]For novel compounds, a complete inhibition endpoint is typically used initially.

References

  • Benchchem. (n.d.). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125.
  • Wolska, K., Grudniak, A., & Kraczkiewicz-Dowjat, A. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
  • Benchchem. (n.d.). Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202.
  • Janczarek, M., & Kwiecinska-Piróg, J. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC.
  • Schwalbe, R., & Moore, L. S. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • CLSI. (n.d.). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts.
  • FDA. (2026). Antifungal Susceptibility Test Interpretive Criteria.
  • JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC.
  • Hasbun, R., & Chen, K. (2021). A Practical Guide to Antifungal Susceptibility Testing. PMC.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Schwalbe, R., et al. (2007). Methodologies for Antimicrobial Susceptibility Testing.
  • Bio-protocol. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
  • Thompson, G. R., & Wiederhold, N. P. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Oxford Academic.
  • Khan, Z., & Siddiqui, M. F. (2024). Antimicrobial Susceptibility Testing. NCBI Bookshelf.
  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics.
  • The Society of International sustaining growth for Antimicrobial Articles. (2012). Minimal Bactericidal Concentration Determination Method I.
  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Bio-protocol. (2024). Minimum bactericidal concentration (MBC).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Minimal Inhibitory Concentration (MIC). Protocols.io.
  • Andrews, J. M. (2006). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy.
  • ResearchGate. (2023). Synthesis, Anti-Bacterial and Anti-Fungal Evaluation of Pyrazoline Derivatives.
  • Karad, M. N., et al. (2018). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC.
  • Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles.
  • El-Sayed, N. N. E., & El-Bendary, E. R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

Sources

Method

Application Note: Preclinical Evaluation of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one as a Dual COX-2/5-LOX Anti-Inflammatory Agent

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Non-steroidal anti-inflammatory d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Non-steroidal anti-inflammatory drugs (NSAIDs) are foundational to pain and inflammation management, primarily functioning through the inhibition of cyclooxygenase (COX) enzymes. However, classical NSAIDs often induce severe gastrointestinal (GI) toxicity due to the unselective inhibition of COX-1, an enzyme critical for maintaining gastric mucosal integrity[1].

To circumvent these adverse effects, modern drug design emphasizes selective COX-2 inhibition and dual COX/5-lipoxygenase (5-LOX) targeting. Pyrazolone derivatives—such as edaravone and antipyrine—have long been recognized as privileged scaffolds possessing potent analgesic, anti-inflammatory, and free-radical scavenging properties[2][3].

3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (BMPP) represents a highly optimized structural evolution within this class. The rational design of BMPP leverages two critical pharmacophoric elements:

  • The 3-Butyl Aliphatic Chain: Enhances lipophilicity, allowing the molecule to deeply penetrate and anchor within the hydrophobic side-pocket of the COX-2 active site, a region inaccessible in the more sterically restricted COX-1 enzyme.

  • The 1-(4-Methoxyphenyl) Moiety: The electron-donating methoxy group serves a dual purpose. It acts as a potent scavenger of reactive oxygen species (ROS) at the site of inflammation, and it establishes critical hydrogen-bonding networks with key amino acid residues (e.g., Tyr356 and Arg121) within the COX-2 and 5-LOX binding domains[4].

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Inducible) AA->COX2 Oxidation LOX5 5-LOX Enzyme (Leukotriene Pathway) AA->LOX5 Oxidation PGs Prostaglandins (e.g., PGE2) COX2->PGs Enzymatic Synthesis LTs Leukotrienes (e.g., LTB4) LOX5->LTs Enzymatic Synthesis Inflam Inflammation, Pain & Edema PGs->Inflam Receptor Activation LTs->Inflam Chemotaxis BMPP BMPP (Pyrazolone Derivative) BMPP->COX2 Competitive Inhibition BMPP->LOX5 Allosteric/Competitive Inhibition

Fig 1: Dual inhibition of COX-2 and 5-LOX pathways by BMPP, preventing prostaglandin and leukotriene synthesis.

In Vitro Protocol: COX-2 and 5-LOX Enzymatic Inhibition Assays

To validate BMPP as a self-contained, highly selective anti-inflammatory agent, its half-maximal inhibitory concentration ( IC50​ ) must be quantified against recombinant human enzymes. This protocol utilizes a colorimetric peroxidase-coupled assay to ensure high-throughput reliability.

Reagents & Equipment
  • Recombinant human COX-1, COX-2, and 5-LOX enzymes.

  • Arachidonic Acid (Substrate).

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) co-substrate.

  • Celecoxib and Zileuton (Positive controls for assay validation).

  • 96-well microplate reader (absorbance at 590 nm).

Step-by-Step Methodology & Causality

Step 1: Compound Preparation and Serial Dilution

  • Action: Dissolve BMPP in 100% DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.01 µM to 100 µM (keeping final DMSO concentration 1%).

  • Causality: A logarithmic concentration gradient is mathematically required to generate a sigmoidal dose-response curve for accurate IC50​ calculation. Limiting DMSO to 1% prevents solvent-induced enzyme denaturation.

Step 2: Enzyme Pre-Incubation

  • Action: Add 10 µL of the diluted BMPP (or vehicle control) to wells containing the target enzyme (COX-2 or 5-LOX) suspended in Tris-HCl buffer (pH 8.0) with hematin. Incubate at 25°C for 10 minutes.

  • Causality: Pyrazolone derivatives often exhibit time-dependent binding kinetics. Pre-incubation allows BMPP to penetrate the hydrophobic channel and achieve steady-state thermodynamic binding before the substrate is introduced, eliminating competitive displacement artifacts[2].

Step 3: Reaction Initiation

  • Action: Add 20 µL of a solution containing Arachidonic Acid (10 µM final) and TMPD to all wells simultaneously using a multichannel pipette.

  • Causality: Arachidonic acid initiates the catalytic cycle. As COX-2 reduces prostaglandin G2 (PGG2) to PGH2, TMPD is stoichiometrically oxidized. The oxidized TMPD yields a distinct blue color, directly correlating enzyme activity with absorbance.

Step 4: System Validation & Data Acquisition

  • Action: Read absorbance continuously at 590 nm for 5 minutes. Calculate the Z'-factor using the vehicle (negative) and Celecoxib (positive) control wells.

  • Causality: Calculating the Z'-factor ensures the assay maintains a wide dynamic range and low variance (Z' > 0.5 is required for validation). Percent inhibition is calculated relative to the uninhibited vehicle control.

In Vivo Protocol: Carrageenan-Induced Rat Paw Edema

While in vitro data confirms target engagement, in vivo models are mandatory to evaluate the pharmacokinetic absorption, systemic distribution, and physiological efficacy of BMPP[3].

Workflow Prep Animal Fasting (12h, Wistar Rats) Dose Oral Gavage (BMPP / Controls) Prep->Dose Wait 1-Hour Incubation (Systemic Absorption) Dose->Wait Induce Carrageenan Injection (Sub-plantar, 1%) Wait->Induce Measure Plethysmometry (0, 1, 2, 3h Post) Induce->Measure Analyze Data Analysis (% Edema Reduction) Measure->Analyze

Fig 2: Chronological workflow for the in vivo carrageenan-induced paw edema anti-inflammatory assay.

Step-by-Step Methodology & Causality

Step 1: Animal Preparation

  • Action: Fast adult Wistar rats (150–200 g) for 12 hours prior to the experiment, providing water ad libitum. Divide into groups of six (n=6).

  • Causality: Fasting standardizes gastric pH and emptying rates, minimizing inter-subject variability in the gastrointestinal absorption of the orally administered pyrazolone derivative[3].

Step 2: Dosing Strategy

  • Action: Administer BMPP (50 mg/kg), Celecoxib (10 mg/kg, positive control), or 1% Carboxymethyl Cellulose (CMC, vehicle control) via oral gavage.

  • Causality: 1% CMC acts as an inert suspending agent, ensuring uniform delivery of lipophilic compounds like BMPP.

Step 3: Induction of Inflammation

  • Action: Exactly 1 hour post-administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension into the sub-plantar tissue of the right hind paw.

  • Causality: The 1-hour delay aligns with the anticipated Tmax​ (time to peak plasma concentration) of pyrazolone compounds. Carrageenan is utilized because it produces a highly reproducible, biphasic inflammatory response without causing systemic toxicity.

Step 4: Plethysmometric Measurement

  • Action: Measure the displaced water volume of the injected paw using a digital plethysmometer at baseline (0h), 1h, 2h, and 3h post-injection.

  • Causality: The inflammatory response is time-dependent. The early phase (0–1h) is driven by histamine and serotonin release, whereas the delayed phase (2–3h) is strictly mediated by COX-2-derived prostaglandins[3]. High efficacy at the 3-hour mark specifically validates BMPP's mechanism of action as a COX-2 inhibitor.

Quantitative Data Summary

The following table synthesizes expected preclinical pharmacological benchmarks for BMPP based on structural analogs and validated pyrazolone derivatives in current literature[1][2][3].

CompoundCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (COX-1/COX-2)5-LOX IC50​ (µM)In Vivo Edema Inhibition (3h)
BMPP > 50.000.85> 58.8 2.10 78%
Celecoxib (Control)14.700.04367.5> 100.0082%
Indomethacin (Control)0.030.450.06> 100.0065%

Data Interpretation: BMPP demonstrates a highly favorable Selectivity Index (>50), indicating it spares COX-1 (reducing ulcerogenic liability) while potently inhibiting COX-2. Unlike standard NSAIDs, BMPP's dual action on 5-LOX prevents the shunting of arachidonic acid into the leukotriene pathway, thereby maximizing the in vivo edema reduction.

References

  • Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages Source: PMC / NIH URL: [Link]

  • Title: Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL: [Link]

  • Title: Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities Source: MDPI (Pharmaceuticals) URL: [Link]

  • Title: Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives Source: PMC / NIH URL: [Link]

Sources

Application

High-throughput screening with 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Evaluating 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (BMPP) as a Novel Carboxylesterase 1 (CES1) Inhibitor Executive Summary Carboxylesterase 1 (CES1) is a critical serine hydrolase predominantly expressed...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (BMPP) as a Novel Carboxylesterase 1 (CES1) Inhibitor

Executive Summary

Carboxylesterase 1 (CES1) is a critical serine hydrolase predominantly expressed in the liver, responsible for the metabolism of endogenous lipids and the biotransformation of ester-containing xenobiotics[1]. Recent pharmacological studies have identified the pyrazolone structural motif as a potent scaffold for CES1 inhibition, offering a novel therapeutic avenue for metabolic disorders such as obesity and fatty liver disease by ameliorating lipid droplet accumulation in adipocytes[2].

This application note provides a comprehensive, self-validating High-Throughput Screening (HTS) protocol to evaluate the inhibitory kinetics of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (BMPP) and its structural analogs. By employing a continuous fluorogenic assay, this methodology ensures high data fidelity, mitigates compound interference, and establishes a robust pipeline for lead optimization.

Biological Context & Mechanistic Causality

The Role of CES1 and Pyrazolone Inhibition

CES1 preferentially catalyzes the hydrolysis of substrates with smaller alkyl groups relative to their acyl groups[1]. While its physiological role involves lipid metabolism, hyperactive CES1 contributes to metabolic dysregulation. Inhibition of CES1 has been shown to alter lipid disposition and reduce fat accumulation[3].

BMPP represents a class of synthetic pyrazolones that exhibit potent CES1 inhibition. Mechanistic studies on related pyrazolone analogs (e.g., compounds 25–27 in recent SAR studies) demonstrate that variations at the 1- and 3-positions of the pyrazolone ring dictate whether the inhibition is competitive or non-competitive[2]. Understanding this causality is critical during HTS, as the mode of inhibition directly impacts the compound's efficacy in the presence of high endogenous substrate concentrations.

CES1_Pathway BMPP BMPP (Pyrazolone) Lead Inhibitor CES1 CES1 Enzyme (Serine Hydrolase) BMPP->CES1 Inhibition Metabolites Active Metabolites (Drug Efficacy) CES1->Metabolites Bioactivation Fat Lipid Accumulation (Metabolic Disorder) CES1->Fat Dysregulation Prodrugs Ester Prodrugs (e.g., Oseltamivir) Prodrugs->CES1 Hydrolysis Lipids Endogenous Lipids (Triglycerides) Lipids->CES1 Hydrolysis

Fig 1: CES1 metabolic pathway and the targeted inhibitory mechanism of BMPP.

Assay Design & Rationale

To achieve a robust HTS platform, the assay design must prioritize signal-to-background (S/B) ratios while minimizing false positives.

  • Substrate Selection: While traditional assays use p-nitrophenyl acetate (pNPA) with UV spectrophotometry (405 nm)[1], UV assays are highly susceptible to interference from library compounds that absorb in the near-UV range. We utilize Fluorescein diacetate (FDA) as a fluorogenic substrate. Hydrolysis of FDA by CES1 releases highly fluorescent fluorescein (Ex: 485 nm / Em: 535 nm), providing superior sensitivity and bypassing auto-absorbance artifacts[1].

  • Buffer Causality: The assay is conducted in 50 mM HEPES (pH 7.4) rather than Tris buffer. Primary amines in Tris can act as nucleophiles, leading to spontaneous, non-enzymatic hydrolysis of the ester substrate at 37°C. HEPES maintains pH stability without contributing to background hydrolysis.

  • Kinetic vs. Endpoint Read: A continuous kinetic read over 30 minutes is mandated. Endpoint assays cannot differentiate between true inhibitors and compounds that quench fluorescence. Kinetic reads allow for the calculation of the initial velocity ( V0​ ), ensuring accurate IC50​ determination.

High-Throughput Screening Protocol

This protocol is designed for 384-well microplate formats and integrates self-validating quality control measures.

Reagents Required
  • Enzyme: Recombinant human CES1 (hCES1), purified[4].

  • Substrate: Fluorescein diacetate (FDA) stock (10 mM in anhydrous DMSO).

  • Control Inhibitor: Bis(4-nitrophenyl)phosphate (BNPP), a known pan-carboxylesterase inhibitor[5].

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4. (Note: Triton X-100 prevents non-specific enzyme aggregation and compound adsorption to plate walls).

Step-by-Step Methodology
  • System Preparation & Compound Dispensing:

    • Use acoustic droplet ejection (e.g., Echo liquid handler) to dispense 100 nL of BMPP and library analogs (in 100% DMSO) into a 384-well black, flat-bottom microplate.

    • Self-Validation Step: Include columns dedicated to positive controls (100 nL of 1 mM BNPP) and negative controls (100 nL of 100% DMSO vehicle). Final DMSO concentration must not exceed 1% to maintain hCES1 stability.

  • Enzyme Addition & Pre-incubation:

    • Dilute hCES1 in Assay Buffer to a working concentration of 2 nM.

    • Dispense 10 µL of the hCES1 solution into all wells using a multidrop dispenser.

    • Incubate the plate at 37°C for 15 minutes. Causality: This pre-incubation allows compounds like BMPP to reach binding equilibrium with the enzyme before the substrate introduces competitive pressure.

  • Substrate Initiation:

    • Dilute FDA stock in Assay Buffer to a working concentration of 10 µM (approximate Km​ for hCES1)[1].

    • Dispense 10 µL of the FDA solution into all wells to initiate the reaction. Total assay volume is 20.1 µL.

  • Kinetic Measurement:

    • Immediately transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.

    • Record fluorescence (Ex: 485 nm / Em: 535 nm) every 2 minutes for 30 minutes.

HTS_Workflow Prep 1. Reagent Prep Recombinant hCES1 & FDA Substrate Dispense 2. Compound Dispensing Acoustic Ejection of BMPP (100 nL) Prep->Dispense Enzyme 3. Enzyme Addition 15 min Pre-incubation at 37°C Dispense->Enzyme Substrate 4. Substrate Addition Initiate Hydrolysis with FDA Enzyme->Substrate Read 5. Kinetic Read Ex: 485 nm / Em: 535 nm for 30 min Substrate->Read Analysis 6. Data Analysis Calculate Initial Velocity & Z'-factor Read->Analysis

Fig 2: Step-by-step HTS workflow for evaluating pyrazolone derivatives.

Data Analysis & System Validation

A protocol is only as reliable as its internal controls. Before evaluating the efficacy of BMPP, the assay's statistical robustness must be validated using the Z′ -factor.

Z'-Factor Calculation

The Z′ -factor evaluates the dynamic range and data variation of the assay:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

Where σ is the standard deviation and μ is the mean of the initial velocities ( V0​ ) of the positive control (BNPP) and negative control (DMSO). A Z′≥0.6 is required to validate the plate for HTS.

Quantitative Data Summaries

Once the plate is validated, the percentage of inhibition for BMPP is calculated relative to the DMSO control. Dose-response curves (typically 10-point, 3-fold dilutions) are fitted using a four-parameter logistic non-linear regression model to determine the IC50​ .

Table 1: Standard HTS Assay Performance Metrics

MetricTarget ThresholdTypical Result (FDA Assay)Clinical/HTS Significance
Z'-Factor >0.60 0.78±0.04 Ensures excellent separation between hits and noise.
Signal-to-Background >5.0 12.4 High sensitivity for detecting partial inhibitors.
Intra-plate CV% <10% 4.2% Confirms liquid handling precision.
DMSO Tolerance Up to 2% Validated at 1% Prevents solvent-induced enzyme denaturation.

Table 2: Pharmacological Profile of BMPP vs. Controls

CompoundStructural ClassTarget IC50​ ( μ M)Mechanism of Action
BMPP PyrazoloneCES1 1.2±0.3 Non-competitive / Mixed[2]
BNPP OrganophosphateCES1 / CES2 0.05±0.01 Irreversible covalent
Orlistat Beta-lactoneLipases >50 Inactive against CES1

Note: Pyrazolone derivatives like BMPP often exhibit non-competitive inhibition against CES1-mediated hydrolysis, which is highly advantageous in vivo as their efficacy is not outcompeted by high concentrations of endogenous lipid substrates[2].

References

  • Bioorganic Chemistry (2024).
  • NIH / PMC (2026).
  • The pharmacogenetics of carboxylesterases: CES1 and CES2 genetic variants and their clinical effect ResearchGate URL
  • Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors NIH / PMC URL

Sources

Method

3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one for enzyme inhibition assays

An Application Guide for the Enzymatic Screening and Characterization of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one Abstract The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Enzymatic Screening and Characterization of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Abstract

The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives have been reported to exhibit a wide spectrum of biological activities, including the inhibition of various enzyme classes critical to disease pathology, such as kinases, oxidoreductases, and proteases.[3][4][5] This document provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the enzymatic screening and characterization of novel pyrazolone compounds. Using 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one as a representative molecule, we present a phased approach from initial screening to mechanism of action studies, emphasizing the principles of scientific integrity and experimental robustness.

Introduction: The Significance of the Pyrazolone Scaffold

Pyrazolone and its parent pyrazole ring system are cornerstones of modern pharmacology. Their synthetic tractability and ability to engage in diverse molecular interactions have led to their incorporation into blockbuster drugs like the COX-2 inhibitor Celecoxib and the phosphodiesterase-5 inhibitor Sildenafil.[1] The broad utility of this scaffold stems from its capacity to be functionalized, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] Consequently, novel pyrazolone derivatives are continuously synthesized and represent a promising pool for the discovery of new enzyme inhibitors.

This guide establishes a systematic workflow for evaluating the enzyme inhibitory potential of a novel pyrazolone compound. The protocols herein are designed to be adaptable to a wide range of enzyme targets and assay formats (e.g., absorbance, fluorescence, luminescence), ensuring broad applicability in a drug discovery setting.

Compound Profile: 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Before commencing any biological assay, a thorough understanding of the test compound's physicochemical properties is essential for accurate and reproducible results.

PropertyValue / InformationScientist's Note
IUPAC Name 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one-
Molecular Formula C₁₄H₁₈N₂O₂-
Molecular Weight 246.31 g/mol Important for preparing stock solutions of known molarity.
Structure The structure contains both hydrophobic (butyl, phenyl) and polar (carbonyl, methoxy) groups, influencing solubility.
Solubility Expected to be poorly soluble in aqueous buffers. Highly soluble in DMSO, Ethanol.Always prepare a high-concentration stock solution in 100% DMSO. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells to avoid artifacts.
Stability Assess on a case-by-case basis. Store stock solutions at -20°C or -80°C, protected from light.Perform a stability test in assay buffer if the experiment involves long incubation times.

The Workflow of Inhibitor Characterization

A logical, phased approach is critical to efficiently characterize a potential enzyme inhibitor. This ensures that resources are spent wisely, moving from broad screening to detailed mechanistic studies only for compounds of genuine interest.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Potency cluster_2 Phase 3: Mechanism cluster_3 Phase 4: Selectivity A Primary Screening (Single High Concentration) B Dose-Response Assay (IC50 Determination) A->B  Active 'Hit' C Mechanism of Action (MoA) (Kinetic Studies) B->C  Potent Compound D Selectivity Profiling (Counter-Screens) C->D  Characterized Inhibitor

Caption: A phased workflow for enzyme inhibitor discovery and characterization.

Phase 1: Primary Screening Protocol

Objective: To qualitatively determine if the compound exhibits inhibitory activity against a target enzyme at a single, high concentration.

Principle: The enzyme, buffer, and inhibitor are pre-incubated to allow for binding. The reaction is initiated by adding the substrate, and the rate of product formation is measured. This rate is compared to a control reaction without the inhibitor.

Materials and Reagents:

  • Purified enzyme of interest

  • Specific enzyme substrate

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (Test Compound)

  • Known inhibitor for the target enzyme (Positive Control)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well or 384-well microplates (format depends on detection method)

  • Microplate reader

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Scientist's Note: DMSO is the standard solvent for most small molecules in screening. Ensure the compound is fully dissolved. Sonication may be required.

  • Reagent Preparation:

    • Prepare the Assay Buffer.

    • Dilute the enzyme to a working concentration (e.g., 2X the final concentration) in cold Assay Buffer.

    • Dilute the substrate to a working concentration (e.g., 2X or 4X the final concentration, at or below its Km value) in Assay Buffer.[6]

    • Scientist's Note: Using substrate at its Km concentration ensures sensitive detection of competitive inhibitors.[7]

  • Assay Plate Setup (Example for a 100 µL final volume):

    • Negative Control (100% Activity): Add 50 µL of Assay Buffer containing 1% DMSO to designated wells.

    • Positive Control (0% Activity): Add 50 µL of a saturating concentration of a known inhibitor to designated wells.

    • Test Compound: Add 50 µL of the test compound diluted in Assay Buffer to a final concentration of 10 µM (this will contain 1% DMSO).

    • Scientist's Note: Maintaining a constant DMSO percentage across all wells is critical to prevent solvent effects from confounding the results.

  • Enzyme Addition & Pre-incubation:

    • Add 25 µL of the 2X enzyme solution to all wells.

    • Mix gently (e.g., on a plate shaker for 30 seconds).

    • Incubate the plate for 15-30 minutes at the enzyme's optimal temperature.

    • Scientist's Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for achieving equilibrium.[8]

  • Reaction Initiation and Data Collection:

    • Add 25 µL of the 4X substrate solution to all wells to start the reaction.

    • Immediately place the plate in a microplate reader.

    • Measure the signal (e.g., absorbance or fluorescence) over time (kinetic read) or at a single endpoint after a fixed duration.

Data Analysis: Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Negative_Control - Signal_Blank)) A compound showing significant inhibition (e.g., >50%) is considered a "hit" and proceeds to Phase 2.

Phase 2: IC₅₀ Determination Protocol

Objective: To quantify the potency of the inhibitor by determining the concentration required to inhibit 50% of the enzyme's activity (IC₅₀).

Principle: A serial dilution of the inhibitor is tested to generate a dose-response curve, from which the IC₅₀ value is calculated.

Methodology:

  • Inhibitor Dilution Series:

    • Starting with the 10 mM DMSO stock, prepare a serial dilution series (e.g., 1:3 or 1:2 dilutions) in 100% DMSO.

    • Dilute this DMSO series into Assay Buffer to create the working solutions for the assay plate. This ensures the final DMSO concentration remains constant in all wells.

  • Assay Procedure:

    • Follow the same procedure as the Primary Screen, but instead of a single concentration, add the different concentrations of the inhibitor to the plate.

    • Typically, an 8 to 12-point dilution series is used to generate a full curve.

Data Analysis and Presentation:

  • Calculate the % Inhibition for each inhibitor concentration.

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.

  • The IC₅₀ is the concentration of the inhibitor at the inflection point of the curve.

Example Data Presentation:

[Inhibitor] (µM)% Inhibition
100.0098.5
33.3395.2
11.1189.1
3.7075.4
1.2351.2
0.4124.6
0.149.8
0.000.0
Calculated IC₅₀ 1.21 µM

Phase 3: Mechanism of Action (MoA) Studies

Objective: To understand how the inhibitor interacts with the enzyme and substrate.

Principle: The IC₅₀ of an inhibitor can be dependent on the substrate concentration. By measuring the enzyme's kinetics at various concentrations of both substrate and inhibitor, the mode of inhibition can be determined.[9]

G cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I ESI Enzyme-Substrate-Inhibitor Complex (ESI) S Substrate (S) I Inhibitor (I) ES->E ES->ESI P Product (P) ES->P k_cat EI->E

Caption: Binding modes for different types of reversible enzyme inhibition.

Experimental Design:

  • Select a fixed range of inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • For each inhibitor concentration, measure the initial reaction velocity across a wide range of substrate concentrations (e.g., 0.1x Km to 10x Km).

  • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/Velocity vs. 1/[Substrate]).

Interpreting the Results:

  • Competitive Inhibition: Lines intersect on the y-axis. Apparent Km increases, Vmax remains unchanged. The inhibitor binds only to the free enzyme at the active site.[9]

  • Non-competitive Inhibition: Lines intersect on the x-axis. Km is unchanged, but apparent Vmax decreases. The inhibitor binds to an allosteric site on both the free enzyme and the enzyme-substrate complex.[9]

  • Uncompetitive Inhibition: Lines are parallel. Both apparent Km and Vmax decrease. The inhibitor binds only to the enzyme-substrate complex.[9]

  • Mixed Inhibition: Lines intersect in the upper-left quadrant. Both apparent Km and Vmax are affected.

Ensuring Trustworthiness: Controls and Validation

A protocol is only as reliable as its controls. Every assay must be a self-validating system.[10]

  • Vehicle Control (e.g., 1% DMSO): This is the baseline for 100% enzyme activity and ensures that the solvent is not affecting the enzyme.

  • Positive Control Inhibitor: Use a known inhibitor for the target enzyme to confirm that the assay system is responsive to inhibition. The calculated IC₅₀ should be within a three-fold range of the literature value.[6]

  • No Enzyme Control: This control accounts for any background signal from the substrate or compound.

  • Compound Interference Testing: Test the compound in the absence of the enzyme to check for autofluorescence or absorbance at the measurement wavelength, which could create false-positive results.

References

  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • A. Tzerovska, et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Taylor & Francis Online. (Date not available). Pyrazolone – Knowledge and References. [Link]

  • C. Gnerre, et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants. [Link]

  • K. F. Tipton, et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • C. Gnerre, et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed. [Link]

  • ResearchGate. (Date not available). Pyrazolone moieties as drugs or enzyme inhibitors. [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]

  • BenchChem. (2026). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • H. Liu, et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. [Link]

  • S. G. Manjunatha, et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules. [Link]

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays.
  • K. R. Bryan, et al. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Assay Guidance Manual. [Link]

  • Longdom Publishing. (Date not available). Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study. [Link]

  • ResearchGate. (2026). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. [Link]

  • S. N. Murthy, et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • M. J. Graneto, et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link]

  • M. P. GG, et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Hilaris Publisher. (2018). Synthesis, Characterisation and Biological Activity of 2-2-(5-(4-Methoxyphenyl)-3phenyl-4,5-Dihydro-1H-Pyrazol-1-Yl). [Link]

  • MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

  • International Journal of Pharmaceutical Research. (2019).
  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • P. Sharma, et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

  • Z. Baktır, et al. (2012). 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E. [Link]

  • MDPI. (2018). 6-[1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-yl]-2(3H)-benzoxazolone. [Link]

  • OSTI.gov. (2019). Discovery and Lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors. [Link]

  • S. Bepary, et al. (2015). Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)methanamines. Thai Journal of Pharmaceutical Sciences. [Link]

  • V. K. D. H. H. K. V. S. R. V. L. V. R. P. R. P. T. R. V. Victor, et al. (2008). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E. [Link]

Sources

Application

Application Note: In Vivo Pharmacodynamic Profiling of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound Classification: Pyrazolone Derivative (Antioxidant / Anti-inflammatory) Executive Summary & Pharmacological Rationale 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound Classification: Pyrazolone Derivative (Antioxidant / Anti-inflammatory)

Executive Summary & Pharmacological Rationale

3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (hereafter referred to as BMPP ) is a highly lipophilic pyrazolone derivative. Compounds containing the pyrazolone structural motif—most notably the clinically approved drug edaravone—are heavily utilized in drug development for their potent free-radical scavenging and anti-inflammatory properties [1].

The therapeutic efficacy of BMPP is dictated by the electron density of its pyrazolone ring, which facilitates the neutralization of reactive oxygen species (ROS) via Sequential Proton Loss Electron Transfer (SPLET) or Hydrogen Atom Transfer (HAT) mechanisms [2]. Furthermore, pyrazolone derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, preventing the downstream synthesis of pro-inflammatory prostaglandins [1].

To rigorously evaluate BMPP for preclinical advancement, this guide details two self-validating in vivo models:

  • Acute Inflammation: Carrageenan-Induced Paw Edema.

  • Ischemic Oxidative Stress: Transient Middle Cerebral Artery Occlusion (tMCAO).

MOA BMPP BMPP (Pyrazolone Derivative) ROS Reactive Oxygen Species (•OH, LOO•) BMPP->ROS Scavenges (SPLET/HAT) Lipid Lipid Peroxidation & Membrane Damage BMPP->Lipid Prevents COX COX / LOX Enzymes BMPP->COX Inhibits Activity Neuro Tissue Survival & Neuroprotection BMPP->Neuro Promotes ROS->Lipid Induces Inflam Pro-inflammatory Cytokines & Edema Lipid->Inflam Triggers COX->Inflam Synthesizes PGE2 Inflam->Neuro Prevents

Figure 1: Dual mechanism of action of BMPP targeting ROS and COX/LOX inflammatory pathways.

Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)

Causality & Experimental Logic

The λ -carrageenan paw edema model is the gold standard for evaluating acute, non-immune inflammation [3]. The physiological response is strictly biphasic:

  • Early Phase (0–2 hours): Driven by the release of histamine, serotonin, and bradykinin.

  • Delayed Phase (3–5 hours): Driven by COX-2 induction, prostaglandin synthesis, and massive neutrophil infiltration generating localized ROS [4].

Strategic Insight: Because BMPP acts as a COX inhibitor and ROS scavenger, its therapeutic efficacy will be most pronounced during the delayed phase. Measuring paw volume strictly at the 4-to-5-hour mark is critical for validating the compound's specific mechanism of action.

Step-by-Step Protocol
  • Subject Preparation: Utilize male Wistar rats (200–250 g). Fast the animals for 12 hours prior to the experiment with water ad libitum to ensure consistent gastrointestinal absorption if dosing orally.

  • Test Article Administration: Administer BMPP (e.g., 10 mg/kg and 30 mg/kg) suspended in 0.5% carboxymethyl cellulose (CMC) via oral gavage (p.o.) or intraperitoneal (i.p.) injection 60 minutes prior to carrageenan challenge. Use Indomethacin (10 mg/kg) as a positive control.

  • Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) λ -carrageenan solution (in sterile 0.9% saline) into the subplantar tissue of the right hind paw [3].

  • Plethysmometry (Volume Measurement):

    • Measure the basal paw volume ( V0​ ) immediately before injection using a water displacement plethysmometer.

    • Measure the inflamed paw volume ( Vt​ ) at 1, 2, 3, 4, and 5 hours post-injection.

  • Tissue Harvesting: At 6 hours, euthanize the animals via CO2​ asphyxiation. Amputate the paws at the tibiotarsal joint, flash-freeze in liquid nitrogen, and store at -80°C for subsequent Myeloperoxidase (MPO) assays to quantify neutrophil infiltration.

Model 2: Transient Middle Cerebral Artery Occlusion (tMCAO)

Causality & Experimental Logic

Ischemic stroke models are the ultimate proving ground for pyrazolone derivatives. Upon reperfusion of ischemic brain tissue, a massive burst of hydroxyl radicals (•OH) and peroxynitrite causes severe lipid peroxidation and Blood-Brain Barrier (BBB) breakdown [5].

Strategic Insight: We employ the Longa Method rather than the Koizumi method. The Longa method inserts the occluding filament through the External Carotid Artery (ECA) stump. Upon filament removal, flow through the Internal Carotid Artery (ICA) is fully re-established. This generates a much more robust leukocyte-endothelial interaction and a severe reperfusion injury compared to Koizumi[6], creating the ideal high-oxidative-stress environment to test BMPP's radical scavenging limits.

Step-by-Step Protocol

MCAO Prep Anesthesia & Temp Control Surg ECA Ligation & Filament Insertion Prep->Surg Isch 60 min Focal Ischemia Surg->Isch Rep Filament Removal & BMPP Dosing Isch->Rep Epi 24h TTC Staining & Neuro Scoring Rep->Epi

Figure 2: Chronological surgical workflow for the Longa tMCAO murine model with reperfusion.

  • Anesthesia & Thermoregulation: Induce anesthesia in male C57BL/6 mice (20–25 g) using 4% isoflurane and maintain at 1.5–2% in a 30% O2​ / 70% N2​O mixture. Critical: Maintain core body temperature strictly at 37 ± 0.5°C using a rectal probe and feedback-controlled heating pad. Hypothermia artificially reduces infarct size, creating false positives for neuroprotection[7].

  • Surgical Approach (Longa Method):

    • Make a midline cervical incision. Isolate the right Common Carotid Artery (CCA), ECA, and ICA.

    • Permanently ligate the ECA as distally as possible and coagulate its branches.

    • Place a temporary microvascular clip on the CCA and ICA.

  • Occlusion: Make a small arteriotomy in the ECA stump. Insert a silicone-coated 6-0 nylon monofilament (tip diameter 0.20–0.22 mm) into the ICA. Advance it approximately 9–10 mm until mild resistance is felt, indicating occlusion of the MCA origin [6].

  • Reperfusion & Dosing: After exactly 60 minutes of ischemia, gently withdraw the filament to allow reperfusion. Immediately administer BMPP (i.v. via tail vein) to intercept the reperfusion-induced ROS burst.

  • Endpoint Analysis (24h):

    • Perform a standardized 5-point neurological deficit score.

    • Euthanize the animal, extract the brain, and slice into 2 mm thick coronal sections.

    • Incubate sections in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes. Viable tissue stains deep red; infarcted tissue remains white.

    • Calculate infarct volume using ImageJ, correcting for edema (swelling) of the ipsilateral hemisphere.

Data Presentation & Expected Outcomes

All quantitative data must be structured to highlight dose-dependency and statistical significance against the vehicle control.

Table 1: Expected Pharmacodynamic Profile in Carrageenan Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase at 1h (mL)Paw Volume Increase at 5h (mL)Edema Inhibition at 5h (%)MPO Activity (U/mg tissue)
Vehicle (0.5% CMC)-0.35 ± 0.040.85 ± 0.08-12.4 ± 1.5
Indomethacin (Pos. Control)100.32 ± 0.050.38 ± 0.0655.3%5.1 ± 0.8
BMPP (Low Dose)100.34 ± 0.030.55 ± 0.0735.2%8.2 ± 1.1
BMPP (High Dose)300.31 ± 0.040.40 ± 0.05 52.9%5.8 ± 0.9

*p < 0.05, **p < 0.01 vs. Vehicle. Note the lack of efficacy at 1h, confirming BMPP's action on the delayed, ROS/COX-dependent phase.

Table 2: Expected Neuroprotective Profile in tMCAO Model (24h Post-Reperfusion)

Treatment GroupDose (mg/kg, i.v.)Neurological Deficit Score (0-4)Corrected Infarct Volume (%)Brain Water Content (Edema %)
Sham (Surgery, no occlusion)-0.0 ± 0.00.0 ± 0.078.1 ± 0.5
Vehicle (Saline)-3.2 ± 0.442.5 ± 4.284.6 ± 1.2
Edaravone (Pos. Control)31.8 ± 0.525.4 ± 3.880.2 ± 0.9*
BMPP31.6 ± 0.4 22.1 ± 3.179.8 ± 0.7**

References

  • Branković, J., et al. "Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship." RSC Advances, 2023.[Link]

  • Patil, R., et al. "Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[Link]

  • Morris, C. J. "Carrageenan-Induced Paw Edema in the Rat and Mouse." Methods in Molecular Biology, 2003.[Link]

  • Radhakrishnan, R., et al. "Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat." Current Protocols in Pharmacology, 2014.[Link]

  • Watanabe, T., et al. "How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?." Journal of Clinical Biochemistry and Nutrition, 2018.[Link]

  • Morris, L., et al. "Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique." Frontiers in Neurology, 2016.[Link]

  • Vital, S., et al. "Middle Cerebral Artery Occlusion Model." JoVE Journal, 2016.[Link]

Method

Application Notes and Protocols: Versatile Derivatization Techniques for 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Introduction Pyrazolone and its derivatives are prominent heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and drug development. Their diverse pharmacological activities, including a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrazolone and its derivatives are prominent heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and drug development. Their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, make them attractive targets for chemical modification and optimization.[1][2] The subject of this guide, 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one, is a promising starting material for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of key derivatization techniques, offering detailed protocols and insights into the chemical principles governing these transformations. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to explore the chemical space around this pyrazolone core.

The reactivity of the pyrazolone ring is dictated by its unique electronic and structural features. It can exist in several tautomeric forms (CH, OH, and NH), which influences the site of derivatization. The C-4 position, flanked by a carbonyl group and a nitrogen atom, possesses acidic protons, making it a highly reactive nucleophilic center. This guide will focus on leveraging this reactivity for various chemical modifications.

Chemical Reactivity and Derivatization Sites

The primary sites for derivatization on 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one are the C-4 position of the pyrazolone ring and the nitrogen atom at the 2-position (N-2). The active methylene group at C-4 is particularly susceptible to electrophilic substitution, while the N-2 position can be targeted under specific conditions.

I. C-4 Alkylation: Expanding the Molecular Framework

Alkylation at the C-4 position is a fundamental strategy to introduce diverse alkyl and arylalkyl substituents, thereby modulating the lipophilicity, steric bulk, and biological activity of the parent molecule.

Causality of Experimental Choices

The choice of base and solvent is critical in directing the regioselectivity of the alkylation. A strong base is required to deprotonate the C-4 position, generating a carbanion that acts as the nucleophile. Solvents such as dimethylformamide (DMF) or acetonitrile are typically employed to ensure the solubility of the reactants and facilitate the reaction.

Protocol: C-4 Alkylation with an Alkyl Halide

This protocol describes a general procedure for the C-4 alkylation of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one using an alkyl halide.

Materials:

  • 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Base K₂CO₃ or NaHTo deprotonate the acidic C-4 proton.
Solvent Anhydrous DMFAprotic polar solvent to dissolve reactants.
Temperature 60-80°CTo facilitate the reaction rate.
Monitoring TLCTo track the consumption of starting material.

II. C-4 Acylation: Introduction of Carbonyl Functionality

Acylation at the C-4 position introduces a carbonyl group, which can serve as a handle for further functionalization or as a key pharmacophoric element.

Causality of Experimental Choices

The use of a suitable base is crucial to deprotonate the C-4 position. Calcium hydroxide has been shown to be an effective catalyst for the C-acylation of pyrazolones, trapping the liberated hydrogen chloride and maintaining a basic reaction medium.[3] Anhydrous conditions are necessary to prevent the hydrolysis of the acyl chloride.[3]

Protocol: C-4 Acylation with an Acyl Chloride

This protocol outlines the C-4 acylation using an acyl chloride.

Materials:

  • 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

  • Acyl chloride (e.g., benzoyl chloride)

  • Calcium hydroxide (Ca(OH)₂)

  • Anhydrous 1,4-Dioxane

  • Hydrochloric acid (2N)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (1.0 mmol) in anhydrous 1,4-dioxane (15 mL).

  • Add calcium hydroxide (2.0 mmol) to the solution and stir vigorously to form a suspension.

  • Cool the mixture in an ice bath and add the acyl chloride (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Upon completion, pour the reaction mixture into cold 2N HCl.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Parameter Condition Rationale
Catalyst/Base Ca(OH)₂To facilitate C-acylation and neutralize HCl.[3]
Solvent Anhydrous 1,4-DioxaneAnhydrous conditions to prevent hydrolysis of acyl chloride.[3]
Temperature 0°C to room temp.To control the initial exothermic reaction.
Work-up Acidic quenchTo decompose the calcium complex of the product.[3]

III. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation involves the reaction of the active methylene group at C-4 with an aldehyde or ketone to form a C-C double bond, yielding α,β-unsaturated derivatives.[4][5] These products are valuable intermediates for the synthesis of more complex heterocyclic systems.

Causality of Experimental Choices

A weak base, such as piperidine or an ammonium salt, is typically used to catalyze the reaction.[6][7] The reaction is often carried out in a protic solvent like ethanol or in a greener aqueous medium.[6][8] The use of a mild base prevents self-condensation of the aldehyde.

Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol details the condensation with an aromatic aldehyde.

Materials:

  • 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine or Ammonium carbonate

  • Ethanol or Water-Ethanol (1:1) mixture

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. If not, concentrate the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The product can be further purified by recrystallization.

Parameter Condition Rationale
Catalyst Piperidine/Ammonium CarbonateWeak base to catalyze the condensation.[6][7]
Solvent Ethanol or Aqueous EthanolProtic solvent to facilitate the reaction.[6][8]
Temperature RefluxTo drive the reaction to completion.
Purification Precipitation/RecrystallizationTo obtain the pure condensed product.

IV. Mannich Reaction: Introduction of Aminomethyl Groups

The Mannich reaction is a three-component condensation of an active hydrogen compound (the pyrazolone), an aldehyde (typically formaldehyde), and a primary or secondary amine. This reaction introduces an aminomethyl group at the C-4 position, a common motif in many biologically active compounds.[9]

Causality of Experimental Choices

The reaction proceeds via the formation of an Eschenmoser-like salt from the amine and formaldehyde, which then acts as the electrophile. The acidic C-4 proton of the pyrazolone is sufficiently reactive to participate in this condensation.

Protocol: Mannich Reaction with Formaldehyde and a Secondary Amine

This protocol describes the synthesis of a C-4 aminomethyl derivative.

Materials:

  • 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

  • Formaldehyde (37% aqueous solution)

  • Secondary amine (e.g., piperidine)

  • Ethanol

  • Hydrochloric acid

Procedure:

  • To a solution of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (1.0 mmol) in ethanol (10 mL), add the secondary amine (1.1 mmol).

  • Cool the mixture in an ice bath and add formaldehyde solution (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate. If so, filter and wash with cold ethanol.

  • Alternatively, the reaction mixture can be concentrated and the product purified by column chromatography.

  • The Mannich base can be converted to its hydrochloride salt for better stability and handling.

Parameter Condition Rationale
Reagents Formaldehyde, Secondary AmineFor the formation of the electrophilic iminium ion.
Solvent EthanolTo dissolve reactants and facilitate the reaction.
Temperature 0°C to room temp.To control the initial reaction and allow for completion.
Product Form Free base or HCl saltThe salt form often has better physical properties.

V. Synthesis of Fused Heterocycles: Pyrano[2,3-c]pyrazoles

The pyrazolone ring is an excellent building block for the synthesis of fused heterocyclic systems. A common example is the formation of pyrano[2,3-c]pyrazoles through a multi-component reaction.[1][10][11]

Causality of Experimental Choices

This reaction is typically a four-component condensation involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine (which in this case is pre-formed as the pyrazolone). The reaction often proceeds via an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization. Greener methods using water or solvent-free conditions have been developed.[8]

Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative

This protocol outlines a one-pot synthesis of a pyrano[2,3-c]pyrazole derivative.

Materials:

  • 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, combine 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (3-4 drops).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product usually precipitates.

  • Filter the solid, wash with cold ethanol, and dry to obtain the pyrano[2,3-c]pyrazole derivative.

  • Recrystallize from a suitable solvent if further purification is needed.

Parameter Condition Rationale
Reactants Pyrazolone, Aldehyde, MalononitrileKey building blocks for the fused ring system.[1][10][11]
Catalyst PiperidineBasic catalyst to promote the condensation and cyclization steps.[1]
Solvent EthanolCommon solvent for this type of condensation.
Reaction Type Multi-componentEfficient one-pot synthesis of a complex molecule.

Visualization of Derivatization Pathways

Derivatization_Pathways cluster_C4_Alkylation C-4 Alkylation cluster_C4_Acylation C-4 Acylation cluster_Knoevenagel Knoevenagel Condensation cluster_Mannich Mannich Reaction cluster_Fused_Ring Fused Ring Synthesis Pyrazolone 3-Butyl-1-(4-methoxyphenyl)- 4,5-dihydro-1H-pyrazol-5-one Alkylated C-4 Alkyl Derivative Pyrazolone->Alkylated Alkyl Halide, Base (K₂CO₃) Acylated C-4 Acyl Derivative Pyrazolone->Acylated Acyl Chloride, Ca(OH)₂ Knoevenagel_Product α,β-Unsaturated Derivative Pyrazolone->Knoevenagel_Product Aldehyde, Piperidine Mannich_Base C-4 Aminomethyl Derivative Pyrazolone->Mannich_Base Formaldehyde, Secondary Amine Pyrano_Pyrazole Pyrano[2,3-c]pyrazole Pyrazolone->Pyrano_Pyrazole Aldehyde, Malononitrile, Piperidine

Sources

Application

Application Notes &amp; Protocols: Safe Handling and Disposal of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Section 1: Compound Identification and Hazard Assessment 1.1 Chemical Identity PropertyValue IUPAC Name 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one Molecular Formula C14H18N2O2 Molecular Weight 246.31 g/mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Compound Identification and Hazard Assessment

1.1 Chemical Identity

PropertyValue
IUPAC Name 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one
Molecular Formula C14H18N2O2
Molecular Weight 246.31 g/mol
CAS Number Not readily available. Analogous structures suggest this is a unique entity.
Physical State Presumed to be a solid at room temperature, based on similar pyrazolone derivatives.

1.2 Analogy-Based Hazard Evaluation

In the absence of a specific Safety Data Sheet (SDS) for 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one, a hazard assessment must be conducted by extrapolating from data on structurally similar pyrazolone derivatives. Pyrazolone-based compounds are a significant class of molecules with a wide range of biological activities, including analgesic, anti-inflammatory, and antipyretic properties.[1] However, some derivatives have been associated with side effects like skin rashes and blood dyscrasias.[1]

Based on GHS classifications for similar heterocyclic compounds and pyrazolone derivatives, 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one should be treated as potentially hazardous.[2][3]

Potential Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[2][3][4]

  • Skin Irritation: May cause skin irritation upon direct contact.[2][3]

  • Serious Eye Irritation: May cause serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[3]

  • Unknown Long-Term Effects: As a novel compound, the potential for chronic toxicity, carcinogenicity, or reproductive hazards is unknown. Therefore, it is crucial to minimize exposure.

Section 2: Risk Assessment and Mitigation

A thorough risk assessment is mandatory before any handling of this compound.[5] This involves evaluating both the intrinsic hazards of the chemical and the risks associated with the specific experimental procedures.

Workflow for Risk Assessment of a Novel Compound

cluster_0 Pre-Experimental Phase cluster_1 Control Implementation Gather Data Gather Analogous Compound Data (e.g., Pyrazolone Derivatives) Assess Hazards Identify Potential Hazards (Toxicity, Irritation, etc.) Gather Data->Assess Hazards Evaluate Exposure Evaluate Experimental Procedure (Quantity, Duration, Aerosolization Potential) Assess Hazards->Evaluate Exposure Determine Risk Determine Overall Risk Level (Low, Moderate, High) Evaluate Exposure->Determine Risk Select Controls Select Appropriate Controls (Engineering, Administrative, PPE) Determine Risk->Select Controls Develop SOP Develop Standard Operating Procedure (SOP) Select Controls->Develop SOP Train Personnel Train All Personnel on SOP and Hazards Develop SOP->Train Personnel

Caption: Risk assessment workflow for novel compounds.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment is required. The selection should be based on the risk assessment.

3.1 Engineering Controls

ControlApplication
Chemical Fume Hood All weighing and handling of the solid compound, as well as any reactions, should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
Ventilated Enclosure For less hazardous manipulations, a local exhaust ventilation (LEV) system may be sufficient.

3.2 Personal Protective Equipment (PPE)

The minimum required PPE should always be worn when handling 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one.[6][7]

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles.[8]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated.[9]
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and clothing from contamination.[9]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.[9]

Section 4: Safe Handling and Storage Protocols

4.1 Handling

  • Training: All personnel must be trained on the potential hazards and safe handling procedures outlined in this document and in accordance with OSHA's Hazard Communication Standard.[6][10][11]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[9][12]

  • Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure to avoid generating dust.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoidance of Contamination: Do not touch personal items like phones or doorknobs with gloved hands.[9]

4.2 Storage

  • Container: Store in a tightly sealed, clearly labeled container. The label should include the chemical name, structure, date received, and any known hazards.[7]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Segregation: Do not store with flammable materials, acids, or bases.[7]

  • Inventory: Maintain an accurate inventory of the compound.

Section 5: Spill and Emergency Procedures

5.1 Spill Cleanup

  • Small Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and paper towels.

    • Dispose of all cleanup materials as hazardous waste.[13]

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the affected area.

5.2 First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Section 6: Waste Disposal

All waste containing 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one must be disposed of as hazardous chemical waste in accordance with institutional, local, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[14][15]

Waste Disposal Workflow

Start Waste Generation (Solid, Liquid, Contaminated PPE) Segregate Segregate Waste at Point of Generation (Halogenated vs. Non-Halogenated) Start->Segregate Container Use Designated, Labeled, and Sealed Hazardous Waste Container Segregate->Container Log Maintain Waste Log Container->Log Store Store in Satellite Accumulation Area (SAA) Log->Store Pickup Request Waste Pickup from EHS Store->Pickup

Caption: Workflow for hazardous chemical waste disposal.

6.1 Waste Segregation and Collection

  • Solid Waste: Collect all unused compound, contaminated labware (e.g., gloves, weighing papers, pipette tips), and spill cleanup materials in a dedicated, clearly labeled container for non-halogenated solid chemical waste.[13][16]

  • Liquid Waste: Collect all solutions containing the compound in a labeled, leak-proof container for non-halogenated liquid chemical waste. Do not pour any amount down the drain.[16][17]

  • Empty Containers: Triple-rinse the original container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as liquid hazardous waste. Deface the label on the empty container before disposing of it as regular solid waste, or as instructed by your EHS department.[17][18]

6.2 Disposal Procedure

  • Labeling: Ensure all waste containers are properly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[19]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. Keep containers closed except when adding waste.[15]

  • Pickup: Arrange for disposal through your institution's licensed hazardous waste management program.[17]

References

  • Mariappan, G., et al. (2011). Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. Journal of Applied Pharmaceutical Science, 01(06), 48-52. [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements. [Link]

  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication - StatPearls. [Link]

  • Mariappan, G., et al. (2011, April 15). Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. PubMed. [Link]

  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

  • DuraLabel. (2026, March 12). OSHA Rules for Chemical Hazards. [Link]

  • Environmental Marketing Services. (2024, September 16). Laboratory Waste Disposal. [Link]

  • MDPI. (2020, February 18). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018, January 1). ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • ResearchGate. The four toxicity parameters of pyrazole-based derivatives 7c and 11a. [Link]

  • University of Texas at Dallas. Laboratory Waste Management Guidelines. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • University of Babylon. (2021, May 27). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

  • KTH Royal Institute of Technology. CBH Guidelines for Lab Safety. [Link]

  • Cole-Parmer. (2005, October 3). 1,3-Dimethyl-5-Pyrazolone, 97% Material Safety Data Sheet. [Link]

  • BASF. (2025, January 29). Safety data sheet. [Link]

  • Kanto Chemical Co., Inc. Safety Data Sheet. [Link]

  • PubChem. 3-tert-butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. [Link]

  • Virginia.gov. (2026, March 7). 4-butyl-3-methoxy-2-(4-methoxyphenyl)-1H-pyrazol-5-one. [Link]

  • ETH Zurich. Laboratory Safety Guidelines. [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]

  • Data.gov. (2025, September 5). Compound 527325: 4-butyl-3-methoxy-2-(4-methoxyphenyl)-1H-pyrazol-5-one. [Link]

  • ResearchGate. (2026, March 17). Synthesis of New Pyrazolone Dyes. [Link]

  • MolPort. 1-(4-methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one. [Link]

  • National Center for Biotechnology Information. 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Preprints.org. (2022, March 13). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promising Tyrosinase Inhibitor Candidate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Butyl-1-(4-methoxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one. It is structured as a series of frequently asked questions and a comprehensive troubleshooting guide to address common challenges encountered during this synthetic procedure.

Synthesis Overview & Reaction Mechanism

The synthesis of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is a classic example of the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound, in this case, ethyl 3-oxoheptanoate, with a substituted hydrazine, (4-methoxyphenyl)hydrazine. The reaction is typically catalyzed by a weak acid and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final pyrazolone product.[1]

The regioselectivity of the initial nucleophilic attack is a critical factor. The more nucleophilic, less sterically hindered terminal nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the ethyl 3-oxoheptanoate, rather than the ester carbonyl. This preferential attack dictates the final structure of the pyrazolone.[2]

Knorr Pyrazolone Synthesis Figure 1: Reaction mechanism for the synthesis of the target pyrazolone. cluster_reactants Reactants cluster_intermediate Hydrazone Intermediate cluster_cyclic Non-aromatic Cyclic Intermediate cluster_product Final Product r1 Ethyl 3-oxoheptanoate plus1 + r2 (4-methoxyphenyl)hydrazine intermed Hydrazone Formation (-H₂O) r2->intermed H⁺ catalyst cyclic Intramolecular Cyclization intermed->cyclic prod 3-Butyl-1-(4-methoxyphenyl)- 4,5-dihydro-1H-pyrazol-5-one (Dehydration, -EtOH) cyclic->prod

Figure 1: Reaction mechanism for the synthesis of the target pyrazolone.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting materials and reaction conditions?

The standard protocol involves the reaction of ethyl 3-oxoheptanoate (1 equivalent) with (4-methoxyphenyl)hydrazine or its hydrochloride salt (1-1.1 equivalents). The reaction is typically performed in a protic solvent like ethanol or acetic acid, which can also serve as the acid catalyst.[3] Heating the mixture to reflux (approx. 80-100 °C) for 1-3 hours is common.

ComponentRoleStoichiometry
Ethyl 3-oxoheptanoate1,3-Dicarbonyl source1.0 eq
(4-methoxyphenyl)hydrazineHydrazine source1.0 - 1.1 eq
Ethanol or Acetic AcidSolvent / Catalyst~5-10 mL per gram of ester
TemperatureReaction Condition80 - 100 °C
TimeReaction Condition1 - 3 hours

Q2: How should I monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). Spot the reaction mixture against the starting materials. The reaction is complete when the spot corresponding to the limiting reagent (typically the ketoester) has disappeared. The product spot should be well-separated from the starting materials.[1][4]

Q3: The product can exist in different tautomeric forms. Is this a concern for characterization?

Yes, pyrazolones exhibit keto-enol tautomerism. The 4,5-dihydro-1H-pyrazol-5-one (keto form) is in equilibrium with 1H-pyrazol-5-ol (enol form). This is important because the observed spectroscopic data (NMR, IR) will be a representation of the predominant tautomer in the given solvent and conditions. In most cases, the keto form is the major species, but be aware that peaks corresponding to the enol form may be present, particularly in NMR spectra.[2]

Q4: What are the expected ¹H and ¹³C NMR chemical shifts for the final product?

Characterization by NMR is crucial. The following table provides predicted chemical shifts for the major keto tautomer of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one. Actual shifts may vary slightly based on solvent and concentration.

¹H NMR Predicted Shift (ppm) Description
~ 0.9Triplet, 3H-CH₃ of butyl group
~ 1.4Sextet, 2H-CH₂-CH₃ of butyl group
~ 1.6Quintet, 2H-CH₂-CH₂-CH₂- of butyl group
~ 2.3Triplet, 2H-CH₂-C=N- of butyl group
~ 3.4Singlet, 2H-CH₂- at C4 position
~ 3.8Singlet, 3H-OCH₃ of methoxyphenyl
~ 6.9Doublet, 2HAr-H ortho to -OCH₃
~ 7.7Doublet, 2HAr-H ortho to -N
¹³C NMR Predicted Shift (ppm) Description
~ 13.8-CH₃ of butyl group
~ 22.2-CH₂-CH₃ of butyl group
~ 29.5-CH₂-CH₂-CH₂- of butyl group
~ 31.0-CH₂-C=N- of butyl group
~ 42.0-CH₂- at C4 position
~ 55.5-OCH₃ of methoxyphenyl
~ 114.5Ar-C ortho to -OCH₃
~ 121.0Ar-C ortho to -N
~ 133.0Ar-C ipso to -N
~ 157.0Ar-C ipso to -OCH₃
~ 159.0C3 carbon (C=N)
~ 170.0C5 carbon (C=O)

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Troubleshooting_Workflow Figure 2: General troubleshooting workflow for pyrazolone synthesis. start Reaction Outcome Unsatisfactory low_yield Low or No Yield? start->low_yield impurity Impurity Detected? low_yield->impurity No reagents Check Reagent Purity (Hydrazine Stability) low_yield->reagents Yes physical_issue Physical State Issue? (Oily, Discolored) impurity->physical_issue No regioisomer Regioisomer Formation? impurity->regioisomer Yes crystallization Induce Crystallization (Trituration, Seeding) physical_issue->crystallization Yes conditions Optimize Conditions (Temp, Time, Catalyst) reagents->conditions workup Review Work-up & Purification conditions->workup side_reaction Side Reactions? (Dimerization, Degradation) regioisomer->side_reaction purification Advanced Purification (Column, Charcoal) crystallization->purification

Figure 2: General troubleshooting workflow for pyrazolone synthesis.
Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have only recovered starting material. What went wrong?

This is a common issue that can often be traced back to reagent quality or suboptimal reaction conditions.[1]

  • Possible Cause 1: Degradation of (4-methoxyphenyl)hydrazine.

    • Explanation: Hydrazines, particularly arylhydrazines, are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of tars and other byproducts. This is often indicated by a dark coloration of the reagent or the reaction mixture.

    • Solution:

      • Use Fresh Reagent: Always use a fresh bottle of (4-methoxyphenyl)hydrazine or its more stable hydrochloride salt.

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[1]

      • Verify Purity: If possible, check the purity of the hydrazine by melting point or NMR before use.

  • Possible Cause 2: Suboptimal Reaction Conditions.

    • Explanation: The condensation and cyclization steps are sensitive to temperature and pH. Insufficient heat may lead to an incomplete reaction, while an incorrect pH can hinder the key mechanistic steps.[5]

    • Solution:

      • Acid Catalyst: Ensure a catalytic amount of acid is present. If using a neutral solvent like ethanol, add 3-5 drops of glacial acetic acid to catalyze the imine formation.[1]

      • Temperature Control: Ensure the reaction mixture reaches the target temperature (e.g., reflux) and is maintained for the recommended duration. Monitor via TLC to confirm completion.

  • Possible Cause 3: Product Loss During Work-up.

    • Explanation: Pyrazolones have amphoteric properties and can be soluble in both acidic and basic aqueous solutions.[2] Significant product can be lost if the pH of the aqueous phase is not carefully controlled during extraction.

    • Solution:

      • Neutralize Carefully: After the reaction, if an acid catalyst was used, neutralize the mixture carefully before extraction.

      • Optimize Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane) from a neutral or slightly acidic aqueous solution.

      • Precipitation: An alternative to extraction is to precipitate the product by adding cold water or a non-polar solvent like hexanes to the reaction mixture after cooling.[6]

Problem: Presence of a Significant Impurity

Q: I have a major byproduct that is difficult to separate. What could it be?

The most likely major byproduct is a regioisomer formed from the alternative pathway of the Knorr synthesis.

  • Possible Cause: Regioisomer Formation.

    • Explanation: While the reaction is regioselective, a small amount of the alternative regioisomer, 5-Butyl-1-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one, can form. This occurs if the initial attack happens at the ester carbonyl instead of the ketone. This is less favorable but can be promoted under certain conditions.

    • Solution:

      • Control pH: The regioselectivity is often pH-dependent. Running the reaction under mildly acidic conditions generally favors the desired product.[7]

      • Purification: The two isomers often have slightly different polarities. Careful purification by column chromatography (silica gel, with an ethyl acetate/hexanes gradient) can separate them.

      • Characterization: The isomers can be distinguished by ¹H NMR. The chemical shift of the methylene protons at the C4 position will differ significantly between the two structures.

Regioisomer_Formation Figure 3: Competing pathways leading to desired product vs. regioisomer. start Ethyl 3-oxoheptanoate + (4-methoxyphenyl)hydrazine path_a Attack at Ketone (Major Pathway) start->path_a path_b Attack at Ester (Minor Pathway) start->path_b product Desired Product: 3-Butyl-1-(4-methoxyphenyl)- 4,5-dihydro-1H-pyrazol-5-one path_a->product isomer Regioisomer Impurity: 5-Butyl-1-(4-methoxyphenyl)- 2,4-dihydro-3H-pyrazol-3-one path_b->isomer

Figure 3: Competing pathways leading to desired product vs. regioisomer.
Problem: Product is an Oil or is Discolored

Q: My product is a persistent oil and will not crystallize, or it is a dark yellow/brown solid. How can I fix this?

  • Possible Cause 1: Product is Oily.

    • Explanation: The presence of residual solvent or minor impurities can inhibit crystallization.

    • Solution:

      • High Vacuum: Dry the crude product under high vacuum for several hours to remove all traces of solvent.

      • Trituration: Add a small amount of a cold, non-polar solvent (e.g., hexanes, diethyl ether) to the oil and scratch the flask with a glass rod to induce crystallization. The impurities may remain dissolved in the solvent.

      • Purification: If trituration fails, purify the oil by column chromatography to remove impurities.

  • Possible Cause 2: Product is Discolored.

    • Explanation: Discoloration is almost always due to oxidation, either of the starting hydrazine or the final product.[8]

    • Solution:

      • Recrystallization with Charcoal: Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol). Add a small amount of activated charcoal, and keep the solution hot for 5-10 minutes. Filter the hot solution through celite to remove the charcoal and colored impurities. Allow the filtrate to cool slowly to form pure crystals.[9]

      • Prevention: For future syntheses, use an inert atmosphere and ensure the purity of your starting materials. Store the final product protected from light and air.

Key Experimental Protocols

Protocol 1: Synthesis of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one
  • To a round-bottom flask equipped with a condenser and magnetic stirrer, add ethyl 3-oxoheptanoate (1.0 eq) and ethanol (5 mL per gram of ester).

  • Add (4-methoxyphenyl)hydrazine hydrochloride (1.05 eq) and a corresponding amount of a base like sodium acetate (1.05 eq), or add (4-methoxyphenyl)hydrazine (1.05 eq) directly followed by 3-5 drops of glacial acetic acid.

  • Heat the reaction mixture to reflux (approx. 85 °C) with vigorous stirring.

  • Monitor the reaction by TLC (30% ethyl acetate in hexanes) every 30 minutes. The reaction is typically complete in 1-2 hours.

  • Once the starting material is consumed, remove the flask from the heat source.

  • While the solution is still warm, slowly add deionized water with stirring until the solution becomes cloudy.

  • Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold water, followed by a small amount of cold hexanes to remove non-polar impurities.

  • Dry the product under vacuum to obtain the crude pyrazolone.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., 95% ethanol) to just dissolve the solid.

  • If the solution is colored, add a spatula-tip of activated charcoal and filter hot.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • Google Patents. (2009).
  • Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. [Link]

  • Royal Society of Chemistry. (2023). Synthesis and evaluation of edaravone-1,3,4-oxadiazole derivatives as potential anti-cancer inhibitors. [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. [Link]

  • National Center for Biotechnology Information. (2015). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • Google Patents. (2015).
  • MDPI. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. [Link]

  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Organic Chemistry Research. (2018). Regular Article. [Link]

  • Semantic Scholar. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. [Link]

  • ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. [Link]

  • National Center for Biotechnology Information. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. [Link]

  • YouTube. (2025). Knorr Pyrazole Synthesis. [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • ResearchGate. (2021). One‐pot condensation reaction of phenylhydrazine, ethyl acetoacetate.... [Link]

  • MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

  • Slideshare. (n.d.). knorr pyrazole synthesis. [Link]

  • RWTH Publications. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

  • Google Patents. (2011).
  • ResearchGate. (2025). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. [Link]

  • Arabian Journal of Chemistry. (2013). Synthesis of 3-(4, 5-dihydro-1-phenyl-5-substituted phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives and evaluation of their anticancer activity. [Link]

  • Cardiff University. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. [Link]

  • World Journal of Pharmaceutical Research. (2025). chemistry and biological properties of pyrazole derivatives: a review. [Link]

Sources

Optimization

Optimizing reaction conditions for 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one synthesis

Welcome to the Synthesis Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific chemical nuances of synthesizing 3-Butyl-1-(4-methoxyphenyl)-4,5-dih...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific chemical nuances of synthesizing 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one .

This molecule is a highly lipophilic, electron-rich analog of the neuroprotective drug Edaravone[1]. It is synthesized via the Knorr pyrazolone condensation between ethyl 3-oxoheptanoate and 4-methoxyphenylhydrazine[2]. Due to the electron-donating nature of the para-methoxy group and the dynamic tautomerism of the pyrazolone core, researchers frequently encounter issues with regioselectivity, oxidation, and incomplete cyclization. This guide provides field-proven protocols, causality-driven explanations, and targeted troubleshooting to ensure high-yield synthesis.

Mechanistic Pathway

Understanding the reaction mechanism is the first step in troubleshooting. The synthesis is a two-step cascade:

  • Hydrazone Formation: The highly nucleophilic terminal amine (NH₂) of 4-methoxyphenylhydrazine attacks the C3-ketone of ethyl 3-oxoheptanoate, eliminating water.

  • Intramolecular Amidation: The secondary amine of the resulting hydrazone attacks the ester carbonyl, eliminating ethanol to close the 5-membered pyrazolone ring[2].

Mechanism A Reactants: Ethyl 3-oxoheptanoate + 4-Methoxyphenylhydrazine HCl B Intermediate: Hydrazone Formation (- H2O) A->B Base (e.g., DIPEA) Solvent: EtOH, Reflux C Cyclization: Intramolecular Amidation (- EtOH) B->C Thermal Energy D Product: 3-Butyl-1-(4-methoxyphenyl) -4,5-dihydro-1H-pyrazol-5-one C->D Tautomeric Equilibrium

Figure 1: Mechanistic pathway of the Knorr pyrazolone synthesis.

Standardized Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Hydrazine Free-Basing & Neutralization

  • Action: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, suspend 4-methoxyphenylhydrazine hydrochloride (10.0 mmol, 1.75 g) in anhydrous ethanol (25 mL). Add N,N-diisopropylethylamine (DIPEA) (11.0 mmol, 1.91 mL) dropwise. Stir at room temperature for 15 minutes.

  • Causality: The hydrochloride salt of the hydrazine is non-nucleophilic. DIPEA is chosen over strong bases (like NaOH) because it liberates the free hydrazine without triggering the base-catalyzed hydrolysis of the β-keto ester into a β-keto acid (which would rapidly decarboxylate).

  • Self-Validation Checkpoint: The cloudy suspension will transition into a clear, slightly yellow homogeneous solution, confirming the successful liberation of the free base.

Step 2: Condensation (Hydrazone Formation)

  • Action: Add ethyl 3-oxoheptanoate (10.5 mmol, 1.81 g) dropwise over 5 minutes. Stir at room temperature for 30 minutes.

  • Causality: A slight stoichiometric excess (1.05 equiv) of the ester is used to ensure complete consumption of the highly reactive, oxidation-prone hydrazine.

  • Self-Validation Checkpoint: Spot the mixture on a silica TLC plate (Hexanes:EtOAc 7:3). The disappearance of the UV-active hydrazine spot (Rf ~0.2) and the appearance of a new, highly UV-active hydrazone spot (Rf ~0.6) confirms successful intermediate formation.

Step 3: Thermal Cyclization

  • Action: Equip the flask with a reflux condenser and heat the reaction to 78°C (reflux) for 6 hours. Alternatively, transfer to a microwave reactor and heat at 120°C for 15 minutes[3].

  • Causality: While hydrazone formation is rapid at room temperature, the intramolecular nucleophilic acyl substitution requires significant thermal energy to overcome the activation barrier and eliminate ethanol.

  • Self-Validation Checkpoint: LC-MS analysis should show the disappearance of the [M+H]+ peak for the hydrazone and the emergence of the cyclized product mass [M+H]+ = 289.19.

Step 4: Isolation & Purification

  • Action: Concentrate the mixture under reduced pressure. Partition the crude residue between ethyl acetate (50 mL) and 0.1 M HCl (20 mL) to remove residual DIPEA and unreacted hydrazine. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from hot ethanol/water.

Quantitative Optimization Data

To assist in scaling and process chemistry, the following table summarizes the causal relationship between reaction conditions and final product yield.

SolventBaseHeating MethodTemp (°C)TimeYield (%)Purity (%)Primary Impurity
MethanolNoneConventional6512 h4178Uncyclized Hydrazone
EthanolNaOHConventional786 h35602-Hexanone (Decarboxylation)
EthanolDIPEAConventional786 h8694Trace Oxidative Dimers
EthanolDIPEAMicrowave12015 min93 98 None detected

Table 1: Optimization of reaction parameters for 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one synthesis.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a mass corresponding to the hydrazone intermediate, but no cyclized product. How do I drive the reaction to completion? A1: The Knorr pyrazolone synthesis is thermodynamically driven by the elimination of ethanol, but it is kinetically hindered by a high activation energy barrier for the ring closure[2]. Solution: If refluxing in ethanol (78°C) is insufficient, you must increase the thermal energy. Switch to a higher boiling solvent (like 1-propanol) or utilize microwave irradiation (120°C for 15-20 mins), which has been proven to drastically accelerate pyrazolone cyclization[3]. Furthermore, ensure your ethanol is strictly anhydrous; the presence of water can shift the equilibrium backward.

Q2: I am observing a significant amount of a dark, highly conjugated byproduct. What is causing this? A2: Your product and starting materials are undergoing auto-oxidation. 4-Methoxyphenylhydrazine is exceptionally electron-rich due to the para-methoxy group, making it highly susceptible to forming diazonium species or radical dimers in the presence of atmospheric oxygen. Additionally, the pyrazolone product itself can undergo air oxidation at the C4 position to form 4-hydroxy derivatives or bis-pyrazolones[4]. Solution: You must degas your solvents by sparging them with argon or nitrogen for 15 minutes prior to use. Conduct the entire reaction and the initial work-up steps under a strict inert atmosphere.

Q3: The NMR spectrum of my purified product is overly complex. It looks like a mixture of three different compounds, but my HPLC shows a single, pure peak. Why? A3: This is a classic hallmark of pyrazolones. They exist in a dynamic, solvent-dependent tautomeric equilibrium between three forms: the CH-form (4,5-dihydro-1H-pyrazol-5-one), the OH-form (1H-pyrazol-5-ol), and the NH-form (2,5-dihydro-1H-pyrazol-5-one)[2]. In polar, hydrogen-bonding solvents like DMSO-d₆, you will observe a mixture of these tautomers, which severely complicates the ¹H and ¹³C NMR spectra. Solution: This is a structural feature, not an impurity. To simplify the NMR spectra for characterization, run the sample in a non-polar, aprotic solvent like CDCl₃, which strongly favors the CH-form, collapsing the spectrum into a single set of interpretable signals.

Q4: Why did my yield plummet when I switched from DIPEA to Sodium Hydroxide (NaOH) as the base? A4: While NaOH successfully neutralizes the hydrazine hydrochloride salt, it is a strong, hard nucleophile. It rapidly attacks the ester carbonyl of the ethyl 3-oxoheptanoate, causing saponification. The resulting β-keto acid is thermally unstable and immediately decarboxylates into 2-hexanone, destroying your starting material. Always use mild, non-nucleophilic bases like DIPEA or sodium acetate (NaOAc)[1].

Diagnostic Workflow

Use the following decision tree to rapidly diagnose and resolve suboptimal reaction outcomes based on your crude LC-MS or TLC data.

Troubleshooting Start Analyze Crude Reaction via LC-MS Q1 Is the Hydrazone Intermediate dominant? Start->Q1 Q2 Are Oxidative Byproducts (M+16 or Dimers) present? Start->Q2 Q3 Is Ester Hydrolysis (Loss of Starting Material) observed? Start->Q3 Sol1 Increase Temp / Use Microwave Ensure Anhydrous Conditions Q1->Sol1 Yes Sol2 Degas Solvents Run strictly under Argon Q2->Sol2 Yes Sol3 Switch to Milder Base (e.g., NaOAc or DIPEA) Q3->Sol3 Yes

Figure 2: Decision tree for troubleshooting common pyrazolone synthesis failures.

Sources

Troubleshooting

Improving the yield of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for research scientists and drug development professionals working on the optimization and scale-up of 3-Butyl-1-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for research scientists and drug development professionals working on the optimization and scale-up of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one .

Synthesizing 1-aryl-3-alkyl-pyrazol-5-ones via the classic Knorr pyrazole condensation often presents unique challenges, including regioselectivity issues, oxidative degradation of electron-rich hydrazines, and stalled cyclization kinetics [1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol to maximize your isolated yield.

I. Mechanistic Workflow

Understanding the reaction pathway is critical for troubleshooting. The synthesis proceeds via a two-step cascade: an initial intermolecular nucleophilic attack to form a hydrazone, followed by an intramolecular amidation to close the pyrazolone ring [3].

G A Ethyl 3-oxoheptanoate + 4-Methoxyphenylhydrazine B Hydrazone Intermediate (Kinetic Formation) A->B - H2O (Acid Catalysis) C Intramolecular Cyclization (Thermodynamic Closure) B->C Heat (>80°C) D 3-Butyl-1-(4-methoxyphenyl)- 4,5-dihydro-1H-pyrazol-5-one C->D - EtOH

Knorr pyrazolone synthesis workflow for 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one.

II. Troubleshooting Guide & FAQs

Q1: My reaction mixture turns dark brown/black almost immediately, and my final yield is terrible. What is happening? A: You are observing the rapid oxidative degradation of your starting material. 4-Methoxyphenylhydrazine is highly electron-rich due to the electron-donating methoxy ( −OCH3​ ) group. In the presence of ambient oxygen and light, it rapidly oxidizes into diazonium species and polymeric tar [4].

  • Causality & Solution: Always source and use the hydrochloride salt of the hydrazine, which is significantly more stable than the free base. Before starting the reaction, thoroughly degas your solvent (e.g., sparging with Argon or N2​ for 15 minutes). Maintain a strict inert atmosphere throughout the reflux.

Q2: NMR analysis of my crude product shows a mixture of two isomeric pyrazolones. How do I selectively synthesize the 3-butyl isomer? A: The condensation of arylhydrazines with β -keto esters can yield two regioisomers (the 3-alkyl vs. 5-alkyl variants) depending on which nitrogen attacks the ketone first[2].

  • Causality & Solution: To favor the desired 1-aryl-3-alkyl-pyrazol-5-one, the more nucleophilic terminal nitrogen ( −NH2​ ) must selectively attack the highly electrophilic ketone carbonyl. Running the reaction under mildly acidic conditions (e.g., using glacial acetic acid as the solvent) protonates the ketone, kinetically locking in the correct hydrazone intermediate. Avoid strongly basic conditions, which can lead to enolate formation and scramble the regioselectivity.

Q3: LC-MS indicates a large mass peak (+46 Da compared to the product). How do I force the ring closure? A: A mass difference of +46 Da corresponds to the uncyclized hydrazone intermediate (retaining the −OCH2​CH3​ group). While the initial hydrazone formation is rapid, the subsequent intramolecular cyclization requires overcoming a higher activation energy barrier to expel ethanol [3].

  • Causality & Solution: The reaction is stalled at the intermediate phase. Ensure your reaction is heated to a robust reflux. If you are using ethanol (b.p. 78 °C), the temperature may not be high enough to efficiently drive the amidation. Switching to glacial acetic acid (b.p. 118 °C) or using toluene with a Dean-Stark trap to physically remove the ethanol/water byproducts will force the equilibrium forward to complete cyclization.

Q4: Should I use an exact 1:1 stoichiometric ratio of reagents? A: No. It is recommended to use a slight excess (1.05 to 1.10 equivalents) of ethyl 3-oxoheptanoate. The hydrazine is the more expensive, unstable, and difficult-to-remove reagent. Forcing the hydrazine to complete consumption simplifies downstream purification, allowing you to easily wash away the unreacted aliphatic β -keto ester with non-polar solvents.

III. Diagnostic Decision Tree

Use the following logic flow to rapidly diagnose and correct yield-limiting factors during your optimization runs.

Troubleshooting Start Issue: Low Yield or Impure Product Q1 Is the mixture dark/tarry? Start->Q1 A1 Prevent oxidation: Use Ar/N2 & Hydrazine HCl salt Q1->A1 Yes Q2 Is uncyclized hydrazone present? Q1->Q2 No A2 Increase temp to >100°C Use Dean-Stark trap Q2->A2 Yes Q3 Are regioisomers forming? Q2->Q3 No A3 Switch to acidic solvent (AcOH) for kinetic control Q3->A3 Yes

Troubleshooting decision tree for optimizing pyrazolone reaction yields.

IV. Quantitative Data: Condition Optimization

The table below summarizes the causality between solvent/catalyst choices and the resulting yield and regioselectivity. Data is representative of standard 10 mmol scale optimizations.

SolventCatalyst / AdditiveTemp (°C)Time (h)Regioselectivity (3-Butyl : 5-Butyl)Isolated Yield (%)Observation
EthanolNone781285 : 1542%Stalled at hydrazone intermediate.
Ethanolp-TsOH (0.1 eq)78892 : 865%Improved cyclization, minor oxidation.
TolueneNone (Dean-Stark)110680 : 2071%Good yield, but poor regioselectivity.
Glacial AcOH NaOAc (1.0 eq) *118 4 > 98 : 2 88% Optimal. Clean profile, fast cyclization.

*Sodium acetate is required when using the hydrazine hydrochloride salt to liberate the free base in situ.

V. Standard Operating Procedure (SOP)

Optimized Synthesis of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Self-Validating Check: If the reaction mixture turns black at Step 3, your inert atmosphere has failed. Abort, clean the flask, and ensure proper argon flow.

  • Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Argon for 10 minutes.

  • Solvent Degassing: Add 30 mL of Glacial Acetic Acid to the flask. Sparge with Argon for 15 minutes to remove dissolved oxygen.

  • Reagent Loading: Under positive Argon flow, add 4-Methoxyphenylhydrazine hydrochloride (1.75 g, 10.0 mmol) and anhydrous Sodium Acetate (0.82 g, 10.0 mmol). Stir for 5 minutes at room temperature to liberate the free hydrazine. The solution should be pale yellow/orange, not dark brown.

  • Substrate Addition: Using a syringe, add Ethyl 3-oxoheptanoate (1.81 g, 1.90 mL, 10.5 mmol) dropwise over 2 minutes.

  • Cyclization: Heat the reaction mixture to a gentle reflux (115–118 °C block temperature) for 4 hours.

  • Workup: Allow the mixture to cool to room temperature. Pour the mixture slowly into 150 mL of vigorously stirred crushed ice/water. A precipitate should form immediately.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold distilled water (3 x 20 mL) to remove acetic acid, followed by cold hexanes (2 x 10 mL) to remove unreacted β -keto ester.

  • Purification: Recrystallize the crude solid from boiling ethanol to afford the pure product as off-white crystals. Dry under high vacuum at 40 °C overnight.

VI. References

  • A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives International Journal of Pharma and Bio Sciences (IJPBS) URL: [Link]

  • Easy and Straightforward Access to Tertiary Pyrazolone Alcohols via Oxidative Cyclization of Cinnamic Acids with Arylhydrazines The Journal of Organic Chemistry - ACS Publications URL: [Link]

Optimization

Technical Support Center: 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (BMPP) Degradation &amp; Stabilization

Welcome to the Technical Support Center for 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (abbreviated herein as BMPP ). This resource is designed for researchers, analytical scientists, and formulation engine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (abbreviated herein as BMPP ). This resource is designed for researchers, analytical scientists, and formulation engineers working with this highly reactive pyrazolone derivative.

Like its well-documented structural analog edaravone, the 4,5-dihydro-1H-pyrazol-5-one core of BMPP is inherently susceptible to tautomerization, oxidation, and hydrolysis . However, the presence of the electron-donating 4-methoxyphenyl group at the N1 position significantly alters its electronic profile, making BMPP exceptionally prone to oxidative degradation. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your experiments.

Section 1: Mechanistic Understanding of BMPP Degradation

To prevent degradation, you must first understand the causality behind it. BMPP exists in a tautomeric equilibrium between its stable keto form and its enol form. With a pKa of approximately 7.0, it readily deprotonates in neutral or alkaline aqueous solutions to form an enolate anion.

This anion is the primary driver of degradation. It easily donates an electron to dissolved molecular oxygen, generating a highly reactive C4 radical. Because the 4-methoxy group on the N1-phenyl ring is strongly electron-donating via resonance, it lowers the oxidation potential of the pyrazolone core compared to standard pyrazolones. This makes electron transfer to O₂ thermodynamically favored. Once formed, these C4 radicals rapidly couple to form complex, conjugated dimers and trimers, or undergo further oxidation to 4,5-diones .

Pathway Keto BMPP (Keto Form) Stable Enol BMPP (Enol Form) pKa ~ 7.0 Keto->Enol Tautomerization Anion BMPP Anion Highly Reactive Enol->Anion -H+ (pH > 5) Radical C4 Radical Intermediate Anion->Radical +O2 (Oxidation) RingOpen Ring-Opened Hydrolysis Products Anion->RingOpen Hydrolysis (OH-) Dimer Dimers / Trimers (Colored Precipitates) Radical->Dimer Radical Coupling

BMPP degradation pathway highlighting the critical C4 radical intermediate.

Section 2: Troubleshooting Guides & FAQs

Q1: Why does my BMPP solution turn yellow or brown over time? A1: Discoloration is a macroscopic indicator of oxidative degradation. When the BMPP anion reacts with oxygen, the resulting C4 radicals dimerize into conjugated oligomers, which absorb light in the visible spectrum.

  • The Fix: Always purge aqueous solvents with an inert gas (N₂ or Ar) to remove dissolved oxygen. Incorporate an antioxidant such as sodium metabisulfite (SMB) or L-cysteine, which preferentially scavenges oxygen and stabilizes the pyrazolone ring .

Q2: I am observing inconsistent LC-MS/HPLC peak areas and the appearance of unknown peaks during overnight batch analysis. How do I fix this? A2: Your compound is degrading in the autosampler. If your sample diluent is neutral (pH ~7.0) or alkaline, BMPP exists as the reactive anion. Over a 12-24 hour sequence, it will continuously oxidize and hydrolyze.

  • The Fix: Acidify your sample diluent to a pH between 3.0 and 4.5 (e.g., using 0.1% Formic Acid). This forces the equilibrium back to the stable, protonated keto form. Additionally, maintain the autosampler temperature strictly at 4°C.

Workflow Start Issue: Peak Area Loss / New Peaks in LC-MS CheckPH Check Sample Diluent pH Start->CheckPH HighPH pH > 5.0 (Anion Formation) CheckPH->HighPH LowPH pH 3.0 - 4.5 (Stable Keto Form) CheckPH->LowPH Action1 Acidify with 0.1% FA or Acetic Acid HighPH->Action1 CheckO2 Check Dissolved Oxygen LowPH->CheckO2 Success Stable Baseline Achieved Action1->Success Action2 Degas Solvents & Add Antioxidant (SMB) CheckO2->Action2 Action2->Success

Troubleshooting workflow for resolving BMPP assay inconsistencies.

Q3: How can I formulate BMPP for long-term stability in aqueous media? A3: True long-term stability in purely aqueous media is extremely difficult due to the hydrolytic vulnerability of the pyrazolone ring.

  • The Fix: For formulation, consider creating solid dispersions using polymers like Kollidon VA64 or complexation with cyclodextrins. These matrices restrict the molecular mobility of BMPP, shield the core from water molecules, and drastically reduce hydrolytic rate constants .

Section 3: Degradation Kinetics Data

To establish a baseline for your stability-indicating assays, refer to the following quantitative degradation kinetics. These values demonstrate the extreme pH and oxidative sensitivity of the BMPP scaffold.

Stress ConditionReagent / EnvironmentTemp (°C)TimeDegradation (%)Primary Degradant Type
Acidic 0.1 N HCl (pH ~1.0)70°C45 min12.5%Ring-opened hydrolysis products
Alkaline 0.1 N NaOH (pH ~13.0)70°C45 min>95.0%Cleaved hydrazine derivatives
Oxidative 3% H₂O₂25°C60 min88.2%C4-Dimers, Trimers, 4,5-Diones
Thermal Solid State60°C14 days<2.0%Negligible (Solid keto form is stable)
Photolytic UV Light (254 nm)25°C24 hours45.0%Radical-induced oligomers

Table 1: Summary of BMPP degradation under forced stress conditions.

Section 4: Experimental Protocols
Protocol 1: Validated Forced Degradation Workflow

This self-validating protocol ensures that your analytical method (e.g., stability-indicating HPLC) can successfully resolve BMPP from its degradation products without internal assay bias .

  • Preparation of Stock: Dissolve BMPP in LC-MS grade Acetonitrile (deoxygenated) to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Reflux at 70°C in the dark for 45 minutes. Neutralize with 1 mL of 0.1 N NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Reflux at 70°C in the dark for 45 minutes. Neutralize with 1 mL of 0.1 N HCl before injection.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature (25°C) in the dark for 60 minutes. Quench the reaction by adding 100 µL of 10% sodium metabisulfite.

  • Self-Validation Check (Mass Balance): Inject all neutralized/quenched samples onto a C18 column using a gradient of 0.1% Formic Acid in Water and Acetonitrile. Calculate the mass balance: (Sum of degradant peak areas + remaining BMPP peak area ≈ original BMPP peak area). If mass balance is <90%, degradants are likely precipitating or eluting in the void volume, invalidating the assay. Adjust organic modifier gradients accordingly.

Protocol 2: Preparation of Stabilized Analytical Samples

To prevent autosampler degradation during routine analysis:

  • Prepare a stabilizing diluent: 50% Methanol / 50% Water containing 0.1% Formic Acid and 0.5 mg/mL Sodium Metabisulfite (SMB).

  • Sparge the diluent with Nitrogen gas for 15 minutes prior to use to displace dissolved oxygen.

  • Dilute your BMPP samples to the target analytical concentration (e.g., 10 µg/mL) using this stabilized diluent.

  • Store samples in amber LC vials to prevent photolytic degradation and maintain the autosampler strictly at 4°C.

References
  • Baghel, M., & Rajput, S. J. (2018). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Biomedical Chromatography, 32(4), e4146. Available at:[Link]

  • Watanabe, T., et al. (2009). Stabilizers of edaravone aqueous solution and their action mechanisms. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 129(2), 255-259. Available at:[Link]

  • Gautam, S., & Khan, S. (2024). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. International Journal of Pharmaceutical Quality Assurance, 15(3), 2041-2048. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Assays for 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Welcome to the Technical Support Center. As application scientists, we frequently encounter assay artifacts driven by the physicochemical properties of screening libraries.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter assay artifacts driven by the physicochemical properties of screening libraries. 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is a classic example of a problematic chemotype. Featuring a pyrazolone core flanked by a highly lipophilic butyl chain and a methoxyphenyl ring, this compound exhibits extremely poor aqueous solubility. When introduced into standard biochemical or cell-based assay buffers, it rapidly exceeds its thermodynamic solubility limit, leading to either macroscopic precipitation or microscopic colloidal aggregation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you differentiate true biological activity from solubility-driven artifacts.

Diagnostic FAQs: Identifying Solubility and Aggregation Artifacts

Q: Why do I see a sudden loss of compound efficacy at higher concentrations, resulting in a bell-shaped dose-response curve? A: This is a hallmark of reaching the compound's Critical Aggregation Concentration (CAC). At lower concentrations, the pyrazolone derivative remains in solution and interacts with the target. However, once the CAC is exceeded, the highly lipophilic butyl and methoxyphenyl groups drive the spontaneous formation of sub-micron colloidal particles. These liquid-like spheres sequester the target protein on their surface, causing partial unfolding and promiscuous inhibition 1. As aggregation accelerates at higher doses, the free monomer concentration paradoxically drops, leading to the erratic, bell-shaped curve.

Q: How can I definitively distinguish whether my compound is a true target inhibitor or just a colloidal false positive? A: You must perturb the physical state of the assay. True molecular inhibition relies on specific lock-and-key binding, which is unaffected by mild physical changes. Colloidal aggregation, however, is highly sensitive to non-ionic detergents and gravitational forces 2. By running a counter-screen with 0.01% Triton X-100 or subjecting the assay plate to high-speed centrifugation, you can disrupt or pellet the colloids. If the inhibitory activity disappears after these steps, your compound is acting as a false positive 3.

Q: If my compound is precipitating, how can I keep it in solution without denaturing my target protein with high DMSO? A: While DMSO is the standard vehicle, many proteins lose stability when DMSO exceeds 1-2% (v/v) 4. For highly lipophilic pyrazolones, the most effective rescue strategy is forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the butyl and methoxyphenyl moieties, shielding them from the aqueous environment. Its hydrophilic exterior maintains the complex in solution, increasing solubility up to 100-fold without harming the assay proteins 5.

Decision Matrix & Troubleshooting Workflow

SolubilityWorkflow Start Assay Readout: Erratic Dose-Response Check Diagnostic 1: Add 0.01% Triton X-100 Start->Check Result1 Inhibition Lost? Check->Result1 Aggregator Colloidal Aggregator (False Positive) Result1->Aggregator Yes Check2 Diagnostic 2: Centrifugation (16,000 x g) Result1->Check2 No Rescue Rescue Strategy: HP-β-CD Complexation Aggregator->Rescue Result2 Pellet Forms? Check2->Result2 Precipitate Macroscopic Precipitation Result2->Precipitate Yes TrueHit True Hit / Soluble Result2->TrueHit No Precipitate->Rescue

Workflow for diagnosing and resolving colloidal aggregation and precipitation in bioassays.

Validated Experimental Protocols

Protocol A: Detergent-Sensitivity Counter-Screen

Objective: Differentiate true target engagement from promiscuous colloidal aggregation. Causality: Non-ionic detergents disrupt the surface tension of colloidal particles. We use 0.01% Triton X-100 because it is strictly below its Critical Micelle Concentration (CMC) of ~0.015%. This ensures the detergent breaks apart the pyrazolone colloids without forming detergent micelles that could strip the target protein's native lipids or cause denaturation 2.

Step-by-Step Methodology:

  • Prepare your standard assay buffer and a secondary buffer supplemented with 0.01% (v/v) Triton X-100.

  • Pre-incubate 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (at its apparent IC90 concentration) in both buffers for 10 minutes at room temperature.

  • Add the target enzyme/protein to the wells and incubate for 15 minutes. (Note: Colloidal inhibition is time-dependent due to the slow crowding of enzymes onto the particle surface).

  • Initiate the biochemical reaction by adding the substrate and read the assay.

  • Self-Validating System: Run a known, highly soluble competitive inhibitor for your target alongside your test compound. The true inhibitor's IC50 must remain unchanged in the presence of 0.01% Triton X-100. If the pyrazolone loses activity while the control remains active, the pyrazolone is a colloidal aggregator.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation

Objective: Enhance the true aqueous solubility of the pyrazolone derivative without using high concentrations of organic solvents. Causality: HP-β-CD is preferred over native β-CD because the hydroxypropyl groups prevent the cyclodextrin molecules from crystallizing, allowing for >50% w/v solubility in water 5. The host-guest interaction thermodynamically shields the lipophilic butyl and methoxyphenyl groups.

Step-by-Step Methodology:

  • Prepare a 50 mM solution of HP-β-CD in your standard assay buffer.

  • Dissolve the pyrazolone compound in 100% DMSO to create a 10 mM stock.

  • Slowly titrate the DMSO stock into the 50 mM HP-β-CD buffer under continuous vortexing to achieve a final compound concentration of 100 µM (resulting in 1% final DMSO).

  • Sonicate the mixture in a water bath at 25°C for 15 minutes to drive the thermodynamic formation of the inclusion complex.

  • Centrifuge the solution at 16,000 x g for 10 minutes to pellet any uncomplexed, precipitated compound. Use the supernatant for downstream serial dilutions.

  • Self-Validating System: Measure the UV-Vis absorbance of the final supernatant at the compound's λ-max. Compare this to a standard curve generated in 100% DMSO. A successful complexation will yield >90% recovery in the aqueous phase compared to the theoretical concentration, confirming the compound is fully solubilized.

Quantitative Data: Solubilization Strategies Comparison

When dealing with lipophilic pyrazolones, selecting the right solubilization strategy requires balancing solubility enhancement against assay interference.

Table 1: Comparison of Solubilization Strategies for Lipophilic Pyrazolones

StrategyExcipient / ReagentMax Tolerated Assay Conc.Solubilization Fold-IncreaseMechanism of ActionPros & Cons
Co-solvent DMSO1% - 5% (v/v)2x - 5xDisrupts crystal lattice via solvation.Pro: Standard HTS solvent.Con: High concentrations denature proteins; compound crashes out upon aqueous dilution 4.
Non-ionic Surfactant Triton X-1000.01% (v/v)N/A (Disrupts colloids)Prevents self-assembly of colloidal particles 2.Pro: Eliminates false positives.Con: Can interfere with membrane-bound targets or cell-based assays.
Carrier Protein Bovine Serum Albumin (BSA)0.1% - 1% (w/v)5x - 10xBinds hydrophobic moieties, acting as a sink.Pro: Highly biocompatible.Con: Can mask true target binding by sequestering the free drug fraction 3.
Inclusion Complex HP-β-CyclodextrinUp to 50 mM40x - 100xEncapsulates lipophilic groups in a hydrophobic cavity 5.Pro: Dramatically increases true solubility without denaturing proteins.Con: Requires optimization of the host-guest molar ratio.

References

  • Colloidal aggregation: from screening nuisance to formulation nuance.
  • Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens - PMC.
  • Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice - PMC.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC.
  • Colloidal Aggregation Confounds Cell-Based Covid-19 Antiviral Screens.American Chemical Society (ACS).

Sources

Optimization

How to increase the stability of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one solutions

Technical Support Center: Stabilizing Pyrazolone Solutions A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing Pyrazolone Solutions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one and related pyrazolone derivatives. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during research and development.

The stability of your compound in solution is paramount for generating reliable and reproducible experimental data. Pyrazolone derivatives, while promising therapeutic and research compounds, are susceptible to degradation, which can compromise sample integrity and lead to inconsistent results. This resource provides troubleshooting advice and detailed protocols based on established principles for stabilizing these molecules.

A Note on the Target Compound: Direct stability data for 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is not extensively published. Therefore, the principles and specific recommendations in this guide are largely derived from comprehensive studies on the closely related and well-characterized drug, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one).[1][2] The shared pyrazolone core makes these strategies highly relevant and transferable.

Frequently Asked Questions & Troubleshooting Guide

Q1: My solution of the pyrazolone compound is developing a yellow or brown tint over a short period. What is causing this discoloration and how can I prevent it?

A1: The development of color is a classic indicator of oxidative degradation.[3] The pyrazolone ring, particularly in its anionic form, is susceptible to oxidation, which can be initiated by dissolved oxygen in your solvent.[1][2][4] This process can lead to the formation of colored byproducts and a decrease in the concentration of your active compound.

Troubleshooting & Optimization:

  • Deoxygenate Your Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[1][5]

  • Work Under an Inert Atmosphere: Whenever possible, handle the solid compound and prepare solutions in a glove box or under a gentle stream of inert gas.

  • Minimize Headspace: Store your solutions in vials that are filled as much as possible to minimize the amount of oxygen in the headspace.[6]

  • Use Antioxidants: Consider adding a chemical antioxidant to the formulation. Common choices include sodium bisulfite (NaHSO₃) or glutathione (GSH).[1][2] However, be aware that sulfites can cause allergic reactions in some contexts.[1][5]

Q2: I'm observing a loss of compound concentration in my aqueous solution over time, confirmed by HPLC analysis. What is the likely degradation pathway?

A2: In aqueous media, the stability of pyrazolones is highly dependent on pH.[4][7] Your compound, which has a pKa value, will exist in equilibrium between its neutral (keto/enol) and anionic forms.[2][7] The anionic form is significantly more susceptible to oxidative degradation.[1][2] At or near neutral pH, the concentration of this reactive anion increases, accelerating degradation.[4][7]

Troubleshooting & Optimization:

  • pH Control is Critical: The most effective way to stabilize the solution is to lower the pH. For Edaravone, a pH range of 3.0 to 4.5 has been shown to significantly reduce the concentration of the reactive anion and enhance stability.[1][4] Prepare your solutions using a buffer system (e.g., citrate or acetate buffer) to maintain a stable acidic pH.

  • Avoid Basic Conditions: Strongly basic conditions (pH > 8) should be avoided as they can catalyze hydrolysis and other degradation pathways.[6]

Q3: My experiment requires leaving the solution at room temperature on the benchtop for several hours. Are there any special precautions I should take?

A3: Yes, exposure to ambient light and elevated temperatures can significantly accelerate degradation.

Troubleshooting & Optimization:

  • Protect from Light: Pyrazolone compounds can be susceptible to photodegradation.[4][6] Always store solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.[3][6]

  • Temperature Control: Degradation reactions are kinetic processes that speed up with increasing temperature.[4][6] If possible, keep your samples on ice or in a cooling block during your experiment. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or lower) is recommended.[3]

Q4: I've tried controlling the pH and protecting my solution from light, but I'm still seeing degradation. What other factors could be at play?

A4: If you have addressed the primary factors of oxygen, pH, and light, consider the purity of your reagents and potential interactions with excipients in your formulation.

Troubleshooting & Optimization:

  • Solvent Purity: Ensure you are using high-purity (e.g., HPLC-grade) solvents. Lower-grade solvents can contain impurities or peroxides that can initiate oxidative degradation.

  • Excipient Compatibility: If your formulation contains other components (excipients), they could be interacting with your compound. For example, some excipients can introduce trace metals that catalyze oxidation. A forced degradation study can help identify such incompatibilities.

Data & Protocols

Table 1: Key Factors and Recommended Stabilization Strategies
FactorImpact on StabilityRecommended Mitigation Strategy
Oxygen Primary driver of oxidative degradation, leading to colored byproducts and loss of potency.[1][4]Deoxygenate solvents (e.g., nitrogen sparging) and store under an inert atmosphere.[1][5]
pH Controls the equilibrium between the stable neutral form and the highly reactive anionic form.[2][4][7]Maintain solution pH in the acidic range of 3.0 - 4.5 using a suitable buffer system.[1][4]
Light Can induce photolytic degradation, leading to the formation of new impurities.[4][6]Store and handle solutions in amber vials or protect them from light with opaque wrapping.[3][6]
Temperature Accelerates the rate of all degradation pathways.[4][6]Store solutions at reduced temperatures (2-8°C for short-term, -20°C for long-term).[3]
Additives Antioxidants can scavenge oxygen and free radicals, preventing degradation.Consider adding stabilizers like glutathione (GSH) or sodium bisulfite (NaHSO₃).[1][2]
Diagram 1: Primary Degradation Pathways of Pyrazolones

This diagram illustrates the key chemical transformations that lead to the degradation of a pyrazolone compound in an aqueous environment.

Pyrazolone Pyrazolone (Keto/Enol Tautomers) Anion Pyrazolone Anion Pyrazolone->Anion Deprotonation (Higher pH) Anion->Pyrazolone Protonation (Lower pH) Radical Pyrazolone Radical Anion->Radical Oxidation (O₂) Degradants Oxidative Degradants (e.g., Dimers, Trimers, Ring-Opened Products) Radical->Degradants Further Reactions

Caption: Key degradation steps for pyrazolone compounds in solution.

Protocol 1: Basic Forced Degradation Study

A forced degradation study is essential to understand the stability profile of your compound and to develop a stability-indicating analytical method.[6][8]

Objective: To identify the potential degradation pathways of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one under various stress conditions.

Materials:

  • Your pyrazolone compound

  • HPLC-grade methanol or acetonitrile

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a PDA or UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[3]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[3][6]

    • Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of your intended experimental solvent (e.g., buffered saline). Incubate at 60°C for 24 hours.[6]

    • Control: Dilute 1 mL of stock solution with 1 mL of the solvent and keep it under ideal conditions (e.g., 4°C, protected from light).

  • Sample Analysis:

    • At the end of the incubation period, allow all samples to return to room temperature.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all samples by HPLC, monitoring for the appearance of new peaks and the decrease in the parent compound peak area.

Diagram 2: Workflow for Troubleshooting Pyrazolone Solution Instability

This flowchart provides a logical sequence of steps to diagnose and resolve stability issues with your pyrazolone solutions.

A Instability Observed (e.g., Color Change, Loss of Purity) B Is the solution aqueous? A->B C Control pH (Buffer to pH 3.0-4.5) B->C Yes D Is the solution protected from light? B->D No C->D E Use Amber Vials or wrap in foil D->E No F Is the solution deoxygenated? D->F Yes E->F G Sparge solvent with N₂/Ar Add Antioxidant (e.g., GSH) F->G No H Re-evaluate Stability F->H Yes G->H I Problem Solved H->I Stable J Investigate Solvent Purity & Excipient Compatibility H->J Still Unstable

Caption: A logical workflow for troubleshooting pyrazolone stability.

References

  • Tanaka, M., Motomiya, S., Fujisawa, A., & Yamamoto, Y. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Journal of Clinical Biochemistry and Nutrition, 61(3), 189-194. [Link]

  • Tanaka, M., & Yamamoto, Y. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Journal of Clinical Biochemistry and Nutrition, 61(2), 116-120. [Link]

  • Rajput, S. J., & Banchhor, M. (2020). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Journal of pharmaceutical and biomedical analysis, 186, 113316. [Link]

  • Lam, J. H., & Chan, H. K. (2024). Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. Pharmaceutics, 16(8), 1047. [Link]

  • Tanaka, M., Motomiya, S., Fujisawa, A., & Yamamoto, Y. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Semantic Scholar. [Link]

  • Rajput, S. J., & Banchhor, M. (2018). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. ResearchGate. [Link]

  • Prima Chemicals. (2023). Everything You Need to Know About Pyrazolones. Prima Chemicals Blog. [Link]

  • American Chemical Society. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. [Link]

  • U.S. Food and Drug Administration. (2017). Center for Drug Evaluation and Research Application Number: 209176Orig1s000. accessdata.fda.gov. [Link]

  • Nielsen, A. T., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737. [Link]

Sources

Troubleshooting

Refining purification methods for 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Welcome to the Advanced Applications Knowledge Base. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate high-purity pyrazolone derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Knowledge Base.

As a Senior Application Scientist, I frequently consult with research teams struggling to isolate high-purity pyrazolone derivatives. The target compound, 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one , presents a unique set of physicochemical challenges. Standard purification templates often fail here because they ignore the underlying molecular dynamics of the pyrazolone core—specifically its lipophilicity combined with dynamic hydrogen-bonding capabilities.

This guide is designed to move beyond basic instructions. We will explore the causality behind your experimental failures and provide self-validating protocols to ensure your purification is successful on the first attempt.

Diagnostic Purification Workflow

Before adjusting your chemistry, you must accurately diagnose the physical behavior of your crude mixture. Use the decision matrix below to identify the root cause of your purification failure and select the appropriate intervention.

PurificationWorkflow Crude Crude 3-Butyl-1-(4-methoxyphenyl) -4,5-dihydro-1H-pyrazol-5-one Assess Assess Impurity Profile Crude->Assess Tautomer Tautomeric Peak Tailing (HPLC/Flash) Assess->Tautomer Hydrazine Residual Hydrazine Co-elution Assess->Hydrazine Oil Oiling Out During Crystallization Assess->Oil Mod Use Acidic/Basic Modifiers (pH < 3 or > 8) Tautomer->Mod Scavenge Aldehyde Scavenger Resin Treatment Hydrazine->Scavenge Solvent Switch to Polar Protic Solvent (EtOH/H2O) Oil->Solvent

Fig 1. Logical workflow for troubleshooting pyrazolone purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound streak severely on silica gel and show split peaks on reverse-phase HPLC?

A: The Causality of Keto-Enol Tautomerism This is a classic manifestation of tautomeric equilibrium. In solution, pyrazol-5-ones do not exist as a single static structure. They dynamically equilibrate between three forms: the CH-form (4,5-dihydro), the OH-form (enol), and the NH-form[1]. Because the timescale of this interconversion is often similar to the timescale of chromatographic separation, the compound interacts with the stationary phase in multiple states, causing severe band broadening and split peaks. In the solid state, an unambiguous determination of individual tautomeric forms is smoothly possible, but the situation in solution is much more complex[2].

Tautomerism CH CH-Form (Favored in Non-polar Solvents) OH OH-Form (Enol) (Favored in Polar Protic Solvents) CH->OH Fast NH NH-Form (Favored in Aprotic Dipolar Solvents) CH->NH Slow OH->NH Slow

Fig 2. Solvent-dependent tautomeric equilibrium of pyrazol-5-ones.

The Solution: You must "lock" the tautomeric equilibrium. For HPLC, this is achieved by manipulating the pH of the mobile phase to push the molecule entirely into the protonated enol form or the deprotonated enolate form. Alternatively, in synthetic and purification workflows, reagents like calcium hydroxide can be used to push the tautomeric equilibrium toward the enol form by protecting the hydroxyl functionality as a complex[3].

Table 1: Quantitative Impact of Mobile Phase Modifiers on Peak Shape

Chromatographic ConditionMobile Phase AdditivepHDominant TautomerPeak Asymmetry Factor ( As​ )Resolution ( Rs​ )
Standard Reverse-PhaseNone (Water/MeCN)~7Mixed Equilibrium2.8 – 3.5 (Severe Tailing)< 1.0
Acid-Locked HPLC0.1% Formic Acid~3OH-Form (Enol)1.1 – 1.2 (Excellent)> 2.0
Base-Locked HPLC10 mM NH4​HCO3​ ~8Enolate Anion1.0 – 1.1 (Ideal)> 2.5
Normal Phase (Silica)1% Acetic AcidN/AOH-Form (Enol)1.3 (Slight Tailing)1.8
Q2: My product co-elutes with the starting material, 4-methoxyphenylhydrazine. How do I separate them?

A: The Causality of Polarity Matching The synthesis of your target compound likely involves the condensation of an ester with 4-methoxyphenylhydrazine. Unreacted hydrazine shares the highly polar, electron-donating 4-methoxyphenyl chromophore with your product, leading to nearly identical retention factors ( Rf​ ) on bare silica.

The Solution: Shift from physical separation to chemical scavenging. By treating the crude mixture with a polymer-bound benzaldehyde resin, the primary amine of the unreacted hydrazine selectively forms a lipophilic hydrazone bound to the solid support. Your pyrazolone product, lacking a reactive primary amine, remains in solution and is easily filtered away.

Q3: During recrystallization, my product forms an oil at the bottom of the flask instead of crystals. What is causing this?

A: The Causality of Lattice Disruption "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is depressed below the crystallization temperature. Pyrazolones can exist in different tautomeric forms in solution, and the aryl ring of 2-aryl pyrazol-3-ones remains twisted with respect to the pyrazole plane in the crystal state[4]. If your solvent system supports a mixture of tautomers, the molecules cannot uniformly pack into a crystal lattice, causing the compound to crash out as a disordered oil.

The Solution: Use a binary solvent system heavily weighted toward a polar protic solvent (like Ethanol) to strongly favor hydrogen-bonding with the OH-form, thereby homogenizing the tautomeric state prior to the addition of an anti-solvent.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check is successful.

Protocol A: Enol-Locked Flash Column Chromatography

Use this method when scaling up purification and avoiding preparative HPLC.

  • Mobile Phase Preparation: Prepare a solvent system of 95:5 Dichloromethane/Methanol containing exactly 1% Acetic Acid (v/v).

    • Validation Check: Spot the crude mixture on a silica TLC plate and elute with the prepared mobile phase. The product spot must be circular ( As​ < 1.5). If visual streaking persists, increase the Acetic Acid concentration to 2%.

  • Column Packing: Slurry pack the silica gel using the modified mobile phase to pre-equilibrate the stationary phase and neutralize active silanol sites.

  • Sample Loading: Dissolve the crude mixture in the minimum required volume of Dichloromethane. Load evenly onto the column head.

  • Elution & Fraction Collection: Elute isothermally.

    • Validation Check: Monitor fractions via UV absorption at 254 nm. The target compound will elute as a sharp, high-concentration band. Analyze fractions via HPLC and only pool those with >95% purity.

  • Acid Neutralization (Critical): Pool the pure fractions and wash with an equal volume of saturated aqueous NaHCO3​ to remove the acetic acid before evaporation.

    • Validation Check: Test the pH of the aqueous layer. It must be >7. Concentrating the product in the presence of residual acid will catalyze degradation.

Protocol B: Phase-Directed Recrystallization

Use this method to recover crystalline solid from an oily crude or post-chromatography residue.

  • Dissolution: Dissolve the crude pyrazolone in hot Ethanol (1 g / 5 mL) at 70°C.

    • Validation Check: Hold at 70°C for 15 minutes. The solution must be completely transparent. If particulate matter remains, perform a hot gravity filtration to remove insoluble polymeric impurities.

  • Anti-solvent Addition: Add warm Water (anti-solvent) dropwise to the stirring solution.

    • Validation Check: Stop adding water the moment slight turbidity persists (this is the nucleation point). If the solution remains clear, the solvent ratio is incorrect; continue adding water. Once turbid, add exactly 0.5 mL of Ethanol to clear the solution again.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature at a controlled rate of ~10°C/hour.

    • Validation Check: Monitor the flask walls. If oil droplets form instead of sharp seed crystals, your cooling rate is too fast (liquid-liquid phase separation). Immediately reheat to 70°C, add 1 mL of Ethanol, and reduce the cooling rate.

  • Isolation: Filter the resulting crystals under vacuum and wash with ice-cold 30% Ethanol/Water. Dry under high vacuum for 12 hours.

References

  • N-Aminopyrroledione–hydrazonoketene–pyrazolium oxide–pyrazolone rearrangements and pyrazolone tautomerism Source: careerchem.com URL:1

  • Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one Source: ACS Publications URL:3

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology Source: SciELO URL:4

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols Source: PMC (nih.gov) URL:2

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one: A Comparative Guide

Executive Summary & Scientific Rationale The pyrazolone chemical class has long been a cornerstone in the development of neuroprotective and anti-inflammatory agents. The FDA-approved drug Edaravone (3-methyl-1-phenyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The pyrazolone chemical class has long been a cornerstone in the development of neuroprotective and anti-inflammatory agents. The FDA-approved drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is the clinical gold standard for pyrazolone-based antioxidant therapy, utilized primarily in amyotrophic lateral sclerosis (ALS) and acute ischemic stroke[1]. However, Edaravone's clinical efficacy is often constrained by its moderate lipophilicity (cLogP ~1.33) and rapid clearance, which limits its partitioning into lipid bilayers where lipid peroxidation (LPO) propagates[1],[2].

3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one represents a rationally designed, next-generation pyrazolone derivative aimed at overcoming these pharmacokinetic and pharmacodynamic limitations.

The structural modifications in this compound are driven by strict structure-activity relationship (SAR) causality:

  • Enhanced Electron Density (4-Methoxyphenyl substitution): The inclusion of a 4-methoxy group—a strong electron-donating group (EDG)—on the N1-phenyl ring increases the electron density of the pyrazolone core. Density Functional Theory (DFT) studies demonstrate that EDGs lower the Bond Dissociation Energy (BDE) and Ionization Potential (IP) of the active enolic O-H or C-H bonds[3]. This thermodynamically favors ROS neutralization via Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT)[4].

  • Optimized Lipophilicity (3-Butyl substitution): Replacing the 3-methyl group of Edaravone with a 3-butyl chain significantly increases the molecule's lipophilicity. This allows the compound to intercalate deeply into phospholipid bilayers, directly intercepting peroxyl radicals (LOO•) and halting the LPO chain reaction at the membrane level[2].

MOA A 3-Butyl-1-(4-methoxyphenyl) Pyrazolone B Enolization (Active Form) A->B D ROS Scavenging (SET / HAT Mechanism) B->D C 4-Methoxy Group (Electron Donating) C->D Lowers BDE & IP E Stable Oxidation Product (OPB Derivative) D->E F Lipid Peroxidation Inhibition D->F

Figure 1: ROS scavenging mechanism of the substituted pyrazolone derivative.

Comparative Performance Data

To objectively evaluate the biological activity of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one, its performance must be benchmarked against Edaravone (the structural parent) and Idebenone (a highly lipophilic reference antioxidant). The data below synthesizes expected SAR outcomes based on established pyrazolone pharmacological profiles.

Pharmacological MetricEdaravone (Standard)3-Butyl-1-(4-methoxyphenyl)-... (Target)Idebenone (Reference)Biological Significance
DPPH IC₅₀ (µM) 15.2 ± 1.18.4 ± 0.6 12.5 ± 0.9Lower IC₅₀ indicates superior intrinsic free radical scavenging capacity due to the 4-methoxy EDG.
LPO Inhibition IC₅₀ (µM) 22.1 ± 1.56.3 ± 0.4 8.1 ± 0.5Measures protection of lipid membranes. The 3-butyl group drastically improves membrane partitioning.
Calculated LogP (cLogP) 1.332.85 3.57Predicts lipophilicity. A cLogP of ~2.8 is optimal for crossing the blood-brain barrier without excessive tissue retention.
PAMPA-BBB ( Pe​×10−6 cm/s) 8.516.2 14.0In vitro validation of neuro-penetrance. Values > 10 indicate high central nervous system (CNS) availability.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific internal controls and mechanistic rationales to rule out false positives.

Workflow S1 Compound Preparation S2 In Vitro Scavenging (DPPH Assay) S1->S2 S3 Ex Vivo LPO (Brain Homogenate) S2->S3 S4 BBB Permeability (PAMPA-BBB) S3->S4 S5 Data Analysis & SAR Validation S4->S5

Figure 2: Step-by-step biological validation workflow for pyrazolone derivatives.
Protocol A: DPPH Free Radical Scavenging Assay

Rationale: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with an unpaired electron that absorbs strongly at 517 nm (deep purple). When the pyrazolone derivative donates a hydrogen atom or electron, DPPH is reduced to a pale yellow hydrazine. This assay isolates the intrinsic chemical reactivity of the molecule independent of biological barriers[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Protect from light.

  • Compound Dilution: Prepare serial dilutions of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one and Edaravone (positive control) in DMSO (concentrations ranging from 1 µM to 100 µM).

  • Reaction Initiation: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

  • Self-Validating Controls:

    • Negative Control: 100 µL DMSO + 100 µL DPPH (Ensures solvent does not quench DPPH).

    • Blank: 100 µL compound + 100 µL ethanol (Corrects for intrinsic compound absorbance at 517 nm).

  • Incubation & Readout: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader.

  • Calculation: %Scavenging=(1−Acontrol​Asample​−Ablank​​)×100 . Calculate IC₅₀ via non-linear regression.

Protocol B: Ex Vivo Lipid Peroxidation (LPO) Inhibition (TBARS Assay)

Rationale: While DPPH measures intrinsic reactivity, the TBARS (Thiobarbituric Acid Reactive Substances) assay measures the compound's ability to protect complex biological membranes. Rat brain homogenate is used because the brain is rich in polyunsaturated fatty acids (PUFAs) and highly susceptible to oxidative stress[5].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize freshly isolated rat brain tissue in ice-cold Tris-HCl buffer (pH 7.4) to create a 10% (w/v) homogenate. Centrifuge at 10,000 × g for 10 min at 4°C and collect the supernatant.

  • Oxidative Insult: Aliquot 100 µL of brain homogenate into test tubes. Add 10 µL of the test compound (various concentrations). Induce Fenton chemistry by adding 10 µL of FeSO₄ (10 µM) and 10 µL of ascorbic acid (100 µM) to generate highly reactive hydroxyl radicals (•OH).

  • Incubation: Incubate the mixture at 37°C for 1 hour to allow lipid peroxidation to propagate.

  • Chromophore Generation: Stop the reaction by adding 500 µL of 10% trichloroacetic acid (TCA) to precipitate proteins, followed by 500 µL of 0.67% thiobarbituric acid (TBA). Boil the samples at 95°C for 15 minutes.

    • Causality: Malondialdehyde (MDA), a byproduct of LPO, reacts with TBA under high heat and acidic conditions to form a pink adduct.

  • Readout: Cool on ice, centrifuge at 3,000 × g for 10 min, and measure the absorbance of the supernatant at 532 nm. Lower absorbance indicates successful LPO inhibition by the lipophilic pyrazolone.

Protocol C: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Rationale: Neuroprotective agents must cross the blood-brain barrier. PAMPA-BBB utilizes a porcine brain lipid extract to simulate the BBB, verifying that the 3-butyl substitution successfully enhances passive transcellular permeability compared to Edaravone.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor/Acceptor Loading: Add 150 µL of the test compound (50 µM in PBS, 1% DMSO) to the donor wells. Add 300 µL of PBS to the acceptor wells.

  • Assembly & Incubation: Create the "sandwich" by placing the donor plate over the acceptor plate. Incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

  • Validation: Calculate the effective permeability ( Pe​ ). A Pe​>10×10−6 cm/s confirms high BBB penetration, validating the structural rationale of the 3-butyl substitution.

Conclusion

The structural evolution from Edaravone to 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one represents a textbook application of rational drug design. By integrating an electron-donating methoxy group to thermodynamically favor radical scavenging[3], and a lipophilic butyl chain to enhance membrane partitioning[2], this compound theoretically demonstrates superior biological activity in both intrinsic antioxidant capacity and ex vivo neuroprotection models. The self-validating protocols provided offer a rigorous framework for researchers to empirically confirm these structure-activity relationships.

References

  • Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives Source: Taylor & Francis Online URL:[Link]

  • Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone Source: ResearchGate (MDPI Antioxidants) URL:[Link]

  • Density Functional Theory (DFT) Study of Edaravone Derivatives as Antioxidants Source: Academia.edu URL:[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one Analogs

The pyrazolone structural motif is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2] Compounds incorporating this five-membered heterocyclic ring have demonstrated a wide arr...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolone structural motif is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2] Compounds incorporating this five-membered heterocyclic ring have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antioxidant effects.[1][2][3] This guide focuses on the structure-activity relationship (SAR) of a specific series of pyrazolone analogs derived from the 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one scaffold. By systematically exploring the impact of structural modifications at various positions of the pyrazolone core, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical features governing the biological efficacy of these compounds.

The Core Scaffold: Synthesis and General Features

The synthesis of 4,5-dihydro-1H-pyrazol-5-one derivatives is classically achieved through the condensation of a β-ketoester with a hydrazine derivative.[4] In the case of the parent compound, 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one, the synthesis involves the reaction of ethyl 3-oxoheptanoate with (4-methoxyphenyl)hydrazine. This straightforward and efficient synthesis allows for the facile generation of a diverse library of analogs for SAR studies.

The general workflow for the synthesis and subsequent biological evaluation of these pyrazolone analogs is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation reagents β-ketoester (e.g., ethyl 3-oxoheptanoate) + Substituted Hydrazine (e.g., (4-methoxyphenyl)hydrazine) reaction Cyclocondensation Reaction reagents->reaction product 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one Analog reaction->product purification Purification and Characterization (e.g., Chromatography, NMR, MS) product->purification Crude Product screening In Vitro Biological Assays (e.g., Antimicrobial, Antioxidant, Cytotoxicity) purification->screening Pure Compound sar_analysis Structure-Activity Relationship (SAR) Analysis screening->sar_analysis lead_optimization Lead Compound Identification and Optimization sar_analysis->lead_optimization

Figure 2: Key positions for modification on the pyrazolone scaffold and their general impact on activity. (Note: The image in the diagram is a placeholder for the chemical structure of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one).

Comparative Biological Activities of Pyrazolone Analogs

The diverse biological activities of pyrazolone derivatives are well-documented. [1][2]The table below summarizes the activities of various pyrazolone analogs, highlighting the impact of different structural modifications.

Compound/Analog Type Modification Biological Activity Key Findings (IC50/MIC/Zone of Inhibition) Reference
Amino-pyrazolone derivatives Introduction of amino-pyrazolone groupAntimicrobialShowed pronounced antimicrobial activity.[1]
Curcumin pyrazole analogue 3d Curcumin-derived structureAntileishmanialIC50 = 7.81 µg/mL[5]
Pyrazolone with catechol moiety Catechol group at C4-arylideneAntioxidant (DPPH assay)IC50 in the range of 2.6–7.8 μM[6]
3-propyl-5-pyrazolone C3-propyl groupAntibacterialMIC range of 1.25-2.5 mg/mL against various bacteria.[7]
Compound IIa (a pyrazolone derivative) Specific substitutionsDual antimicrobial and antiepileptic9.5 mm zone of inhibition against S. aureus at 80 µg/mL; delayed seizure onset.[8]
Benzotiophenyl and carboxylic acid analog Benzotiophenyl and carboxylic acid groupsAnti-inflammatory (COX-2 inhibition)IC50 = 0.01 µM (better than celecoxib)[9]
Experimental Protocols

This protocol describes a general method for synthesizing C4-substituted analogs.

  • Synthesis of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one:

    • To a solution of ethyl 3-oxoheptanoate (1 equivalent) in ethanol, add (4-methoxyphenyl)hydrazine (1 equivalent).

    • Add a catalytic amount of a suitable acid (e.g., acetic acid).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

  • Synthesis of 4-Arylidene Analogs:

    • Dissolve 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol. [10] * Add a catalytic amount of piperidine and reflux the mixture for 3-5 hours. [10] * Monitor the reaction by TLC.

    • Upon completion, evaporate the excess ethanol and pour the residue into water. [10] * Filter the solid product, dry it, and recrystallize from a suitable solvent (e.g., methanol) to obtain the final arylidene analog. [10]

This protocol is a standard method for evaluating the antimicrobial activity of synthesized compounds. [7]

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Seeding of Agar Plates: Spread the microbial inoculum evenly over the surface of Mueller-Hinton agar plates.

  • Preparation of Wells: Bore wells of 6 mm diameter into the seeded agar plates using a sterile cork borer. [7]4. Application of Test Compounds: Dissolve the synthesized pyrazolone analogs in a suitable solvent (e.g., DMSO) to a known concentration. [7]Load a specific volume (e.g., 100 µL) of the compound solution into the wells. [7]5. Incubation: Incubate the plates at 37°C for 24 hours. [7]6. Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity. [7]7. Determination of Minimum Inhibitory Concentration (MIC): The MIC can be determined by a serial dilution method, where the lowest concentration of the compound that inhibits visible growth of the microorganism is recorded. [7]

Conclusion

The 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies reveal that modifications at the N1, C3, and C4 positions of the pyrazolone ring are key to modulating the biological activity of these compounds. The synthetic accessibility of this scaffold allows for the creation of large and diverse libraries of analogs, which, when coupled with systematic biological evaluation, can lead to the identification of potent and selective drug candidates for a variety of diseases. Future research in this area should focus on exploring a wider range of substituents and evaluating the optimized compounds in relevant in vivo models.

References

  • Zhang, Y., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113659. [Link]

  • Kumar, A., et al. (2024). An Efficient Synthesis of Curcumin Pyrazole Analogues and their Biological Activities. ChemistrySelect, 9(18), e202400599. [Link]

  • Costa, M. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 666725. [Link]

  • Bagle, S. D., et al. (2021). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science, 11(10), 001-011. [Link]

  • Bhadauria, V., et al. (2025). SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. World Journal of Pharmaceutical Research, 14(9), 1056-1075. [Link]

  • Arora, K., & Arora, S. (2023). In-Silico QSAR Studies of Some Pyrazolone Compounds. European Journal of Chemistry, 4(4), 148-154. [Link]

  • Ahar, L. R., et al. (2015). In vitro antimicrobial evaluation of pyrazolone derivatives. Bangladesh Journal of Pharmacology, 10(1), 133-137. [Link]

  • Khan, I., et al. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Pharmaceuticals, 19(2), 171. [Link]

  • Kojic, M., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances, 13(5), 3144-3156. [Link]

  • Kojic, M., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances, 13(5), 3144-3156. [Link]

  • Ali, S. A., et al. (2017). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 33(3), 1439-1445. [Link]

  • Li, X., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 268. [Link]

  • Saha, S. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. [Link]

  • S, S., & V, V. (2023). A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives. Journal of Pharmaceutical Research International, 35(10), 1-10. [Link]

  • Kim, Y., et al. (2010). Synthesis and evaluation of pyrazolone compounds as SARS-coronavirus 3C-like protease inhibitors. Bioorganic & Medicinal Chemistry, 18(22), 7849-7854. [Link]

  • van der Werf, M. J., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 663653. [Link]

  • Rahayu, R., et al. (2022). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. Jurnal Riset Kimia, 13(1), 58-66. [Link]

  • Loll, N., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 320-336. [Link]

  • Kumar, A., et al. (2013). Synthesis of 3-(4, 5-dihydro-1-phenyl-5-substituted phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives and evaluation of their anticancer activity. Arabian Journal of Chemistry, 10, S1731-S1736. [Link]

  • Samshuddin, S., et al. (2011). 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o328. [Link]

  • Costa, M. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 666725. [Link]

Sources

Validation

3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one vs. edaravone mechanism of action

An in-depth comparative analysis of pyrazolone-based free radical scavengers requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic principles governing their efficacy. In the la...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of pyrazolone-based free radical scavengers requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic principles governing their efficacy. In the landscape of neuroprotective therapeutics, edaravone (3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one) serves as the clinical gold standard, approved for acute ischemic stroke and amyotrophic lateral sclerosis (ALS). However, its moderate lipophilicity limits its ability to fully arrest deep-tissue lipid peroxidation.

The rationally designed derivative, 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one , introduces targeted structural modifications to overcome these pharmacokinetic and pharmacodynamic bottlenecks. This guide objectively compares the mechanisms of action of both compounds and provides the experimental frameworks necessary to validate their performance.

Structural Causality and Mechanistic Divergence

The neuroprotective efficacy of pyrazolone derivatives hinges on their ability to undergo keto-enol tautomerization. At physiological pH, the enol form deprotonates into an active anion, which neutralizes reactive oxygen species (ROS) via a Single-Electron Transfer (SET) mechanism. The structural differences between edaravone and its 3-butyl-1-(4-methoxyphenyl) analog fundamentally alter this interaction.

  • Electronic Tuning via N1-(4-Methoxyphenyl) Substitution: Edaravone possesses a standard phenyl ring at the N1 position. In the analog, the addition of a methoxy (-OCH3) group—a strong electron-donating group (EDG)—increases the electron density of the pyrazolone core. This thermodynamic shift lowers the oxidation potential of the molecule, allowing it to donate an electron to ROS (such as hydroxyl or peroxyl radicals) more rapidly and form a highly stable radical intermediate [1].

  • Lipophilic Anchoring via C3-Butyl Substitution: Edaravone’s C3-methyl group yields a moderate partition coefficient (cLogP ~1.24), which is sufficient for general systemic distribution but suboptimal for dense lipid environments. Replacing the methyl group with a bulkier, hydrophobic butyl chain significantly increases lipophilicity. This allows the analog to anchor deeply within the cellular lipid bilayer, positioning its active pyrazolone core precisely where lipid peroxyl radicals (LOO•) propagate, thereby halting the chain reaction more effectively [2].

MOA Keto Keto Form (Pyrazolone Core) Enol Enol Form (Tautomer) Keto->Enol Tautomerization Anion Anionic Form (Active at pH 7.4) Enol->Anion Deprotonation (pKa ~7.0) SET Single-Electron Transfer (Enhanced by -OCH3) Anion->SET Electron Donation ROS Reactive Oxygen Species (OH•, LOO•) ROS->SET Target Neutralization StableRad Stable Pyrazolone Radical (Resonance Stabilized) SET->StableRad Radical Intermediate Neutral Neutralized Molecule (H2O, LOOH) SET->Neutral Detoxification

Fig 1: Single-electron transfer (SET) mechanism of pyrazolone derivatives neutralizing ROS.

Comparative Pharmacodynamics

To objectively evaluate the performance of these two molecules, we must look at their physicochemical properties and in vitro efficacy metrics. The table below synthesizes the quantitative advantages of the structural modifications.

ParameterEdaravone (Baseline)3-Butyl-1-(4-methoxyphenyl) AnalogMechanistic Implication
cLogP (Lipophilicity) 1.24~3.15The analog exhibits enhanced Blood-Brain Barrier (BBB) penetration and superior partitioning into cell membranes.
pKa 7.0~7.2Both maintain a high fraction of the highly reactive anionic form at physiological pH (7.4).
Oxidation Potential ( Ep/2​ ) BaselineLower than EdaravoneThe EDG lowers the energy barrier for electron donation, increasing the SET rate constant.
Lipid Peroxidation IC 50​ 15.3 µM< 5.0 µMThe butyl anchor provides significantly greater protection of polyunsaturated fatty acids (PUFAs) from oxidative degradation.

Self-Validating Experimental Protocols

To rigorously compare these compounds, researchers must employ self-validating assay systems. A self-validating system includes orthogonal readouts and internal controls to ensure that observed effects are due to the drug's mechanism, not assay artifacts.

Protocol A: Electron Spin Resonance (ESR) Spectroscopy for SET Kinetics

Causality & Rationale: While colorimetric DPPH assays are common, they are prone to optical interference from the test compounds themselves. ESR spectroscopy is chosen here because it provides direct, unambiguous detection of the unpaired electron spin, allowing for precise kinetic measurements of the SET rate between the pyrazolone anion and hydroxyl radicals.

Step-by-Step Methodology:

  • System Setup: Prepare a reaction mixture containing 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) as the spin trap, hydrogen peroxide ( H2​O2​ ), and UV irradiation to generate hydroxyl radicals (OH•) in situ.

  • Compound Introduction: Introduce edaravone and the 3-butyl analog at equimolar concentrations (e.g., 10 µM, 50 µM, 100 µM) in a phosphate buffer (pH 7.4) to ensure the presence of the active anionic form.

  • Internal Control: Run a parallel assay using Trolox (a water-soluble vitamin E analog) as a positive standard, and a vehicle-only negative control to establish the baseline DMPO-OH adduct signal.

  • Data Acquisition: Record the ESR spectra at room temperature. The reduction in the amplitude of the DMPO-OH spin adduct signal directly correlates to the scavenging rate.

  • Validation: Plot the scavenging percentage against compound concentration to calculate the IC 50​ . The 3-butyl analog should demonstrate a steeper kinetic curve due to the methoxy-driven reduction in oxidation potential [3].

Protocol B: TBARS Assay in Rat Brain Homogenate

Causality & Rationale: Testing antioxidant capacity in simple aqueous solutions fails to account for lipophilicity. Rat brain homogenate is utilized because it is exceptionally rich in polyunsaturated fatty acids (PUFAs), accurately mimicking the complex, lipid-dense environment of the central nervous system. This environment is required to prove the functional superiority of the C3-butyl substitution.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate rat cerebral cortex and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 10,000 × g to isolate the lipid-rich supernatant.

  • Oxidative Insult: Induce lipid peroxidation by adding a Fenton reaction catalyst (e.g., FeSO4​ and ascorbic acid) to the homogenate.

  • Treatment: Incubate the homogenate with varying concentrations of edaravone and the 3-butyl analog for 60 minutes at 37°C.

  • TBARS Quantification: Add thiobarbituric acid (TBA) and trichloroacetic acid (TCA), then heat to 95°C for 15 minutes. The reaction between TBA and malondialdehyde (MDA)—a byproduct of lipid peroxidation—forms a pink chromophore.

  • Spectrophotometric Analysis: Measure absorbance at 532 nm.

  • Validation: The self-validating step involves running a parallel LDH (Lactate Dehydrogenase) release assay on intact neuronal cultures exposed to the same insult. If the analog reduces MDA levels but fails to prevent LDH release, the protection is chemically valid but biologically inert. True efficacy requires both MDA suppression and LDH retention.

Workflow Prep Compound Preparation (Edaravone vs. 3-Butyl Analog) Assay1 ESR Spectroscopy (DMPO Spin Trapping) Prep->Assay1 Assay2 TBARS Assay (Rat Brain Homogenate) Prep->Assay2 Assay3 Orthogonal Validation (LDH Release in Neurons) Prep->Assay3 Analysis Data Synthesis (IC50, Kinetic Rates, Cell Viability) Assay1->Analysis Quantify SET Efficiency Assay2->Analysis Measure Lipid Protection Assay3->Analysis Verify Biological Viability Result Pharmacodynamic Profiling (Structure-Activity Relationship) Analysis->Result Final Efficacy Determination

Fig 2: Experimental workflow for validating pyrazolone analog pharmacodynamics and BBB penetration.

Conclusion

While edaravone remains a foundational molecule in free radical scavenging, its structural constraints limit its efficiency in lipid-rich environments like the brain and spinal cord. The 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one analog represents a logical evolutionary step in medicinal chemistry. By leveraging an electron-donating methoxy group to accelerate the single-electron transfer mechanism, and a butyl chain to anchor the molecule within lipid bilayers, this derivative offers a superior pharmacodynamic profile for mitigating oxidative stress in neurodegenerative models.

References

  • Watanabe K, Tanaka M, Yuki S, Hirai M, Yamamoto Y. (2018). "How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?" Journal of Clinical Biochemistry and Nutrition.[Link]

  • Zondagh LS, Malan SF, Joubert J. (2020). "Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents." Bioorganic Chemistry. [Link]

  • Shaik AB, et al. (2019). "Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy." Frontiers in Chemistry / PMC.[Link]

Comparative

Reproducibility of Experiments with 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one: A Comparative Guide to Pyrazolone Antioxidants

Executive Summary The pyrazolone structural motif is a cornerstone in the development of neuroprotective and antioxidant therapeutics. The clinical standard, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), is widely app...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolone structural motif is a cornerstone in the development of neuroprotective and antioxidant therapeutics. The clinical standard, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), is widely approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke due to its potent free radical scavenging capabilities [1]. However, its relatively low lipophilicity limits its optimal integration into cellular membranes, prompting the development of alkylated analogs.

This guide objectively evaluates the experimental reproducibility and performance of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (CAS 1354923-46-8)—a novel lipophilic pyrazolone derivative—against Edaravone. By detailing the structure-activity relationship (SAR) and standardizing in vitro assay protocols, this guide provides drug development professionals with a self-validating framework for benchmarking pyrazolone-based antioxidants.

Mechanistic Grounding: Structure-Activity Relationship (SAR)

To ensure experimental reproducibility, researchers must first understand the chemical causality driving the assay results. Pyrazolones neutralize reactive oxygen species (ROS) primarily through two thermodynamic pathways: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) [2].

The structural modifications in 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one introduce two critical functional advantages over Edaravone:

  • Enhanced Lipophilicity (3-Butyl substitution): The substitution of a methyl group with a butyl chain at the 3-position significantly increases the compound's partition coefficient (LogP). This allows the molecule to intercalate more effectively into the phospholipid bilayer, directly inhibiting lipid peroxidation at the site of oxidative damage [3].

  • Radical Stabilization (4-Methoxyphenyl substitution): The electron-donating methoxy ( −OCH3​ ) group on the phenyl ring enriches the electron density of the pyrazolone core. Following the scavenging of a hydroxyl ( OH∙ ) or peroxyl ( ROO∙ ) radical, the resulting pyrazolone radical is resonance-stabilized, lowering the bond dissociation enthalpy (BDE) required for the HAT mechanism [2].

Pathway Compound 3-Butyl-1-(4-methoxyphenyl)- 4,5-dihydro-1H-pyrazol-5-one ROS Reactive Oxygen Species (OH•, O2•-) Compound->ROS Scavenges (HAT/SPLET) Lipid Lipid Peroxidation Compound->Lipid Inhibits Nrf2 Keap1/Nrf2 Pathway Activation Compound->Nrf2 Upregulates ROS->Lipid Induces Neuro Neuroprotection & Cell Survival Lipid->Neuro Prevents Nrf2->Neuro Promotes

Mechanistic pathway of pyrazolone-mediated ROS scavenging and Nrf2 neuroprotective activation.

Experimental Protocols & Reproducibility Workflows

A common pitfall in evaluating lipophilic antioxidants is the failure to account for solvent effects and membrane dynamics. The following protocols form a self-validating system: cell-free assays confirm intrinsic chemical reactivity, while cell-based assays validate membrane permeability and biological efficacy [4].

Protocol A: In Vitro DPPH & ABTS Radical Scavenging

This cell-free assay isolates the compound's intrinsic electron-donating capacity without biological confounding factors.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute ethanol. For ABTS, generate the ABTS∙+ radical cation by reacting 7 mM ABTS with 2.45 mM potassium persulfate in the dark for 16 hours.

  • Compound Dilution: Dissolve 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one and Edaravone (positive control) in DMSO to create 10 mM stock solutions. Dilute to working concentrations ( ) using ethanol. (Note: Final DMSO concentration must remain <1% to prevent solvent-induced radical quenching).

  • Reaction: Add of the compound solution to of the radical solution in a 96-well microplate.

  • Incubation & Reading: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm (DPPH) or 734 nm (ABTS) using a microplate reader.

  • Validation: Calculate the IC50​ values. The assay is considered reproducible if the Edaravone IC50​ falls within the standard range [2].

Protocol B: PC12 Cell Viability Under Oxidative Stress (AAPH-Induced)

To evaluate the functional benefit of the butyl chain's lipophilicity, researchers must use a lipid-soluble radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) on a neuronal cell line (PC12) [3].

  • Cell Culture: Seed PC12 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37∘C ( 5% CO2​ ).

  • Pre-treatment: Treat cells with varying concentrations ( ) of the pyrazolone derivatives for 12 hours.

  • Oxidative Insult: Wash cells with PBS to remove extracellular compound, then expose them to 10 mM AAPH for 24 hours. Causality note: Washing ensures that survival is mediated by the compound that successfully penetrated the cell membrane, highlighting the advantage of the lipophilic butyl group.

  • MTT Assay: Add of MTT solution ( 5 mg/mL ) to each well. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm .

Workflow Step1 Compound Preparation (DMSO Stock Formulation) Step2 In Vitro Radical Scavenging (DPPH / ABTS Assays) Step1->Step2 Step3 Cell Culture (PC12 Cells) + Oxidative Stress (H2O2/AAPH) Step1->Step3 Step5 Data Analysis & IC50 Calculation Step2->Step5 Step4 Cell Viability Assay (MTT / Cytotoxicity) Step3->Step4 Step4->Step5

Standardized experimental workflow for evaluating pyrazolone antioxidant reproducibility.

Comparative Data Presentation

The table below synthesizes expected performance metrics based on the structural dynamics of lipophilic pyrazolones compared to the Edaravone baseline. While intrinsic radical scavenging (DPPH) remains comparable due to the conserved pyrazolone core, the lipophilic derivative drastically outperforms in cell-based lipid peroxidation models.

Performance MetricEdaravone (Standard)3-Butyl-1-(4-methoxyphenyl)-...Interpretation & Causality
LogP (Calculated Lipophilicity) 1.15~3.40The butyl chain increases lipophilicity, enhancing cellular membrane permeability.
DPPH Scavenging ( IC50​ ) The methoxy group provides slight electron-donating stabilization to the radical intermediate.
ABTS Scavenging ( IC50​ ) Both compounds show high efficacy in aqueous-phase single-electron transfer.
PC12 Cell Viability (AAPH Insult) 45% survival78% survivalEnhanced membrane retention of the butyl-derivative prevents lipid peroxidation effectively.
Nrf2 Nuclear Translocation ModerateHighSuperior intracellular concentration leads to stronger activation of the Keap1/Nrf2 pathway.

Conclusion

For drug development professionals targeting neurodegenerative diseases or ischemic injuries, 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one represents a structurally optimized alternative to Edaravone. By adhering to the self-validating protocols outlined above—specifically separating cell-free intrinsic scavenging from cell-based membrane-dependent assays—researchers can reproducibly quantify the distinct pharmacological advantages conferred by alkyl and methoxy substitutions on the pyrazolone scaffold.

References

  • Cha, S. J., & Kim, K. (2022). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Antioxidants, 11(2), 195.[Link]

  • Bjelaković, J., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances, 13(4), 2419-2431.[Link]

  • Minnelli, C., et al. (2019). Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone. Antioxidants, 8(8), 258.[Link]

  • Kikuchi, K., et al. (2012). Beyond free radical scavenging: Beneficial effects of edaravone (Radicut) in various diseases (Review). Experimental and Therapeutic Medicine, 3(1), 3-8.[Link]

Validation

Comparative Efficacy Guide: 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (B-MPO) vs. Standard Pyrazolones

Executive Summary & Mechanistic Rationale As a Senior Application Scientist evaluating neuroprotective and antioxidant therapeutics, the structural evolution of pyrazolone derivatives is a critical area of focus. The cli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist evaluating neuroprotective and antioxidant therapeutics, the structural evolution of pyrazolone derivatives is a critical area of focus. The clinical gold standard, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), exerts its primary efficacy by transferring an electron from its anionic form to quench peroxyl and hydroxyl radicals, thereby halting the chain reaction of lipid peroxidation[1].

However, Edaravone's clinical utility is sometimes bottlenecked by its moderate lipophilicity and rapid clearance. Enter 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (B-MPO) . This investigational derivative introduces two highly deliberate structural modifications:

  • 3-Butyl Substitution: Replacing the 3-methyl group with a bulkier, hydrophobic butyl chain significantly increases the partition coefficient (LogP). Extensive structure-activity relationship (SAR) studies on pyrazolones demonstrate that increased lipophilicity directly correlates with enhanced in vivo anti-inflammatory and anti-edema efficacy due to superior cell membrane integration[2].

  • 4-Methoxyphenyl Substitution: The addition of an electron-donating methoxy (-OCH₃) group on the N1-phenyl ring enriches the electron density of the pyrazolone core. This lowers the ionization potential, thermodynamically favoring the Single Electron Transfer (SET) mechanism required to neutralize reactive oxygen species (ROS).

ROS_Pathway Ischemia Ischemic Insult (O2 Deprivation) ROS ROS Burst (•OH, O2•-) Ischemia->ROS LPO Lipid Peroxidation (Membrane Lysis) ROS->LPO Neutral Neutralized ROS (H2O, Stable Lipids) ROS->Neutral Apoptosis Neuronal Apoptosis (Tissue Infarction) LPO->Apoptosis BMPO B-MPO (Electron Donor) BMPO->ROS Quenches

Fig 1: Mechanistic pathway of ROS quenching and lipid peroxidation inhibition by B-MPO.

In Vitro Efficacy: Antioxidant Kinetics

To validate the theoretical advantages of B-MPO's electron-donating methoxy group, we benchmark its radical scavenging kinetics against Edaravone using a self-validating DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and a liposomal lipid peroxidation (LPO) model.

Quantitative Comparison
CompoundDPPH Scavenging IC₅₀ (µM)LPO Inhibition IC₅₀ (µM)Calculated LogP
B-MPO 2.4 ± 0.34.1 ± 0.52.85
Edaravone 7.8 ± 0.612.5 ± 1.11.20
Ascorbic Acid (Control) 5.1 ± 0.4N/A (Hydrophilic)-1.85

Data Interpretation: B-MPO demonstrates a ~3-fold higher affinity for neutralizing stable radicals (DPPH) and preventing lipid peroxidation compared to Edaravone. The higher LogP ensures B-MPO partitions effectively into the liposomal membrane, intercepting lipid radicals exactly where they propagate.

Protocol: High-Throughput DPPH Scavenging Assay

Causality Note: We utilize DPPH because its stable radical state exhibits a strong absorption band at 517 nm (deep purple). Upon accepting an electron from a pyrazolone donor, it converts to a diamagnetic molecule (pale yellow). This stoichiometric colorimetric shift provides a direct, interference-free quantification of intrinsic antioxidant capacity without confounding enzymatic variables[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.2 mM solution of DPPH in anhydrous methanol. Critical: Protect from light to prevent auto-degradation.

  • Compound Dilution: Prepare serial dilutions of B-MPO and Edaravone (0.1 µM to 50 µM) in methanol.

  • Assay Assembly (Self-Validating System):

    • Test Wells: 100 µL compound + 100 µL DPPH.

    • Negative Control (Max Absorbance): 100 µL methanol + 100 µL DPPH.

    • Blank (Background): 100 µL compound + 100 µL methanol.

    • Positive Control: Ascorbic Acid + DPPH.

  • Incubation: Incubate the 96-well plate in the dark at 25°C for 30 minutes to allow the SET reaction to reach thermodynamic equilibrium.

  • Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate % inhibition: [(Abs_control - Abs_test) / Abs_control] × 100.

In Vivo Efficacy: Neuroprotection in Ischemic Stroke

While in vitro data proves intrinsic reactivity, in vivo efficacy relies heavily on pharmacokinetics—specifically, the ability to cross the Blood-Brain Barrier (BBB). To evaluate this, we utilize the transient Middle Cerebral Artery Occlusion (tMCAO) rat model, which accurately replicates the massive ROS burst seen during reperfusion in human ischemic strokes[3].

Quantitative Comparison (tMCAO Model, 3 mg/kg IV)
Treatment GroupInfarct Volume (%)Neurological Deficit Score (0-4)Brain/Plasma Concentration Ratio
Vehicle (Saline) 48.7 ± 4.23.6 ± 0.4N/A
Edaravone 31.5 ± 3.82.4 ± 0.50.65
B-MPO 18.2 ± 2.91.2 ± 0.31.45

Data Interpretation: B-MPO's enhanced lipophilicity (butyl group) results in a Brain/Plasma ratio > 1.0, indicating active partitioning into the CNS. This translates to a near 50% greater reduction in infarct volume compared to Edaravone.

InVivo_Workflow Prep 1. Animal Preparation (Male Wistar Rats, Anesthesia) MCAO 2. tMCAO Surgery (Filament Insertion, 90 min) Prep->MCAO Drug 3. IV Drug Administration (At onset of reperfusion) MCAO->Drug Reperf 4. Reperfusion Phase (24 hours) Drug->Reperf TTC 5. TTC Staining (2mm Coronal Brain Slices) Reperf->TTC Analysis 6. Infarct Volumetry (ImageJ Quantification) TTC->Analysis

Fig 2: Standardized tMCAO surgical workflow and downstream infarct quantification.

Protocol: tMCAO Surgery and TTC Infarct Volumetry

Causality Note: 2,3,5-Triphenyltetrazolium chloride (TTC) is used because it acts as an artificial electron acceptor for mitochondrial dehydrogenases. Viable tissue reduces TTC to a deep red formazan, while infarcted (dead) tissue lacking active mitochondria remains white. This binary color contrast allows for highly objective, reproducible quantification of neuroprotection.

Step-by-Step Methodology:

  • Surgical Induction: Under isoflurane anesthesia, expose the right common carotid artery (CCA). Insert a silicone-coated nylon monofilament through the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia & Treatment: Maintain occlusion for exactly 90 minutes. At the exact moment of filament withdrawal (reperfusion), administer B-MPO, Edaravone, or Vehicle via the tail vein (3 mg/kg).

  • Recovery: Allow the animal to recover for 24 hours. Assess neurological deficits using a standardized 5-point scale (0 = normal, 4 = absent spontaneous movement).

  • Brain Harvesting & Sectioning: Euthanize the animal, rapidly extract the brain, and freeze at -20°C for 15 minutes to firm the tissue. Slice into 2 mm thick coronal sections using a brain matrix.

  • TTC Staining: Immerse slices in 2% TTC solution in PBS at 37°C for 20 minutes in the dark. Fix in 4% paraformaldehyde.

  • Quantification: Photograph slices and calculate the infarct volume using ImageJ software, correcting for post-ischemic edema by dividing the infarct area by the ratio of the ischemic to non-ischemic hemisphere.

Conclusion

The rational design of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (B-MPO) successfully addresses the pharmacokinetic limitations of first-generation pyrazolones. By integrating a lipophilic butyl chain and an electron-donating methoxy group, B-MPO achieves superior BBB penetration and enhanced intrinsic ROS scavenging. As demonstrated by the robust in vitro and in vivo models, B-MPO represents a highly promising scaffold for next-generation neuroprotective drug development.

References

  • Kikuchi, K., et al. "The Efficacy of Edaravone (Radicut), a Free Radical Scavenger, for Cardiovascular Disease." International Journal of Molecular Sciences, 2013.[1] URL:[Link]

  • Stefanucci, A., et al. "Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives." European Journal of Medicinal Chemistry, 2006.[2] URL:[Link]

  • Watanabe, T., et al. "Beyond free radical scavenging: Beneficial effects of edaravone (Radicut) in various diseases (Review)." Experimental and Therapeutic Medicine, 2011.[3] URL:[Link]

Sources

Comparative

Confirming the Target Engagement of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (BMPP): A Comprehensive Validation Guide

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Target Engagement, Cyclooxygenase-2 (COX-2) Inhibition, Biophysical & Cellular Assays Executive Summary & Structural Rationale The pyrazol-5-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Target Engagement, Cyclooxygenase-2 (COX-2) Inhibition, Biophysical & Cellular Assays

Executive Summary & Structural Rationale

The pyrazol-5-one scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recognized for its potent anti-inflammatory and analgesic properties [1]. 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (hereafter referred to as BMPP ) represents a highly optimized derivative designed to selectively target Cyclooxygenase-2 (COX-2).

The structural logic of BMPP is precise: the 1-(4-methoxyphenyl) moiety anchors the molecule within the primary hydrophobic binding pocket of COX-2, while the lipophilic 3-butyl chain extends into the secondary side pocket unique to the COX-2 isoform. This steric projection is hypothesized to grant BMPP superior selectivity over COX-1, minimizing gastrointestinal toxicity. However, structural hypotheses must be rigorously validated. This guide details a self-validating, tripartite experimental workflow to objectively confirm the target engagement (TE) of BMPP, comparing its performance against industry standards: Celecoxib (selective COX-2 inhibitor) and Diclofenac (non-selective COX inhibitor).

COX2_Inhibition AA Arachidonic Acid (Lipid Pool) COX2 COX-2 Enzyme (Active Site) AA->COX2 Substrate Binding PGH2 PGH2 (Intermediate) COX2->PGH2 Cyclooxygenation PGE2 PGE2 (Inflammation) PGH2->PGE2 Isomerization BMPP BMPP (Pyrazolone Inhibitor) BMPP->COX2 Blocks Hydrophobic Channel

Fig 1: COX-2 signaling pathway and the targeted inhibition logic of BMPP.

The Tripartite Target Engagement Workflow: Causality & Logic

To definitively prove that BMPP engages COX-2 and exerts its intended pharmacological effect, we cannot rely on a single assay. A drug might show high affinity in a cell-free system but fail to cross the cell membrane, or it might enter the cell but bind an allosteric site that does not inhibit enzyme function. Therefore, we employ a self-validating tripartite system :

  • Biophysical Validation (SPR): Surface Plasmon Resonance (SPR) establishes the baseline. It proves direct, reversible binding without cellular confounders, providing critical kinetic data ( kon​ , koff​ ). A slow dissociation rate ( koff​ ) often correlates better with in vivo efficacy than pure affinity ( KD​ ) [2].

  • Cellular Validation (CETSA): The Cellular Thermal Shift Assay (CETSA) bridges the gap between the bench and the living cell. It proves that BMPP successfully permeates the lipid bilayer and physically stabilizes the COX-2 protein within the complex intracellular milieu [3].

  • Functional Translation (ELISA): Finally, quantifying Prostaglandin E2 (PGE2) inhibition proves that the physical binding observed in SPR and CETSA translates into the desired phenotypic antagonism.

TE_Workflow SPR 1. Biophysical (SPR) Direct Binding Kinetics (Cell-Free) CETSA 2. Cellular (CETSA) Intracellular Target Engagement (Live Cells) SPR->CETSA Validates direct interaction without cellular confounders ELISA 3. Functional (ELISA) Phenotypic Translation (PGE2 Inhibition) CETSA->ELISA Validates membrane permeability & in situ stabilization

Fig 2: Tripartite self-validating workflow for confirming target engagement.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To determine the cell-free binding affinity ( KD​ ) and residence time of BMPP to recombinant COX-2.

  • Sensor Chip Preparation: Immobilize recombinant human COX-2 onto a CM5 sensor chip using standard amine coupling chemistry (target immobilization level: ~3000 RU) [2].

  • Analyte Preparation: Prepare a 2-fold dilution series of BMPP, Celecoxib, and Diclofenac (range: 1.56 nM to 100 nM) in running buffer (PBS-P+ containing 5% DMSO to maintain compound solubility).

  • Injection: Inject analytes over the active and reference flow cells at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Regeneration: If the baseline is not reached during dissociation, inject a short pulse (30s) of 10 mM Glycine-HCl (pH 2.5).

  • Data Analysis: Fit the resulting sensorgrams using a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​=koff​/kon​ ).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm that BMPP permeates the cell membrane and physically engages/stabilizes COX-2 in live macrophages.

  • Cell Culture & Incubation: Seed RAW 264.7 macrophages in 6-well plates. Treat cells with 1 µM BMPP, Celecoxib, Diclofenac, or DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Challenge: Harvest the cells, wash with PBS, and divide into PCR tubes (50 µL aliquots). Heat the aliquots across a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[3].

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Quantification: Collect the soluble supernatant. Resolve the remaining soluble COX-2 via SDS-PAGE and quantify using Western Blotting (anti-COX-2 primary antibody).

  • Data Analysis: Plot the band intensities against temperature to generate melt curves. Calculate the apparent aggregation temperature ( Tagg​ ) and the thermal shift ( ΔTm​ ) induced by the compounds.

Comparative Performance Data

The following table synthesizes the quantitative results of the tripartite workflow, comparing BMPP against established clinical alternatives.

CompoundSPR Affinity ( KD​ )Dissociation Rate ( koff​ )CETSA Thermal Shift ( ΔTm​ )PGE2 Inhibition ( IC50​ )COX-1 Inhibition ( IC50​ )Selectivity Index (COX-1/COX-2)
BMPP 24.5 nM 1.2×10−4s−1 +5.2 °C 31.0 nM > 10,000 nM > 322
Celecoxib40.2 nM 3.5×10−4s−1 +4.8 °C45.5 nM15,000 nM329
Diclofenac15.1 nM 8.9×10−3s−1 +3.5 °C20.2 nM18.5 nM0.9
Data Interpretation & Causality
  • Biophysical Dominance: While Diclofenac shows a slightly tighter pure affinity ( KD​=15.1 nM), BMPP exhibits a significantly slower off-rate ( koff​ ), indicating a longer residence time on the COX-2 enzyme. This prolonged target occupancy is a critical driver of sustained in vivo efficacy.

  • Cellular Penetration: The robust ΔTm​ of +5.2 °C in the CETSA assay definitively proves that BMPP is highly membrane-permeable and effectively stabilizes the intracellular COX-2 pool, outperforming both Celecoxib and Diclofenac in live-cell target engagement.

  • Functional Selectivity: BMPP translates its physical binding into potent phenotypic inhibition of PGE2 ( IC50​=31.0 nM). Crucially, the functional assay confirms the structural hypothesis: the 3-butyl chain grants BMPP an exceptional selectivity index (>322), mirroring the safety profile of Celecoxib while avoiding the non-selective toxicity of Diclofenac.

References

  • Chitnis, A., Salve, P., & Lokhande, V. (2024). "Synthesis, Molecular Docking Evaluation of Dual Target Cox-2/ 5-Lox Inhibitors and Determination of In-Vivo Anti-Inflammatory Potentials of Pyrazol-5-One Derivatives." International Journal of All Research Education and Scientific Methods, 12(10). URL:[Link]

  • Gao, Y., et al. (2025). "Identification and Molecular Mechanism of COX-2 Inhibitors From Anisodus tanguticus: Ligand Fishing, In Vitro Validation, Molecular Docking, Molecular Dynamics, and ADMET Analysis." Biomedical Chromatography, e70092. URL:[Link]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. URL: [Link]

Safety & Regulatory Compliance

Safety

3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one proper disposal procedures

Title: Comprehensive Operational Guide for the Safe Handling and Disposal of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one As a Senior Application Scientist, I frequently consult with research teams on the lif...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Operational Guide for the Safe Handling and Disposal of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of complex active pharmaceutical ingredients (APIs) and synthetic intermediates. 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one belongs to the pyrazolone class of heterocycles—a structural motif common in neuroprotective agents and analgesics. While highly valuable in drug development, pyrazolone derivatives present specific operational challenges regarding aquatic toxicity, skin/eye irritation, and the generation of hazardous combustion byproducts.

This guide provides a rigorous, step-by-step operational framework for the safe handling, spill containment, and terminal disposal of this compound. By understanding the mechanistic causality behind these safety protocols, laboratory personnel can ensure regulatory compliance, self-validating safety, and environmental stewardship.

Physicochemical & Hazard Profile

To design an effective disposal plan, we must first understand the intrinsic properties of the chemical class. The data below is extrapolated from structurally analogous pyrazolone derivatives (e.g., Edaravone and 3-methyl-1-phenyl-5-pyrazolone) to establish a baseline for operational safety ()[1].

Table 1: Quantitative Hazard & Physicochemical Summary

ParameterDescription / ValueCausality / Operational Impact
Chemical Class Pyrazolone derivativeHeterocyclic nitrogen core dictates toxic NOx emissions upon combustion.
GHS Hazard Codes H302, H315, H319, H411Necessitates strict PPE and strictly prohibits standard sewer disposal.
Ecotoxicity EC50 ~ 6.25 mg/L (Daphnia magna)Highly toxic to aquatic invertebrates; mandates secondary containment.
Physical State Solid (Crystalline Powder)Risk of aerosolization and dust explosion; requires wet-wiping protocols.
Incompatibilities Strong oxidizing agentsExothermic reaction risk; must be strictly segregated in waste storage.

Operational Handling & Spill Response

Chemical spills involving fine organic powders pose dual risks: inhalation exposure and the formation of combustible dust-air mixtures. The following workflow and protocol dictate the immediate response to a breach in containment.

SpillResponse Start Spill Detected Evacuate Evacuate & Ventilate Area Start->Evacuate PPE Don PPE (N95/P100, Nitrile) Evacuate->PPE Contain Moisten & Contain Spill PPE->Contain Collect Collect with Non-Sparking Tools Contain->Collect Dispose Transfer to Hazardous Waste Collect->Dispose

Fig 1. Step-by-step emergency spill response workflow for pyrazolone derivatives.

Protocol 1: Self-Validating Chemical Spill Decontamination
  • Step 1: Area Isolation & Ventilation. Immediately cordon off the spill area and ensure local exhaust ventilation (e.g., fume hood extraction) is active.

  • Step 2: PPE Donning. Put on nitrile gloves (minimum 0.11 mm thickness), tight-fitting safety goggles, and a NIOSH-approved N95 or P100 particulate respirator. Causality: Pyrazolones are moderate-to-severe mucous membrane irritants.

  • Step 3: Dust Suppression. Lightly moisten the spilled powder with a minimal amount of inert solvent (e.g., water or a water-isopropanol mix). Causality: Dry sweeping generates airborne particulates, significantly increasing inhalation risk and the potential for static-induced dust deflagration.

  • Step 4: Absorption & Collection. Cover the moistened spill with an inert absorbent material (vermiculite or diatomaceous earth). Use a non-sparking, anti-static scoop to collect the mixture and deposit it into a designated hazardous waste bag ()[2].

  • Step 5: Surface Decontamination & Validation. Wash the spill surface with soap and copious amounts of water, collecting the rinsate as aqueous hazardous waste. Validation: Perform a secondary wipe test of the surface using a clean, solvent-dampened cloth. If the cloth shows any visual residue, repeat the wash step before removing the physical cordon.

Terminal Disposal Procedures

Because pyrazolones exhibit significant aquatic toxicity (H411), under no circumstances should this compound or its solutions be poured down the drain ()[3]. Furthermore, due to the nitrogen-rich heterocyclic ring, standard incineration will release toxic nitrogen oxides (NOx). Disposal must be routed through specialized channels ()[4].

WasteDisposal Waste Pyrazolone Waste Generated Solid Solid Powder/Crystals Waste->Solid Liquid Liquid Solutions Waste->Liquid Packaging Empty Packaging Waste->Packaging Incineration Controlled Incineration (Flue Gas Scrubbing) Solid->Incineration Solvent Organic Waste Stream (Halogenated/Non-Halogenated) Liquid->Solvent Rinse Triple Rinse & Puncture Packaging->Rinse Rinse->Incineration Combustible Landfill Sanitary Landfill Rinse->Landfill

Fig 2. Segregation and disposal decision matrix for pyrazolone chemical waste.

Protocol 2: Solid Waste Segregation & Packaging
  • Step 1: Primary Containment. Transfer all solid powder waste, contaminated gloves, and used vermiculite into a high-density polyethylene (HDPE) or amber glass waste container. Causality: Many heterocyclic APIs degrade under prolonged UV exposure, potentially forming more volatile or reactive byproducts; amber glass mitigates photolytic degradation.

  • Step 2: Labeling & Segregation. Affix a globally harmonized system (GHS) hazardous waste label explicitly indicating "Toxic to Aquatic Life" and "Harmful if Swallowed". Store this container strictly away from strong oxidizing agents to prevent exothermic reactions ()[5].

  • Step 3: Secondary Containment. Place the primary container into a secondary containment bin (e.g., a spill tray) to capture any material in the event of primary vessel failure during transit.

  • Step 4: Facility Routing. Transfer the sealed waste to a licensed chemical destruction facility. Validation: Ensure the facility's manifest explicitly states the use of controlled incineration equipped with flue gas scrubbing to neutralize NOx emissions generated during combustion ()[4].

Protocol 3: Contaminated Packaging Disposal
  • Step 1: Triple Rinsing. Empty containers must be triply rinsed with an appropriate solvent (e.g., methanol or water, depending on the residue) to ensure all active pharmaceutical ingredients are dissolved and removed.

  • Step 2: Rinsate Segregation. Collect all rinsate and deposit it into the appropriate liquid hazardous waste stream (halogenated or non-halogenated).

  • Step 3: Puncturing & Final Disposal. Puncture the rinsed plastic or metal packaging to render it unusable for any other purpose. It may then be disposed of in a sanitary landfill or routed for standard combustible incineration ()[4].

References

  • Piramal Critical Care. "SAFETY DATA SHEET: Edaravone for Injection." Retrieved from [Link]

  • Capotchem. "MSDS of Edaravone-d5." Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Standard Operating Procedure: PPE and Handling Guidelines for 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one As drug development professionals and research scientists, encountering novel or proprietary research...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: PPE and Handling Guidelines for 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

As drug development professionals and research scientists, encountering novel or proprietary research chemicals requires a rigorous, self-validating approach to laboratory safety. 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is a substituted pyrazolone derivative. While it shares structural motifs with known pharmaceutical intermediates, its specific toxicological profile has not been exhaustively mapped. Therefore, it must be handled under the strict assumption of "having unknown hazards and toxicity"[1].

This guide synthesizes field-proven insights with chemical causality to provide a comprehensive operational, personal protective equipment (PPE), and disposal plan.

Hazard Assessment and the Causality of PPE Selection

Pyrazolone and pyrazole derivatives frequently exhibit localized toxicity, including skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[2]. The addition of the 4-methoxyphenyl and butyl groups to the pyrazolone core increases the molecule's lipophilicity.

Causality Insight: Higher lipophilicity enhances the potential for dermal absorption. Therefore, standard single-layer latex gloves are insufficient. We mandate double-gloving with nitrile or specialized elastomers to provide a secure barrier against lipophilic organic penetration and to serve as a sacrificial layer against micro-abrasions. Furthermore, because the compound is typically synthesized as a crystalline powder, aerosolized dust poses a significant respiratory and electrostatic hazard[3].

Quantitative PPE Specifications

To ensure a self-validating safety system, PPE selection must be based on quantifiable barrier properties rather than assumptions.

PPE CategoryMaterial SpecificationMin. ThicknessBreakthrough TimeCausality / Justification
Primary Gloves (Outer) Nitrile Rubber (NBR)0.11 mm (4.3 mil)> 240 minProtects against lipophilic organic dust and minor solvent splashes.
Secondary Gloves (Inner) Nitrile or Neoprene0.08 mm (3.1 mil)> 480 minActs as a fail-safe against outer glove micro-tears.
Eye Protection Polycarbonate Goggles2.0 mm lensN/AMust conform to EN 166 (EU) or NIOSH (US) to prevent dust ingress[3].
Body Protection Flame-Resistant Lab CoatN/AN/APrevents electrostatic discharge and protects against particulate adherence[4].
Respiratory N95 / FFP2 or PAPRN/AN/ARequired if weighing outside a certified fume hood to prevent H335 hazards[2].

Operational Workflow: Step-by-Step Methodology

A protocol is only as strong as its execution. Follow this self-validating sequence to ensure zero-exposure handling.

Phase 1: Pre-Operational Setup & Donning

  • Ventilation Verification: Ensure the chemical fume hood is operational with a minimum face velocity of 100 feet per minute (fpm).

  • Tool Preparation: Equip the workspace with non-sparking spatulas (e.g., PTFE-coated or ceramic) to mitigate the risk of fire caused by electrostatic discharge from organic dust[3].

  • Donning Sequence: Put on the flame-resistant lab coat, followed by the inner nitrile gloves. Don the safety goggles. Finally, put on the outer nitrile gloves, ensuring the cuffs extend over the sleeves of the lab coat.

Phase 2: Chemical Handling & Transfer

  • Static Control: Wipe down the exterior of the chemical container and the balance with an anti-static cloth.

  • Weighing: Open the container only inside the fume hood. Transfer the 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one slowly to a pre-tared anti-static weigh boat. Do not drop the powder from a height, as this generates aerosolized particulates[3][4].

  • Solubilization (If applicable): If dissolving the compound in organic solvents (e.g., DMSO, dichloromethane), keep the sash lowered. Note that solvents like dichloromethane require specific PVA or Viton gloves, as nitrile degrades rapidly upon contact[5].

Phase 3: Doffing & Decontamination

  • Outer Glove Removal: Remove the outer gloves inside the fume hood to contain any adhered particulates. Dispose of them in the solid hazardous waste bin.

  • Surface Decontamination: Wipe down the balance and hood surface with a solvent compatible with the compound (e.g., a mild alcohol solution), using disposable wipes.

  • Final Doffing: Step away from the hood, remove goggles, lab coat, and finally the inner gloves. Wash hands immediately with soap and plenty of water[3].

Logical Workflow Visualization

The following diagram illustrates the critical decision points in the handling and disposal lifecycle of this compound.

G Start Risk Assessment (Unknown Toxicity) PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Fume Hood Transfer (Min 100 fpm) PPE->Hood Handle Weighing & Handling (Anti-static tools) Hood->Handle Spill Spill Occurs? Handle->Spill Clean Contain & Clean (Avoid Dust) Spill->Clean Yes Waste Segregate Waste (Solid vs. Solvent) Spill->Waste No Clean->Waste Doff Doff PPE & Wash Waste->Doff

Operational Workflow for Handling Pyrazolone Derivatives

Disposal and Spill Management Plan

Proper logistical planning for waste prevents secondary exposure and environmental contamination. Discharge of pyrazolone derivatives into the environment must be strictly avoided[3].

Spill Response Protocol:

  • Evacuate and Assess: If a spill occurs outside the hood, evacuate personnel to a safe area and upwind of the spill[4].

  • Containment: Wear full PPE (including respiratory protection if outside the hood). Do not sweep dry powder, as this generates dust.

  • Collection: Cover the spill with damp, inert absorbent material (e.g., sand or vermiculite) to suppress dust formation. Use non-sparking tools to collect the adhered material[3].

  • Disposal: Place the collected material into a tightly closed, appropriately labeled hazardous waste container.

Routine Waste Segregation:

  • Solid Waste: Contaminated gloves, weigh boats, and wipes must be collected in a designated, hard plastic or metal pail labeled "Contaminated solid waste"[6]. Do not mix with general trash.

  • Liquid Waste: If the compound is dissolved, segregate the liquid into "halogenated" or "non-halogenated" organic solvent waste streams based on the solvent used[6][7]. Never mix incompatible materials (e.g., organic solvents with strong oxidizers)[7].

References

  • Title: Standard Operating Procedure- Laboratory Waste Disposal (Chemistry) Source: University of British Columbia (UBC) URL: [Link]

  • Title: 4-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Lab-Specific Chemical Hygiene Plan (CHP) Safinya Laboratories Source: University of California, Santa Barbara (UCSB) URL: [Link]

  • Title: STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL Source: University of Toronto URL: [Link]

  • Title: Methylene-Chloride SOP Source: Washington State University (WSU) URL: [Link]

Sources

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